Tridecane-1,13-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14465-66-8 |
|---|---|
Molecular Formula |
C13H30N2 |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
tridecane-1,13-diamine |
InChI |
InChI=1S/C13H30N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-15H2 |
InChI Key |
BPSKTAWBYDTMAN-UHFFFAOYSA-N |
SMILES |
C(CCCCCCN)CCCCCCN |
Canonical SMILES |
C(CCCCCCN)CCCCCCN |
Synonyms |
1,13-Diaminotridecane |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tridecane-1,13-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Tridecane-1,13-diamine. The information is compiled from various scientific sources to support research, development, and application activities involving this long-chain aliphatic diamine.
Core Chemical Properties
This compound, with the CAS number 14465-66-8, is a linear diamine with amino groups at both ends of a thirteen-carbon chain.[1] Its structure imparts specific characteristics relevant to polymerization, synthesis of polyamides, and as a linker in more complex molecules.
Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, other properties are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₃₀N₂ | PubChem[1] |
| Molecular Weight | 214.39 g/mol | PubChem[1] |
| CAS Number | 14465-66-8 | PubChem[1] |
| Melting Point | 51 °C | LookChem[2] |
| Boiling Point | 172-173 °C (at 9 Torr) | LookChem[2] |
| Density (Predicted) | 0.855 ± 0.06 g/cm³ | LookChem[2] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 11 | PubChem[1] |
| Exact Mass | 214.240898965 Da | PubChem[1] |
| Topological Polar Surface Area | 52 Ų | PubChem[1] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound from Fatty Acids
A known route for the synthesis of long-chain aliphatic diamines such as 1,13-Tridecanediamine (TDA) involves the use of renewable resources like erucic acid and oleic acid.[3] While a detailed, step-by-step protocol is not available, the general approach involves the conversion of the fatty acid to a dicarboxylic acid, followed by amination.
A related patent describes a process for the preparation of tridecane-1,13-dicarboxylic acid, a potential precursor to the diamine. The process involves:
-
Oxidative cleavage of a suitable unsaturated fatty acid ester to yield a semi-aldehyde ester.
-
Conversion of the semi-aldehyde ester to the dicarboxylic acid or its ester through oxidation or a multi-step process involving Knoevenagel or Reformatsky reactions followed by hydrogenation and hydrolysis.[4][5]
The resulting dicarboxylic acid can then be converted to the diamine through established methods such as the Curtius, Hofmann, or Schmidt rearrangement, or by reduction of the corresponding dinitrile.
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, which can be adapted for research and development purposes.
References
- 1. This compound | C13H30N2 | CID 19854993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.14465-66-8,1,13-Diaminotridecane Suppliers [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. GB857163A - A process for the preparation of tridecane-1:13-dicarboxylic acid or its ester, suitable for the preparation of exaltone (cyclopentadecanone) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for 4,7,10-Trioxa-1,13-tridecanediamine, a versatile linear polyether diamine. This compound is of significant interest in various fields, including its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), for the surface passivation of carbon nanodots, and in the development of novel polymers and coatings. The synthesis is typically achieved through a two-step process commencing with the cyanoethylation of diethylene glycol, followed by the catalytic hydrogenation of the resulting dinitrile intermediate.
Synthesis Pathway Overview
The synthesis of 4,7,10-Trioxa-1,13-tridecanediamine from diethylene glycol and acrylonitrile can be visualized as a two-step process. The first step involves a base-catalyzed Michael addition of diethylene glycol to two equivalents of acrylonitrile, yielding the intermediate 3,3'-(4,7-dioxa-1,10-decanediyl)bis(oxy)dipropanenitrile. The subsequent and final step is the reduction of the two nitrile groups to primary amines, typically through high-pressure catalytic hydrogenation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of 4,7,10-Trioxa-1,13-tridecanediamine. These values are derived from established protocols and may vary based on specific experimental conditions and scale.
| Parameter | Step 1: Cyanoethylation | Step 2: Hydrogenation |
| Reactants | Diethylene glycol, Acrylonitrile | 3,3'-(...)-dipropanenitrile, Hydrogen, Ammonia |
| Catalyst | Sodium Hydroxide (catalytic amount) | Raney Nickel |
| Solvent | Typically neat, or an inert solvent like dioxane | Toluene |
| Stoichiometry | Acrylonitrile in stoichiometric excess (117-150%) | - |
| Temperature | 50 - 70 °C[1] | 130 - 150 °C |
| Pressure | Atmospheric | 1600 - 1700 psi |
| Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | >90% (crude dinitrile) | High (specific yield dependent on catalyst activity) |
| Purity of Product | Intermediate used directly or purified by distillation | Purified by vacuum distillation |
Detailed Experimental Protocols
The following protocols are based on established industrial processes and provide a detailed methodology for the synthesis of 4,7,10-Trioxa-1,13-tridecanediamine.
Step 1: Cyanoethylation of Diethylene Glycol
This procedure details the synthesis of the intermediate, 3,3'-(4,7-dioxa-1,10-decanediyl)bis(oxy)dipropanenitrile.
Materials:
-
Diethylene glycol
-
Acrylonitrile (stabilized)
-
Sodium hydroxide solution (e.g., 40% aqueous solution) or other suitable base
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel
Procedure:
-
To a solution of diethylene glycol, add a catalytic amount of a basic catalyst, such as a 40% aqueous sodium hydroxide solution.
-
Warm the solution to approximately 50 °C with agitation.[1]
-
Add acrylonitrile dropwise to the reaction mixture over a period of about 90 minutes, ensuring the temperature is maintained between 50 °C and 60 °C. A stoichiometric excess of acrylonitrile (at least 117% of the amount required for the reaction with the glycol) is recommended to ensure complete dicyanoethylation.[1]
-
After the addition of acrylonitrile is complete, continue to stir the reaction mixture for an additional 90 minutes at 50 °C to ensure the reaction goes to completion.[1]
-
The resulting crude bis(2-cyanoethoxy)ethane can then be further processed. For laboratory scale, this may involve neutralization of the catalyst and purification by vacuum distillation. In an industrial setting, the excess acrylonitrile may be reacted with an aliphatic amine to facilitate its removal prior to the subsequent hydrogenation step.
Step 2: Catalytic Hydrogenation of the Dinitrile Intermediate
This protocol describes the reduction of the dinitrile intermediate to the final product, 4,7,10-Trioxa-1,13-tridecanediamine.
Materials:
-
3,3'-(4,7-dioxa-1,10-decanediyl)bis(oxy)dipropanenitrile
-
Toluene (solvent)
-
Wet Raney nickel catalyst (pH adjusted to 11.5-12.0 with dilute sodium hydroxide)
-
Liquid ammonia
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Charge a two-liter stirred autoclave with 400 cc of toluene and approximately 80 grams of wet Raney nickel catalyst (about 40 grams on an absolute nickel basis) that has been pH-adjusted.
-
Seal the autoclave and perform a pressure check with hydrogen gas up to 2000 psi to ensure there are no leaks.
-
Charge the autoclave with 260 grams of liquid ammonia.
-
Adjust the pressure to 400 psi with hydrogen gas and heat the autoclave to 130-135 °C, which should result in a pressure of 1650 to 1700 psi.
-
Set the autoclave stirring rate to approximately 1735 rpm.
-
Pump the bis(2-cyanoethyl)diethylene glycol into the autoclave at a rate of 4.5-5.0 grams per minute.
-
During the addition, which will take about 2.5 hours for 600 grams of the dinitrile, monitor the reaction progress by gas-liquid chromatography (GLC) to ensure that the concentration of the dinitrile and reaction intermediates remains low (generally below 1.5%).
-
After the addition is complete, turn off the pump and post-heat the reactor for an additional 30 minutes at 145-150 °C.
-
Cool down the autoclave and empty the contents.
-
The crude product can be purified by removing the excess ammonia and solvent, followed by vacuum distillation to obtain pure 4,7,10-Trioxa-1,13-tridecanediamine.
Safety Precautions: This synthesis involves hazardous materials and reactions. Acrylonitrile is toxic and flammable. High-pressure hydrogenation requires specialized equipment and should only be performed by trained personnel in a suitable facility. Appropriate personal protective equipment should be worn at all times.
References
Physical properties of long-chain aliphatic diamines
An In-depth Technical Guide on the Physical Properties of Long-Chain Aliphatic Diamines
Introduction
Long-chain aliphatic diamines are organic compounds characterized by two primary amino groups (-NH₂) attached to a linear hydrocarbon chain. These molecules are of significant interest in materials science and drug development due to their unique structural and chemical properties. Their ability to act as versatile building blocks, cross-linking agents, and molecular scaffolds makes them crucial for synthesizing polyamides, polyureas, and novel pharmaceutical agents.[1][2] The length of the aliphatic chain between the two amino groups plays a critical role in determining the physical properties of the molecule, such as its melting point, boiling point, solubility, and basicity. Understanding these properties is paramount for researchers and drug development professionals to effectively design and synthesize materials and molecules with desired characteristics.
This technical guide provides a comprehensive overview of the core physical properties of long-chain aliphatic diamines, presents quantitative data in a structured format, details the experimental protocols for their determination, and illustrates key concepts through logical diagrams.
Melting and Boiling Points
The melting and boiling points of aliphatic diamines are fundamentally influenced by the length of the carbon chain and the strength of intermolecular forces, primarily hydrogen bonding and van der Waals interactions.
Trends and Observations
-
Chain Length: As the length of the aliphatic chain increases, the surface area of the molecule grows, leading to stronger van der Waals forces.[3][4] This results in a general increase in both melting and boiling points with increasing molecular weight.[5][6]
-
Hydrogen Bonding: The two primary amino groups allow for the formation of a robust network of intermolecular hydrogen bonds. This significantly elevates their boiling points compared to alkanes of similar molecular weight.[4]
-
Odd-Even Effect: A notable trend, particularly in melting points, is the "odd-even effect." Diamines with an even number of carbon atoms tend to pack more efficiently into a crystal lattice than those with an odd number. This superior packing results in higher melting points for even-numbered diamines compared to their adjacent odd-numbered counterparts.[5] Branching in the carbon chain disrupts this packing and lowers the surface area, generally leading to a decrease in both melting and boiling points.[7]
Quantitative Data
| Diamine Name | Carbon Atoms | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethylenediamine | 2 | C₂H₈N₂ | 60.10 | 8.5 | 116 |
| 1,4-Diaminobutane (Putrescine) | 4 | C₄H₁₂N₂ | 88.15 | 27 | 158-160 |
| 1,5-Diaminopentane (Cadaverine) | 5 | C₅H₁₄N₂ | 102.18 | 9 | 178-180 |
| 1,6-Hexanediamine | 6 | C₆H₁₆N₂ | 116.20 | 42 | 205 |
| 1,8-Octanediamine | 8 | C₈H₂₀N₂ | 144.26 | 52 | 225-226 |
| 1,10-Decanediamine | 10 | C₁₀H₂₄N₂ | 172.31 | 62 | 247-249 |
| 1,12-Dodecanediamine | 12 | C₁₂H₂₈N₂ | 200.36 | 67 | 165 (at 18 mmHg) |
Note: Data compiled from various sources. Exact values may vary slightly based on experimental conditions and purity.[8][9]
Experimental Protocol: Melting Point Determination via DSC
Differential Scanning Calorimetry (DSC) is a standard thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
Sample Preparation: A small amount of the diamine sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point.[10]
-
A cooling ramp at the same rate back to the starting temperature.
-
-
Data Acquisition: The instrument records the heat flow to the sample versus temperature. The melting event is observed as an endothermic peak on the DSC curve.
-
Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event. The area under the peak corresponds to the heat of fusion.
Solubility
The solubility of long-chain aliphatic diamines is governed by the balance between the hydrophilic amino groups and the hydrophobic alkyl chain.
Trends and Observations
-
Short Chains: Diamines with short alkyl chains (e.g., ethylenediamine) are miscible with water due to the dominance of hydrogen bonding between the amino groups and water molecules.[9]
-
Long Chains: As the hydrocarbon chain length increases, the molecule becomes progressively more hydrophobic. This leads to a significant decrease in water solubility.[11]
-
Solvent Polarity: Long-chain diamines are generally soluble in polar organic solvents and less soluble in nonpolar solvents. The introduction of alkyl side groups or other bulky moieties can disrupt intermolecular packing and improve solubility in common organic solvents.[12][13]
Experimental Protocol: Equilibrium Solubility Determination
This method determines the saturation concentration of a solute in a solvent.
Methodology:
-
Sample Preparation: An excess amount of the solid diamine is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the diamine in the diluted sample is then determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in g/L or mol/L.
Basicity (pKa)
Diamines are basic compounds that can accept two protons. Consequently, they are characterized by two distinct pKa values, corresponding to the protonation of each amino group.
Trends and Observations
-
pKa₁ and pKa₂: The first protonation (pKa₁) is typically higher (more basic) than the second (pKa₂). After the first amino group is protonated to form an ammonium ion (-NH₃⁺), the positive charge exerts an electron-withdrawing effect, making the second amino group less basic and harder to protonate.[14]
-
Chain Length: For aliphatic diamines, the pKa values of the two amino groups are influenced by the distance separating them. In very short chains (e.g., ethylenediamine), the electrostatic repulsion between the two protonated groups is significant, leading to a large difference between pKa₁ and pKa₂.[15] As the chain length increases, the two amino groups behave more independently, and the difference between pKa₁ and pKa₂ decreases. For very long chains, the pKa values approach that of a simple primary amine.
Quantitative Data
| Diamine Name | Carbon Atoms | pKa₁ | pKa₂ |
| Ethylenediamine | 2 | 9.93 | 6.85 |
| 1,3-Diaminopropane | 3 | 10.55 | 8.48 |
| 1,4-Diaminobutane | 4 | 10.80 | 9.35 |
| 1,6-Hexanediamine | 6 | 10.90 | 9.80 |
Note: Data compiled from various sources. Values are for aqueous solutions at or near 25 °C.[16]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the diamine with a strong acid and monitoring the pH change.
Methodology:
-
Solution Preparation: A precise amount of the diamine is dissolved in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized strong acid solution (e.g., 0.1 M HCl) is added to the diamine solution in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of acid added. The curve will show two equivalence points for a diamine.
-
pKa Calculation: The pKa values are determined from the half-equivalence points. The pH at the first half-equivalence point (halfway to the first equivalence point) corresponds to pKa₁, and the pH at the second half-equivalence point (halfway between the first and second equivalence points) corresponds to pKa₂.
Visualizations: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz, adhering to strict design and color specifications.
Caption: Experimental workflow for characterizing long-chain aliphatic diamines.
Caption: Relationship between molecular structure and physical properties.
Caption: Role of diamines in a typical drug discovery workflow.
References
- 1. Aliphatic Diamines | Polyurethane and Polyurea Elastomers | Request Quote or Samples [tri-iso.com]
- 2. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation, characterization of spherical 1,1-diamino-2,2-dinitroethene (FOX-7), and study of its thermal decomposition characteristics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05836C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Table 8 from pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. | Semantic Scholar [semanticscholar.org]
Navigating the Landscape of C13H30N2 Diamines: A Technical Guide for Researchers
Introduction
The chemical formula C13H30N2 encompasses a variety of structural isomers of diamines, long-chain aliphatic compounds characterized by the presence of two amino functional groups. These molecules, due to their flexible carbon chains and the reactive nature of their terminal amine groups, hold potential for applications in polymer chemistry, as building blocks for novel materials, and potentially in the realm of biologically active agents. This technical guide provides a focused overview of the known IUPAC names for C13H30N2 diamines, with a detailed exploration of the synthesis and characterization of tridecane-1,13-diamine, the most prominently documented isomer. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties and potential applications of these long-chain diamines.
Identified Isomers of C13H30N2 Diamines
Several structural isomers of diamines with the molecular formula C13H30N2 have been identified. The IUPAC names for some of these isomers include:
-
This compound [1]
-
4,4-Dipropylheptane-1,7-diamine
-
1-N-ethyl-4-N,4-N-dipropylpentane-1,4-diamine
-
1-N-ethyl-9-methyldecane-1,9-diamine
In-Depth Focus: this compound
This compound stands out as the most studied isomer of C13H30N2, primarily due to its role as a monomer in the synthesis of specialty polyamides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H30N2 | [1] |
| Molecular Weight | 214.40 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14465-66-8 | [1] |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, its synthesis is a crucial preceding step for the production of Nylon 13,T. General methods for the synthesis of long-chain diamines often involve the reduction of the corresponding dinitriles or diamides. For instance, a common route is the catalytic hydrogenation of a C13 dinitrile.
A Generalised Synthesis Workflow is as follows:
Spectroscopic Data
Detailed and verified public spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is currently scarce. Researchers synthesizing this compound would need to perform their own analytical characterization. For reference, the mass spectrum of the corresponding C13 monoamine, 1-tridecanamine, is available in the NIST WebBook and can offer some insight into fragmentation patterns.[2]
Applications and Future Directions
The primary documented application of this compound is in polymer chemistry.
Polymer Synthesis
This compound is a key monomer for the synthesis of Nylon 13,T , a bio-based polyamide with potential applications in engineering plastics and fibers. The synthesis involves the polycondensation of this compound with terephthalic acid.
Potential Biological Activity
While no specific biological studies on C13H30N2 diamines were identified, the broader class of long-chain diamines has been investigated for antimicrobial and antifungal properties. The cationic nature of the protonated amine groups can facilitate interaction with and disruption of microbial cell membranes. Further research is warranted to explore the potential of this compound and its isomers as novel therapeutic agents.
Conclusion
The landscape of C13H30N2 diamines is characterized by a number of potential isomers, with this compound being the most well-documented. The primary application of this diamine is in the field of polymer science for the creation of specialty nylons. A significant gap in the literature exists regarding the detailed experimental protocols for the synthesis and comprehensive spectroscopic characterization of this compound and its isomers. Furthermore, the biological activities of these compounds remain largely unexplored. This technical guide serves as a summary of the current knowledge and a call for further research into the synthesis, properties, and potential applications of this intriguing class of long-chain diamines.
References
A Technical Guide to the Spectral Analysis of Tridecane-1,13-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for Tridecane-1,13-diamine (CAS: 14465-66-8), a long-chain aliphatic diamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with an analysis of expected Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous long-chain aliphatic amines.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H₂N-CH₂ - | ~ 2.7 | Triplet (t) | 4H |
| H₂N-CH₂-CH₂ - | ~ 1.4 - 1.5 | Multiplet (m) | 4H |
| -(CH₂ )₉- | ~ 1.2 - 1.4 | Multiplet (m) | 18H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| H₂N-C H₂- | ~ 42 - 43 |
| H₂N-CH₂-C H₂- | ~ 33 - 34 |
| H₂N-CH₂-CH₂-C H₂- | ~ 26 - 27 |
| -(C H₂)₇- (interior) | ~ 29 - 30 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Two bands, characteristic of a primary amine.[1][2] |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong absorption, typical for long alkyl chains.[3] |
| N-H Bend (Amine) | 1580 - 1650 | Bending vibration of the primary amine group.[1] |
| C-N Stretch (Alkyl Amine) | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bond.[1] |
Table 4: Predicted Major Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 214 | [C₁₃H₃₀N₂]⁺ | Molecular ion (M⁺). As a long-chain amine, this may be weak or absent. |
| 197 | [M - NH₃]⁺ | Loss of ammonia. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a common fragmentation for primary amines, often forming the base peak. |
| Series of CₙH₂ₙ⁺¹ | Alkyl chain fragments | Characteristic peaks separated by 14 Da (CH₂). |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment to prevent proton exchange of the amine protons). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or a blank KBr pellet).
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
References
In-Depth Technical Guide: Health and Safety Information for O,O′-Bis(3-aminopropyl)diethylene glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for O,O′-Bis(3-aminopropyl)diethylene glycol (CAS No. 4246-51-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended for use by professionals in research and development who may handle this chemical.
Chemical and Physical Properties
O,O′-Bis(3-aminopropyl)diethylene glycol is a clear, colorless to light yellow liquid.[1][2] It is also known by several synonyms, including 4,7,10-Trioxa-1,13-tridecanediamine and Diethylene Glycol Bis(3-aminopropyl) Ether.
Table 1: Physical and Chemical Properties of O,O′-Bis(3-aminopropyl)diethylene glycol
| Property | Value | References |
| Molecular Formula | C10H24N2O3 | [3] |
| Molecular Weight | 220.31 g/mol | [3][4] |
| Physical State | Liquid | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][4] |
| Odor | Ammoniacal | [5] |
| Boiling Point | 146-148 °C @ 4 mmHg; 151 °C @ 2 mmHg | [1][2][4] |
| Melting Point | -32 °C | [1] |
| Specific Gravity | 1.005 - 1.02 g/mL | [1][4][5] |
| Vapor Pressure | 0.4 mmHg | [5] |
| Vapor Density | 8.45 | [5] |
| Flash Point | > 100 °C (> 212°F); 166 °C | [5] |
| Solubility in Water | Negligible | [5] |
| pH | >12 (100 g/l, H₂O, 20 °C) | [6] |
Toxicological Information
The primary hazards associated with O,O′-Bis(3-aminopropyl)diethylene glycol are its corrosive effects on the skin, eyes, and respiratory tract.[4]
Table 2: Acute Toxicity Data for O,O′-Bis(3-aminopropyl)diethylene glycol
| Route | Species | Value | References |
| Oral | Rat | LD50: 4290 mg/kg | [4] |
| Oral | Rat | LD50: 4290 µL/kg | [7] |
| Dermal | Rabbit | LD50: 2500 µL/kg | [4][7] |
Acute Health Effects:
-
Skin Contact: Causes severe skin burns and may lead to blistering.[4][7]
-
Eye Contact: Causes serious eye damage, potentially leading to corneal damage or blindness.[4][7]
-
Inhalation: Inhalation of mist or vapor can cause severe irritation and chemical burns to the respiratory tract, characterized by coughing, choking, or shortness of breath.[4][7]
-
Ingestion: If ingested, it can cause severe burns to the mouth, throat, and gastrointestinal tract.[5][7]
Chronic Health Effects:
Information regarding the carcinogenic, mutagenic, teratogenic, and developmental toxicity of O,O′-Bis(3-aminopropyl)diethylene glycol is not available.[4] Repeated or prolonged exposure to spray mist may lead to chronic eye irritation, severe skin irritation, and respiratory tract irritation.[4]
Experimental Protocols
Detailed experimental protocols for the cited LD50 studies are not publicly available in the referenced safety data sheets or chemical databases. The provided toxicity data is based on standardized animal studies (oral administration to rats and dermal application to rabbits) as per regulatory requirements for chemical safety assessment.
Hazard Identification and GHS Classification
This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 3: GHS Hazard Classification for O,O′-Bis(3-aminopropyl)diethylene glycol
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Danger
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Use a closed system or local exhaust ventilation.
Storage:
-
Store in a cool, dry, and dark place.
-
Keep the container tightly closed.
-
Store locked up.
-
Store away from incompatible materials such as oxidizing agents and strong acids.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles and a face shield.[4]
-
Skin Protection: Wear impervious protective clothing and boots.
-
Hand Protection: Wear protective gloves (e.g., Neoprene, Viton, Butyl Rubber).[8]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
First Aid and Emergency Procedures
Immediate action is required in case of exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4][7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: Decomposition upon combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., dry sand, earth) and place it in a suitable container for disposal.
Visualized Workflows
The following diagrams illustrate key safety and response workflows for handling O,O′-Bis(3-aminopropyl)diethylene glycol.
Caption: General workflow for safely handling O,O′-Bis(3-aminopropyl)diethylene glycol.
Caption: First aid procedures for exposure to O,O′-Bis(3-aminopropyl)diethylene glycol.
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local environmental regulations.[5] This product, if discarded, may be classified as a RCRA corrosive hazardous waste (D002).[5]
Conclusion
O,O′-Bis(3-aminopropyl)diethylene glycol is a corrosive chemical that requires careful handling to prevent severe injury. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential for minimizing risk. In the event of exposure, the first aid measures described should be implemented immediately, and medical attention should be sought. The lack of data on chronic health effects underscores the need for a cautious approach when working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4246-51-9 | CAS DataBase [m.chemicalbook.com]
- 3. Diethylene glycol bis(3-aminopropyl) ether | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. api.henkeldx.com [api.henkeldx.com]
- 6. 1,13-Diamino-4,7,10-trioxatridecane CAS 4246-51-9 | 814807 [merckmillipore.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
The Genesis of Strength: An In-depth Technical Guide to the Discovery and History of Long-Chain Polyamide Monomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core of long-chain polyamide chemistry, tracing the discovery and historical development of the essential monomers that form the backbone of these versatile polymers. From the pioneering work of Wallace Carothers to modern bio-based production methods, we explore the key scientific breakthroughs, detail the experimental protocols for monomer synthesis, and present a comprehensive overview of the properties of these remarkable materials.
A Historical Perspective: From "Superpolymers" to Engineering Plastics
The journey of synthetic polyamides began in the early 20th century with the groundbreaking research of Wallace Carothers at DuPont.[1] His quest for "superpolymers"—molecules with exceptionally high molecular weights—led to the seminal discovery of nylon in the 1930s.[2][3] Carothers' work not only laid the foundation for the modern polymer industry but also provided a profound understanding of polymerization, demonstrating that polymers were indeed macromolecules formed by repeating monomer units linked by covalent bonds.[1]
Initially, Carothers' team explored polyesters, but these materials proved to have low melting points and poor hydrolytic stability.[3] A pivotal shift in research occurred when they turned their attention to polyamides, reacting diamines with dicarboxylic acids. This led to the synthesis of polyamide 6,6 on February 28, 1935, a material with superior strength, elasticity, and thermal properties.[2] This discovery marked the birth of nylon and ushered in an era of high-performance synthetic polymers.[1]
The nomenclature of these early nylons, such as nylon 6,6, directly reflects the number of carbon atoms in their constituent diamine and dicarboxylic acid monomers.[4] This systematic naming convention continues to be a fundamental aspect of polyamide classification.
The Building Blocks: Synthesis of Key Long-Chain Monomers
The properties of long-chain polyamides are intrinsically linked to the structure of their monomeric precursors. The synthesis of these long-chain diamines and dicarboxylic acids has evolved significantly, driven by the need for improved performance, cost-effectiveness, and sustainability.
Long-Chain Dicarboxylic Acids
Sebacic acid, a ten-carbon dicarboxylic acid, is a crucial monomer for producing polyamides like Nylon 6,10. Historically and commercially, the primary route to sebacic acid has been the alkaline pyrolysis of castor oil.[1][5] This process involves the saponification of ricinoleic acid, the main component of castor oil, followed by cleavage at high temperatures.[1]
Experimental Protocol: Industrial Production of Sebacic Acid from Castor Oil [1][6][7]
-
Saponification: Castor oil is heated to approximately 250°C with a concentrated alkali solution (e.g., sodium hydroxide). This hydrolyzes the triglycerides in the oil to form glycerol and the sodium salt of ricinoleic acid (sodium ricinoleate).
-
Cleavage: The sodium ricinoleate is then subjected to pyrolysis at high temperatures (around 250-320°C) in the presence of a catalyst (e.g., loaded iron oxide) and a diluent (e.g., liquid paraffin).[6] This reaction cleaves the ricinoleate molecule, yielding disodium sebacate and 2-octanol, with the evolution of hydrogen gas.
-
Acidification and Purification: The reaction mixture is dissolved in water, and the pH is adjusted to approximately 6 with a mineral acid (e.g., hydrochloric or sulfuric acid). This neutralizes the excess alkali and converts the soaps to their free fatty acids, which are insoluble and can be separated. The aqueous layer containing the disodium sebacate is then further acidified to a pH of about 2. This causes the sebacic acid to precipitate.
-
Isolation: The precipitated sebacic acid is collected by filtration, washed with water to remove impurities, and dried to yield the final product.
A greener alternative for sebacic acid production involves the microbial ω-oxidation of fatty acids, offering a more environmentally friendly route from renewable sources.[8]
Dodecanedioic acid, a twelve-carbon dicarboxylic acid, is the monomer used in the production of Nylon 6,12. The traditional industrial synthesis starts from butadiene.[9][10]
Experimental Protocol: Industrial Synthesis of Dodecanedioic Acid from Butadiene [9][10][11]
-
Cyclotrimerization: Butadiene is trimerized to form 1,5,9-cyclododecatriene.
-
Hydrogenation: The cyclododecatriene is then hydrogenated to produce cyclododecane.
-
Oxidation to Alcohol/Ketone Mixture: The cyclododecane undergoes air oxidation in the presence of boric acid to yield a mixture of cyclododecanol and cyclododecanone.
-
Final Oxidation: This mixture is then oxidized with nitric acid to cleave the ring and form dodecanedioic acid.
Biotechnological routes are also being developed for the production of dodecanedioic acid from renewable feedstocks like paraffin wax or plant oils using specific strains of yeast, such as Candida tropicalis.[9][12][13]
Long-Chain Diamines
Decamethylenediamine is the diamine counterpart to sebacic acid in the synthesis of Nylon 10,10. A common laboratory and industrial synthesis involves the reduction of sebaconitrile.[14][15]
Experimental Protocol: Synthesis of Decamethylenediamine from Sebaconitrile [14]
-
Reaction Setup: A high-pressure autoclave (bomb) is charged with sebaconitrile, a Raney nickel catalyst suspended in ethanol, and liquid ammonia. The ammonia serves to suppress the formation of secondary amines.
-
Hydrogenation: The autoclave is pressurized with hydrogen gas, and the temperature is raised to 100-125°C. The reaction is typically complete within 1-2 hours, indicated by the cessation of hydrogen uptake.
-
Work-up: After cooling and venting the excess hydrogen and ammonia, the contents of the autoclave are rinsed with ethanol.
-
Purification: The ethanolic solution is filtered to remove the catalyst. The ethanol is then removed by distillation at atmospheric pressure.
-
Final Distillation: The crude decamethylenediamine is then purified by vacuum distillation.
1,12-Dodecanediamine is used in the synthesis of Nylon 12,12 and other specialty polyamides. It can be synthesized via the catalytic hydrogenation of dodecanedinitrile.[16]
Experimental Protocol: Synthesis of 1,12-Dodecanediamine [16]
The industrial synthesis of 1,12-dodecanediamine is analogous to that of decamethylenediamine, involving the catalytic hydrogenation of the corresponding dinitrile (dodecanedinitrile). The process requires careful control of reaction conditions, including catalyst selection, solvent, and temperature, to maximize the yield of the primary diamine and minimize the formation of byproducts.[16]
Polymerization Pathways: From Monomers to Polyamides
The formation of long-chain polyamides from their constituent monomers is typically achieved through step-growth polymerization, specifically polycondensation. This process involves the repeated formation of amide linkages with the elimination of a small molecule, usually water.
Melt Polycondensation
Melt polycondensation is a widely used industrial method for producing polyamides. In this process, the diamine and dicarboxylic acid are first reacted to form a nylon salt, which is then heated under pressure to initiate polymerization.
Experimental Protocol: Melt Polycondensation of Nylon 6,12 [17]
-
Salt Formation: Hexamethylenediamine and dodecanedioic acid are dissolved in ethanol or deionized water and heated to 70-90°C with stirring to form the nylon 6,12 salt. The pH is adjusted to ensure stoichiometry. The salt is then isolated by cooling, crystallization, and centrifugation.
-
Polymerization: The nylon 6,12 salt, along with a molecular weight regulator (e.g., acetic acid), an antioxidant, and water, is charged into a polymerization reactor.
-
Heating and Pressurization: The mixture is heated to 200-275°C under a pressure of 0-2.0 MPa. The polymerization is allowed to proceed for 2-8 hours.
-
Venting and Extrusion: The pressure is then gradually reduced to atmospheric pressure to remove the water formed during the reaction. The molten polymer is then extruded, cooled, and pelletized.
Interfacial Polymerization
Interfacial polymerization is a rapid, low-temperature method often used for laboratory-scale synthesis of polyamides. The reaction occurs at the interface between two immiscible liquid phases, one containing the diamine and the other containing a diacid chloride.
Experimental Protocol: Interfacial Polymerization of Nylon 6,10
-
Preparation of Solutions:
-
Aqueous Phase: Dissolve hexamethylenediamine in an aqueous sodium hydroxide solution. The base neutralizes the hydrochloric acid that is formed as a byproduct.
-
Organic Phase: Dissolve sebacoyl chloride in an organic solvent such as hexane or cyclohexane.
-
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface. A film of Nylon 6,10 will form instantly at the interface.
-
Formation of a Polymer Rope: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous "rope" of nylon can be drawn from the interface as fresh reactants diffuse to the reaction zone.
-
Washing and Drying: The resulting polymer is washed thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts, and then allowed to air dry.
Visualizing the Synthesis: Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways for long-chain polyamide monomers and the subsequent polymerization reactions.
References
- 1. castoroil.in [castoroil.in]
- 2. Difference between NYLON 6, NYLON 66, NYLON 11 and NYLON12_Transparent nylon-Transparent nylon_PA610_PA612_PA1010_PA1212-LYUECHEM [en.lyuechem.com]
- 3. Page loading... [guidechem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
- 6. CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google Patents [patents.google.com]
- 7. Optimization of microwave pyrolysis of castor oil to sebacic acid :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. DODECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 11. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]
- 12. academic.oup.com [academic.oup.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. globethesis.com [globethesis.com]
- 16. 1,12-Diaminododecane | 2783-17-7 | Benchchem [benchchem.com]
- 17. CN1663980A - synthesis process of nylon 612 - Google Patents [patents.google.com]
Theoretical properties of tridecane-1,13-diamine computed descriptors
An In-depth Technical Guide to the Theoretical Properties and Computed Descriptors of Tridecane-1,13-diamine
Introduction
This compound is a long-chain aliphatic diamine with the chemical formula C13H30N2.[1] As with many long-chain diamines, its properties are of interest in various fields, including polymer chemistry, materials science, and as a potential linker molecule in drug development. This technical guide provides a summary of the key theoretical and computed physicochemical properties of this compound, offering a foundation for researchers, scientists, and professionals in drug development. The data presented herein is derived from computational chemistry models, which are essential tools for predicting molecular behavior and guiding experimental design.
Computed Descriptors
The following table summarizes the key computed molecular descriptors for this compound. These descriptors are crucial for predicting the molecule's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C13H30N2 | Computed by PubChem 2.2[1] |
| Molecular Weight | 214.39 g/mol | Computed by PubChem 2.2[1] |
| Exact Mass | 214.240898965 Da | Computed by PubChem 2.2[1] |
| Monoisotopic Mass | 214.240898965 Da | Computed by PubChem 2.2[1] |
| XLogP3-AA (Lipophilicity) | 3.6 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.24[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.24[1] |
| Rotatable Bond Count | 12 | Computed by Cactvs 3.4.8.24[1] |
| Topological Polar Surface Area (TPSA) | 52 Ų | Computed by Cactvs 3.4.8.24[1] |
| Heavy Atom Count | 15 | Computed by PubChem[1] |
| Formal Charge | 0 | Computed by PubChem[1] |
| Complexity | 92.7 | Computed by Cactvs 3.4.8.24[1] |
Methodologies for Computed Descriptors
The theoretical descriptors presented in this guide are obtained through computational methods rather than direct experimental measurement. These in silico techniques provide valuable insights into the physicochemical properties of molecules. The methodologies used for the descriptors of this compound are as follows:
-
PubChem (Version 2.2): This computational engine was used to determine the fundamental properties of the molecule, including its molecular formula, molecular weight, exact mass, and monoisotopic mass. These calculations are based on the elemental composition and isotopic distribution of the molecule's constituent atoms.[1]
-
XLogP3 (Version 3.0): This is an atomistic method for calculating the octanol/water partition coefficient (logP), which is a measure of a molecule's lipophilicity.[1] XLogP3 predicts logP based on the molecule's structure by summing the contributions of its constituent atoms and correction factors for intramolecular interactions. A value of 3.6 for this compound suggests a moderate level of lipophilicity.
-
Cactvs (Version 3.4.8.24): This comprehensive chemical information toolkit was employed to calculate several key descriptors.[1]
-
Hydrogen Bond Donor and Acceptor Count: These are determined by identifying the number of N-H (donors) and N (acceptors) groups in the molecule. This compound has two primary amine groups, each with two hydrogen atoms, but the software counts the number of groups capable of donating, hence two donors. The two nitrogen atoms act as hydrogen bond acceptors.
-
Rotatable Bond Count: This is the number of bonds that allow free rotation around them. For this compound, this is primarily the single bonds in the long carbon chain.
-
Topological Polar Surface Area (TPSA): This is calculated by summing the surface contributions of all polar atoms (in this case, the nitrogen atoms of the amine groups). TPSA is a good predictor of a molecule's ability to permeate cell membranes.
-
Complexity: This is a measure of the intricacy of a molecule's structure, calculated using the Bertz/Hendrickson/Ihlenfeldt formula.
-
Logical Workflow for Utilizing Computed Descriptors
The following diagram illustrates a typical workflow for the computation and application of theoretical molecular descriptors in a research and development context.
Caption: Workflow for the computation and application of theoretical molecular descriptors.
Conclusion
The computed descriptors for this compound provide a valuable starting point for understanding its potential applications. The moderate lipophilicity, coupled with the presence of two primary amine groups capable of hydrogen bonding, suggests a molecule with amphiphilic properties. These characteristics are desirable in applications such as surfactants, corrosion inhibitors, and as building blocks for polyamides and other polymers. In the context of drug development, its long, flexible chain and terminal functional groups make it a candidate for use as a linker in molecules such as PROTACs (PROteolysis TArgeting Chimeras). The theoretical data presented in this guide serves as a critical resource for further in silico modeling and for the design of subsequent experimental studies.
References
A Technical Guide to 4,7,10-Trioxa-1,13-tridecanediamine: A Versatile Linker for Advanced Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core properties and applications of 4,7,10-Trioxa-1,13-tridecanediamine, a versatile diamine linker increasingly utilized in advanced biomedical research and drug development. This document provides a comprehensive overview of its synonyms, chemical and physical properties, and detailed experimental protocols for its key applications.
Chemical Identity and Synonyms
4,7,10-Trioxa-1,13-tridecanediamine is a flexible, hydrophilic linker molecule that has garnered significant attention for its utility in various bioconjugation techniques. Its unique structure, featuring a polyether backbone, imparts desirable solubility and pharmacokinetic properties to the molecules it connects. A comprehensive list of its synonyms and identifiers is provided in Table 1.
Table 1: Synonyms and Identifiers for 4,7,10-Trioxa-1,13-tridecanediamine
| Identifier Type | Value |
| CAS Number | 4246-51-9[1][][3][4][5] |
| IUPAC Name | 1-amino-3-[2-(2-(3-aminopropoxy)ethoxy)ethoxy]propane |
| Alternate Names | O,O′-Bis(3-aminopropyl)diethylene glycol[4] |
| Diethylene glycol bis(3-aminopropyl) ether[5] | |
| 1,13-Diamino-4,7,10-trioxatridecane[5] | |
| 3,3'-[Oxybis(2,1-ethanediyloxy)]bis(1-propanamine)[3] | |
| 3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine)[3] | |
| PROTAC Linker 24 | |
| Molecular Formula | C10H24N2O3[1][] |
| Molecular Weight | 220.31 g/mol [][4] |
| EC Number | 224-207-2[3][4] |
| MDL Number | MFCD00059850[4] |
| Beilstein Registry Number | 1760709[4] |
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 4,7,10-Trioxa-1,13-tridecanediamine is presented in Table 2. This data is crucial for its handling, storage, and application in chemical syntheses.
Table 2: Physicochemical Properties of 4,7,10-Trioxa-1,13-tridecanediamine
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Melting Point | -32 °C | [][3] |
| Boiling Point | 146-148 °C at 4 mmHg | [1][4] |
| 310.6 °C at 760 mmHg | [] | |
| Density | 1.005 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.464 | [1][4] |
| Flash Point | 139 °C (282.2 °F) | [6] |
| Autoignition Temperature | 260 °C (500 °F) | [6] |
| Vapor Pressure | <0.001 hPa at 20 °C | [7] |
| pH | >12 (100 g/L in H2O) | [3][7] |
| Explosive Limits | 1.1% - 4.5% (V) | [3][6] |
| Purity | ≥97% | [4] |
Spectroscopic data for 4,7,10-Trioxa-1,13-tridecanediamine, including IR, NMR, and Mass Spectrometry, are available through various chemical suppliers and databases.[8]
Core Applications and Experimental Protocols
4,7,10-Trioxa-1,13-tridecanediamine serves as a critical building block in several areas of drug development and biomedical research. Its bifunctional nature, with two primary amine groups, allows for its conjugation to various molecules of interest.
PROTAC (Proteolysis Targeting Chimera) Linker
One of the most significant applications of this molecule is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
Caption: Mechanism of PROTAC-mediated protein degradation.
A general experimental workflow for the synthesis of a PROTAC utilizing a diamine linker such as 4,7,10-Trioxa-1,13-tridecanediamine is outlined below. This typically involves a multi-step synthesis where the linker is sequentially coupled to the target protein binder and the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Synthesis of Biotin Derivatives for Enhanced Solubility
The hydrophilic nature of 4,7,10-Trioxa-1,13-tridecanediamine makes it an excellent scaffold for creating water-soluble biotinylating reagents. These are particularly useful for labeling peptides and proteins that have limited solubility in aqueous solutions.
Experimental Protocol: Synthesis of Water-Soluble Biotin Derivatives (Adapted from Bartos A, et al., 2009) [9]
-
Mono-acetylation of 4,7,10-Trioxa-1,13-tridecanediamine: The diamine is reacted with succinic anhydride to yield a mono-acylated product, introducing a carboxylic acid group at one terminus.
-
N-Fmoc Protection: The remaining free amine of the mono-acylated product is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-N-hydroxysuccinimide ester.
-
Solid-Phase Synthesis of Oligomers: The resulting Fmoc-protected and mono-acylated linker can be attached to a solid support (e.g., Wang resin) and used to create di- and trimers of the linker through repeated acylation and deprotection steps.
-
Biotinylation: The terminal Fmoc group on the solid-supported linker is removed, and the free amine is reacted with biotin using a suitable activating agent (e.g., PyBOP/HOBt).
-
Cleavage and Purification: The final biotinylated linker is cleaved from the solid support using trifluoroacetic acid and purified by high-performance liquid chromatography (HPLC).
-
Peptide Labeling: The purified water-soluble biotinylating reagent can then be coupled to the N-terminus of a target peptide during solid-phase peptide synthesis.
Folate-Conjugate Synthesis for Targeted Drug Delivery
Folate receptors are often overexpressed on the surface of cancer cells. This has led to the development of folate-conjugated drugs that can specifically target these cells. 4,7,10-Trioxa-1,13-tridecanediamine can be used as a linker to attach folic acid to a cytotoxic agent, such as chlorambucil.
Experimental Protocol: Synthesis of a Folate-Chlorambucil Conjugate (Adapted from Guaragna A, et al., 2012) [10][11][12]
-
Mono-N-Boc Protection: 4,7,10-Trioxa-1,13-tridecanediamine is reacted with di-tert-butyl dicarbonate (Boc2O) to yield the mono-N-Boc protected diamine.
-
Folic Acid Activation: Folic acid is activated in situ using a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable solvent mixture (e.g., DMF/pyridine).
-
Coupling to Folic Acid: The mono-N-Boc protected diamine is then reacted with the activated folic acid to form an amide bond.
-
Boc Deprotection: The Boc protecting group is removed from the folate-linker conjugate using an acid, such as trifluoroacetic acid (TFA).
-
Coupling to Chlorambucil: The resulting free amine on the folate-linker conjugate is then coupled to the carboxylic acid group of chlorambucil using a suitable coupling agent to yield the final folate-chlorambucil conjugate.
-
Purification: The final product is purified using appropriate chromatographic techniques.
Surface Modification of Nanoparticles
The amine groups of 4,7,10-Trioxa-1,13-tridecanediamine can be used to functionalize the surface of nanoparticles, such as carbon dots. This surface passivation can enhance the nanoparticles' properties, such as their photoluminescence and water solubility, making them more suitable for bioimaging and other biomedical applications.[13][14]
Experimental Protocol: Surface Modification of Carbon Dots (Adapted from Tan M, et al., 2013) [13][14]
-
Synthesis of Carbon Dots: Carbon dots (C-dots) are first synthesized, for example, by the chemical oxidation of a carbon source like plant soot using nitric acid.
-
Surface Passivation: The synthesized C-dots are then mixed with an aqueous solution of 4,7,10-Trioxa-1,13-tridecanediamine (referred to as TTDDA in the study).
-
Reaction: The mixture is typically stirred or sonicated for a specific period to allow for the covalent attachment of the diamine to the surface of the C-dots. The amine groups react with functional groups (e.g., carboxylic acids) on the C-dot surface.
-
Purification: The surface-modified C-dots are then purified, for example, by dialysis, to remove any unreacted diamine.
-
Characterization: The resulting functionalized C-dots are characterized to confirm the surface modification and to evaluate the enhancement of their properties, such as fluorescence quantum yield.
Caption: Workflow for nanoparticle surface modification.
Conclusion
4,7,10-Trioxa-1,13-tridecanediamine is a highly valuable and versatile chemical tool for researchers and professionals in the field of drug development and biomedical science. Its unique combination of flexibility, hydrophilicity, and bifunctionality makes it an ideal linker for a wide range of applications, from the development of targeted cancer therapies to the enhancement of nanomaterials for bioimaging. The detailed protocols and data presented in this guide are intended to facilitate its effective use in innovative research and development endeavors.
References
- 1. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE | 4246-51-9 [chemicalbook.com]
- 3. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE - Safety Data Sheet [chemicalbook.com]
- 4. 4,7,10-三氧-1,13-十三烷二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE(4246-51-9)IR [m.chemicalbook.com]
- 9. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of folate-based chlorambucil delivery systems for tumor-targeted chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fedoa.unina.it [fedoa.unina.it]
- 13. Enhanced photoluminescence and characterization of multicolor carbon dots using plant soot as a carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bio-based Sources for Long-chain Diamine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable chemical production has spurred significant research into bio-based alternatives for petroleum-derived monomers. Long-chain diamines (LCDAs), crucial building blocks for high-performance polyamides and other specialty chemicals, are at the forefront of this transition. This technical guide provides a comprehensive overview of the core bio-based strategies for LCDA synthesis, focusing on metabolic engineering of microbial hosts and biocatalytic conversions.
Microbial Production of Long-chain Diamines
Metabolic engineering of industrial microorganisms like Escherichia coli and Corynebacterium glutamicum has been a primary focus for the bio-production of diamines. While significant success has been achieved for shorter-chain diamines like 1,4-diaminobutane (putrescine) and 1,5-diaminopentane (cadaverine)[1], recent advancements have enabled the synthesis of longer-chain α,ω-diamines.
Biosynthetic Pathways from Amino Acids
The most established routes for diamine production originate from amino acid precursors. Lysine and ornithine, for instance, are direct precursors for cadaverine and putrescine, respectively, via decarboxylation reactions.
Table 1: Microbial Production of Shorter-chain Diamines from Amino Acid Precursors
| Diamine | Precursor | Key Enzyme | Host Organism | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| 1,4-Diaminobutane (Putrescine) | L-Ornithine | Ornithine decarboxylase (SpeC) | Corynebacterium glutamicum | 58.1 mM | - | - | [2] |
| 1,5-Diaminopentane (Cadaverine) | L-Lysine | Lysine decarboxylase (CadA/LdcC) | Escherichia coli | 55.58 | 0.38 | 1.74 | [3] |
| 1,5-Diaminopentane (Cadaverine) | L-Lysine | Lysine decarboxylase (LdcC) | Corynebacterium glutamicum | 103.8 | - | - | [1] |
De Novo Synthesis of Long-chain Diamines from Alkanes
A promising strategy for producing longer-chain diamines involves the use of renewable feedstocks like n-alkanes. Recent research has demonstrated the successful biosynthesis of α,ω-diamines with chain lengths from C8 to C14 using engineered microbial consortia.[2][4][5] This approach typically involves a multi-organism system where one microbe performs the initial oxidation of the alkane, and another is engineered for the subsequent amination steps.
A recent study utilized a consortium of engineered Yarrowia lipolytica and Escherichia coli to produce 1,12-diaminododecane from n-dodecane. The engineered Y. lipolytica strain was responsible for the terminal oxidation of the alkane, while engineered E. coli strains carried out the amination of the resulting diacid or diol intermediates.[2][4][5]
Table 2: Microbial Production of Long-chain α,ω-Diamines from n-Alkanes
| Diamine | Substrate | Host Organism(s) | Titer (mg/L) | Molar Yield (%) | Reference |
| 1,8-Diaminooctane | n-Octane | Y. lipolytica & E. coli consortia | - | - | [5] |
| 1,10-Diaminodecane | n-Decane | Y. lipolytica & E. coli consortia | - | - | [5] |
| 1,12-Diaminododecane | n-Dodecane | Y. lipolytica (engineered) | 40.1 | 2 | [4][5] |
| 1,12-Diaminododecane | n-Dodecane | Y. lipolytica & E. coli consortia | 391 | 19.5 | [4][5] |
| 1,12-Diaminododecane | n-Dodecane | Y. lipolytica & E. coli consortia (three modules) | 816 | 41 | [2][4][5] |
| 1,14-Diaminotetradecane | n-Tetradecane | Y. lipolytica & E. coli consortia | - | - | [5] |
Biocatalytic Synthesis of Long-chain Amines from Fatty Acids
Whole-cell biocatalysis offers a powerful alternative to fermentative processes, particularly for the conversion of renewable feedstocks like fatty acids into valuable amines. This approach often involves the use of resting cells containing the necessary enzymatic machinery, minimizing complex metabolic burden and by-product formation.
Carboxylic Acid Reductase and ω-Transaminase Cascade
A key biocatalytic route for the synthesis of long-chain amines from fatty acids involves a two-step enzymatic cascade:
-
Reduction of the carboxylic acid to an aldehyde: This step is catalyzed by a carboxylic acid reductase (CAR).
-
Reductive amination of the aldehyde to an amine: This is carried out by an ω-transaminase (ω-TA).
This cascade has been successfully applied to a range of saturated and unsaturated fatty acids, demonstrating high conversion rates.
Table 3: Biocatalytic Conversion of Fatty Acids to Amines
| Substrate | Key Enzymes | Biocatalyst | Conversion (%) |
| C6-C18 Fatty Acids | CAR, ω-TA | Whole-cell E. coli | up to 96 |
Experimental Protocols
General Fermentation Protocol for Diamine Production in E. coli
This protocol provides a general framework for the fermentative production of diamines in engineered E. coli. Specific parameters will need to be optimized for the particular strain and target diamine.
-
Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 250 rpm.
-
Seed Culture: Inoculate 100 mL of seed medium in a 500 mL flask with the overnight pre-culture to an initial OD600 of 0.1. The seed medium composition can vary but a typical example includes (per liter): 10 g glucose, 10 g yeast extract, 5 g peptone, 10 g (NH₄)₂SO₄, 1 g MgSO₄·7H₂O, and appropriate antibiotics. Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.
-
Bioreactor Fermentation: Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.2. A typical fermentation medium includes (per liter): 20 g glucose, 10 g (NH₄)₂SO₄, 5 g yeast extract, 5 g peptone, 0.5 g KCl, 1 g MgSO₄·7H₂O, and trace elements.
-
Induction and Fed-batch Culture: When the OD600 reaches a desired level (e.g., 10-15), induce gene expression with an appropriate inducer (e.g., 0.1-1 mM IPTG). Maintain the glucose concentration in the range of 5-10 g/L by feeding a concentrated glucose solution (e.g., 500 g/L).
-
Process Control: Maintain the pH at a setpoint (e.g., 6.8-7.0) by automatic addition of a base (e.g., 25% NH₄OH). Control the dissolved oxygen (DO) level at a setpoint (e.g., 20-40% of air saturation) by adjusting the agitation speed and/or airflow rate. The temperature is typically maintained at 37°C, but may be lowered after induction (e.g., to 30°C) to improve protein folding.
-
Sampling and Analysis: Take samples periodically to monitor cell growth (OD600), substrate consumption, and product formation using analytical methods such as HPLC or GC-MS.
Purification of Diamines from Fermentation Broth
The purification of diamines from complex fermentation broths is a critical step. A general multi-step protocol is outlined below.[3]
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 8000 x g for 20 minutes) to pellet the microbial cells.
-
Decolorization: Treat the supernatant with activated charcoal (e.g., 1-2% w/v) for 1-2 hours with stirring to remove pigments and other colored impurities. Filter to remove the charcoal.
-
Concentration: Concentrate the clarified broth using a rotary evaporator or a similar method to reduce the volume.
-
Deprotonation: Adjust the pH of the concentrated broth to a value above the pKa of the diamine using a strong base (e.g., NaOH) to convert the diamine to its free base form.
-
Extraction: Extract the free base diamine into an organic solvent (e.g., chloroform, ethyl acetate). Repeat the extraction multiple times for higher recovery.
-
Final Polishing: The extracted diamine can be further purified by distillation or crystallization to achieve high purity.
ω-Transaminase Activity Assay
This protocol describes a general spectrophotometric assay for determining ω-transaminase activity.[6]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50-100 mM buffer (e.g., phosphate or Tris-HCl) at the optimal pH for the enzyme.
-
10-50 mM amine donor (e.g., α-methylbenzylamine or a long-chain amine).
-
10-50 mM amine acceptor (e.g., pyruvate or a long-chain aldehyde).
-
0.1-1 mM pyridoxal-5'-phosphate (PLP) cofactor.
-
Purified enzyme or cell lysate.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture. Incubate at the optimal temperature for a defined period (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an acid or an organic solvent).
-
Detection: The product of the reaction (e.g., acetophenone when using α-methylbenzylamine and pyruvate) can be quantified spectrophotometrically at a specific wavelength (e.g., 245 nm for acetophenone).[6] Alternatively, the product can be analyzed by HPLC or GC-MS after appropriate sample preparation.
Signaling Pathways and Experimental Workflows
Metabolic Engineering Workflow for Diamine Production
The development of a high-producing microbial strain for diamine synthesis typically follows a systematic metabolic engineering workflow.
Caption: A typical Design-Build-Test-Learn cycle for metabolic engineering of diamine production.
Biosynthetic Pathway for 1,12-Diaminododecane from n-Dodecane
This diagram illustrates the multi-step enzymatic conversion of n-dodecane to 1,12-diaminododecane as achieved in a microbial consortium.
Caption: Biosynthesis of 1,12-diaminododecane from n-dodecane via ω-oxidation and amination.
Whole-Cell Biocatalysis Workflow
This diagram outlines the general workflow for a whole-cell biocatalytic process for converting fatty acids to diamines.
Caption: General workflow for whole-cell biocatalysis of long-chain diamines.
Conclusion
The bio-based synthesis of long-chain diamines is a rapidly evolving field with significant potential to replace conventional petrochemical processes. Metabolic engineering of microbial hosts and the development of efficient biocatalytic cascades are key enabling technologies. While challenges remain in achieving economically competitive titers, yields, and productivities, particularly for longer-chain diamines, the ongoing research and development efforts are paving the way for a more sustainable chemical industry. This guide provides a foundational understanding of the current state-of-the-art, offering valuable insights for researchers and professionals in the field.
References
- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Biocatalytic Route from Alkanes to α,ω-Diamines by Whole-Cell Consortia of Engineered Yarrowia lipolytica and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Corynebacterium glutamicum for production of 1,5-diaminopentane from hemicellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9‐enhanced ssDNA recombineering for Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nylon 13,T from Tridecane-1,13-diamine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nylon 13,T, a semi-aromatic polyamide, is synthesized from the polycondensation of tridecane-1,13-diamine and terephthalic acid. A key feature of this polymer is its potential to be partially bio-based, as this compound can be derived from erucic acid, a component of certain plant oils.[1] This positions Nylon 13,T as a more sustainable alternative to some petroleum-based polyamides.
The properties of Nylon 13,T make it an attractive material for various high-performance applications. Its high melting and glass transition temperatures suggest good thermal stability, making it suitable for use in environments with elevated temperatures.[1][2] Compared to more common nylons like Nylon 6 and Nylon 6,6, Nylon 13,T exhibits significantly lower moisture absorption due to its lower amide content.[1][3] This characteristic leads to better dimensional stability in humid conditions, which is critical for precision components in the automotive and electronics industries.
The fast crystallization kinetics of Nylon 13,T compared to industrial mainstays like Nylon 6 and Nylon 6,6 can be advantageous in processing, potentially allowing for faster cycle times in injection molding and other melt processing techniques.[1][3] Potential applications for Nylon 13,T include engineering plastics, automotive parts, electronic components, and specialty fibers where a combination of high thermal resistance, mechanical strength, and low moisture uptake is required.
Properties of Nylon 13,T
| Property | Value | Reference |
| Melting Temperature (T_m) | 263 °C | [1][2] |
| Glass Transition Temperature (T_g) | 90 °C | [1][2] |
| Equilibrium Melting Temperature | 289 °C | [1] |
| Renewable Content | 63 wt% (when TDA is from erucic acid) | [1] |
Experimental Protocols
The synthesis of Nylon 13,T is a two-step process involving the formation of a prepolymer/oligomer followed by melt condensation polymerization to achieve a high molecular weight polymer.[1]
Step 1: Prepolymer/Oligomer Synthesis
-
Monomer Salt Preparation: Prepare a monomer salt solution by dissolving 10g of terephthalic acid (TA) and this compound (TDA) in a 1:1 molar ratio in 40g of hot deionized water.
-
Degassing: Purge the solution with nitrogen for 20 minutes to remove dissolved oxygen.
-
Pressurization and Heating: Transfer the degassed solution to a stainless steel pressure vessel.
-
Further Degassing: Degas the vessel five times.
-
Reaction: Heat the reaction mixture to 220°C under magnetic stirring. The pressure will rise to approximately 350 psi.
-
Hold Time: Maintain the reaction at 220°C for 2 hours to form the prepolymer/oligomer.[1]
-
Depressurization: After 2 hours, release the pressure to remove water vapor.
Step 2: Melt Condensation Polymerization
-
Transfer: Transfer the resulting prepolymer/oligomer to a glass reactor equipped with a mechanical stirrer, an oil bath for heating, and a vacuum line.
-
Polymerization: Conduct melt condensation polymerization under vacuum to increase the molecular weight of the polymer. [Specific temperature and vacuum conditions for this step were not detailed in the provided search results but would typically involve gradually increasing the temperature and vacuum to facilitate the removal of condensation byproducts.]
Visualizations
Caption: Workflow for the two-step synthesis of Nylon 13,T.
Caption: Logical relationship of Nylon 13,T synthesis.
References
Application Notes and Protocols: Utilizing 4,7,10-Trioxa-1,13-tridecanediamine as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4,7,10-Trioxa-1,13-tridecanediamine as a flexible, hydrophilic linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthesis of a representative PROTAC, detailed protocols for key biological assays, and illustrative data for the characterization of PROTACs incorporating this linker.
Introduction to 4,7,10-Trioxa-1,13-tridecanediamine in PROTAC Design
4,7,10-Trioxa-1,13-tridecanediamine is a polyethylene glycol (PEG)-based linker commonly employed in the development of PROTACs.[1][2] Its hydrophilic nature can enhance the solubility and cell permeability of the resulting PROTAC molecule, which are often large and can have poor pharmacokinetic properties. The flexibility of the trioxa-alkane chain allows for the necessary spatial orientation of the two ligands—one binding the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—to facilitate the formation of a productive ternary complex for subsequent ubiquitination and proteasomal degradation of the POI.[1]
This linker is typically incorporated into a PROTAC structure through standard amide bond formation or other suitable conjugation chemistries with the appropriate functional groups on the POI ligand and the E3 ligase ligand.
Synthesis of a Representative PROTAC using 4,7,10-Trioxa-1,13-tridecanediamine
As a case study, the synthesis of a Heat Shock Factor 1 (HSF1) targeting PROTAC is described, wherein 4,7,10-Trioxa-1,13-tridecanediamine links a KRIBB11 analogue (an HSF1 inhibitor) to pomalidomide (a CRBN E3 ligase ligand).[1]
Synthesis Scheme:
The synthesis involves a multi-step process:
-
Synthesis of the KRIBB11 Analogue with a Linkable Handle: The core structure of the HSF1 inhibitor is functionalized with a reactive group suitable for linker conjugation.
-
Mono-Boc Protection of the Linker: 4,7,10-Trioxa-1,13-tridecanediamine is mono-protected with a Boc group to allow for sequential conjugation.
-
Conjugation of the Linker to the E3 Ligase Ligand: The mono-protected linker is reacted with the pomalidomide derivative.
-
Deprotection of the Linker: The Boc group is removed to expose the free amine.
-
Final Conjugation to the POI Ligand: The linker-E3 ligase ligand moiety is conjugated to the functionalized KRIBB11 analogue to yield the final PROTAC.
Illustrative Data:
While the referenced publication for the HSF1-PROTAC reported inconsistencies in the biological data for HSF1 degradation, the following tables present hypothetical, yet representative, quantitative data that would be expected from a successful PROTAC incorporating the 4,7,10-Trioxa-1,13-tridecanediamine linker. This data is intended to guide researchers in their experimental design and data analysis.
Table 1: In Vitro Degradation of Target Protein by a Representative PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
| Representative-PROTAC-1 | Target X | Cancer Cell Line A | 50 | 95 | 24 |
| Negative Control | Target X | Cancer Cell Line A | >10000 | <10 | 24 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Cell Viability of a Representative PROTAC in Cancer Cells
| PROTAC Compound | Cell Line | IC50 (nM) | Assay | Incubation Time (h) |
| Representative-PROTAC-1 | Cancer Cell Line A | 100 | MTS | 72 |
| POI Inhibitor (Warhead) | Cancer Cell Line A | 500 | MTS | 72 |
| E3 Ligase Ligand | Cancer Cell Line A | >10000 | MTS | 72 |
IC50: Concentration required for 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-mediated Protein Degradation
This protocol describes the assessment of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Include a positive control with a known degrader if available, and a negative control where the PROTAC is co-treated with a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis: Acquire the image using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated cells. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer for Co-IP (non-denaturing)
-
Antibody against the E3 ligase or the POI
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation and a vehicle control. Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against either the E3 ligase (e.g., anti-CRBN) or the POI overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins. An increased signal for the POI in the E3 ligase immunoprecipitate (or vice-versa) in the presence of the PROTAC indicates the formation of the ternary complex.
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC characterization.
References
Application Notes and Protocols for Surface Passivation of Carbon Nanodots with Diamines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface passivation of carbon nanodots (CNDs) using diamines. Surface passivation is a critical step in tailoring the physicochemical properties of CNDs for various biomedical applications, including drug delivery, gene therapy, and bioimaging. Diamine passivation, in particular, introduces primary amine groups on the CND surface, which enhances their water solubility, quantum yield, and provides functional handles for further conjugation with therapeutic agents or targeting moieties.
Overview of Diamine Passivation
Carbon nanodots often possess surface carboxyl groups that can be functionalized. Diamine passivation typically involves the formation of amide bonds between the carboxyl groups on the CND surface and the amine groups of a diamine molecule. This process not only neutralizes surface defects, leading to enhanced fluorescence, but also imparts a positive surface charge, which is beneficial for interacting with negatively charged biological molecules like DNA and siRNA.
Experimental Protocols
This section details two common methods for the surface passivation of CNDs with diamines: a one-step synthesis and passivation method using microwave-assisted pyrolysis, and a post-synthetic modification approach.
One-Step Synthesis and Passivation with Ethylenediamine (EDA)
This method, adapted from microwave-assisted hydrothermal synthesis procedures, allows for the simultaneous formation and surface passivation of CNDs.[1][2][3][4][5]
Materials:
-
Arginine (Arg)
-
Ethylenediamine (EDA)
-
Milli-Q water
-
Microwave synthesis reactor
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Precursor Preparation: In a microwave reaction vessel, dissolve 87.0 mg of Arginine in 100.0 µL of Milli-Q water.
-
Addition of Passivating Agent: Add a molar equivalent of Ethylenediamine (EDA) to the Arginine solution.
-
Microwave Synthesis: Place a stir bar in the vessel and seal it. Place the vessel in a microwave reactor and heat to 180°C for 3-5 minutes.[4]
-
Purification: After the reaction, allow the vessel to cool to room temperature. The resulting dark brown solution contains the EDA-passivated CNDs.
-
Dialysis: Transfer the solution to a dialysis bag (1 kDa MWCO) and dialyze against Milli-Q water for 48 hours, changing the water every 6-8 hours to remove unreacted precursors and small molecular byproducts.[1][2][3]
-
Lyophilization: Freeze-dry the purified CND solution to obtain a solid powder. Store the powder in a desiccator.
Post-Synthetic Passivation with Polyethyleneimine (PEI)
This method is suitable for passivating pre-synthesized CNDs that have surface carboxyl groups. PEI is a cationic polymer that can enhance gene delivery efficiency.[6][7][8]
Materials:
-
Carboxylated Carbon Nanodots (synthesized via methods like acid treatment of a carbon source)
-
Branched Polyethyleneimine (PEI, 25 kDa)
-
Glycerol
-
Microwave synthesis reactor
-
Dialysis tubing (MWCO 10 kDa)
-
Lyophilizer
Procedure:
-
Precursor Mixture: In a microwave reaction vessel, mix the carboxylated CNDs with a solution of branched PEI (25 kDa) in glycerol. The ratio of CNDs to PEI can be varied to optimize the degree of passivation.
-
Microwave-Assisted Pyrolysis: Heat the mixture in a microwave reactor. The pyrolysis time can be adjusted to control the extent of PEI conjugation and the resulting properties of the CNDs.[6][7]
-
Purification: After the reaction, the mixture is cooled and then subjected to dialysis (10 kDa MWCO) against Milli-Q water for 48 hours to remove excess PEI and glycerol.
-
Lyophilization: The purified PEI-passivated CNDs are obtained as a powder after lyophilization.
Characterization of Diamine-Passivated CNDs
A comprehensive characterization is essential to confirm successful passivation and to understand the properties of the functionalized CNDs.
| Parameter | Technique | Typical Results for Diamine-Passivated CNDs |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Quasi-spherical nanoparticles with sizes typically less than 10 nm.[1][9] |
| Surface Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of N-H stretching and bending vibrations, and amide C=O stretching, confirming amine functionalization. |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | High-resolution spectra of N1s confirming the presence of amine and amide functionalities. |
| Optical Properties | UV-Vis and Fluorescence Spectroscopy | Characteristic absorption peaks and excitation-dependent/independent fluorescence emission.[10] Passivation generally leads to an increase in quantum yield. |
| Surface Charge | Zeta Potential Measurement | Positive zeta potential values, indicating the presence of protonated amine groups on the surface. |
| Quantum Yield (QY) | Comparative method using a standard fluorophore | Varies depending on the diamine and reaction conditions, but passivation typically enhances QY. For example, p-phenylenediamine passivation has resulted in a QY of 14%.[10] Ethylenediamine functionalization has shown QY enhancement from ~5% to ~12%.[9] |
Visualization of Experimental Workflow and Biological Application
Experimental Workflow for Diamine Passivation
Caption: Workflow for the synthesis and diamine passivation of carbon nanodots.
Cellular Uptake and Drug Delivery Pathway
References
- 1. arts.units.it [arts.units.it]
- 2. Preparation, functionalization and characterization of engineered carbon nanodots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zenodo.org [zenodo.org]
- 6. Nano-carrier for gene delivery and bioimaging based on carbon dots with PEI-passivation enhanced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylenimine-Functionalized Carbon Dots for Delivery of CRISPR/Cas9 Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethylenediamine mediated luminescence enhancement of pollutant derivatized carbon quantum dots for intracellular trinitrotoluene detection: soot to sh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06460A [pubs.rsc.org]
- 10. Surface passivation of carbon nanoparticles with p-phenylenediamine towards photoluminescent carbon dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Long-Chain Diamines in Bio-adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct classes of bio-adhesives that utilize long-chain diamines as key components: biogenic amine-based hydrogels and soybean oil-derived adhesives.
Introduction to Long-Chain Diamines in Bio-adhesives
Long-chain diamines are versatile molecules that have gained significant attention in the development of advanced bio-adhesives. Their unique chemical structures, characterized by two primary amine groups separated by a flexible aliphatic chain, allow them to act as effective cross-linkers and adhesion promoters. The amine groups can participate in a variety of chemical reactions, including Michael additions, Schiff base formation, and covalent bond formation with various functional groups present in biopolymers and tissues.[1][2] This versatility enables the tuning of adhesive properties, such as bond strength, curing time, and biocompatibility, to suit specific biomedical applications.
This document will focus on two promising applications of long-chain diamines in bio-adhesives:
-
Biogenic Amine-Based Adhesives: Utilizing naturally occurring polyamines like putrescine, spermidine, and spermine for creating biocompatible and biodegradable tissue adhesives.[3][4]
-
Soybean-Based Bio-adhesives: Employing synthesized melamine-diamine polymers to crosslink epoxidized soybean oil, resulting in strong and versatile bio-based adhesives.[5][6][7]
Biogenic Amine-Based Bio-adhesives
Naturally occurring polyamines such as putrescine (a diamine), spermidine (a triamine), and spermine (a tetraamine) are essential for various cellular processes.[4] Their inherent biocompatibility makes them excellent candidates for creating bio-adhesives for direct tissue contact. These adhesives typically form double-network hydrogels, where the polyamines act as cross-linkers, creating a robust yet flexible adhesive matrix.
Quantitative Data
The following table summarizes the key performance metrics of bio-adhesives formulated with different biogenic amines. The optimized molar ratios of the components (Li-lipoate:Biogenic Amine:Tannic Acid) are crucial for achieving the desired adhesive properties.[3]
| Biogenic Amine | Optimized Molar Ratio (Li-lipoate:Amine:Tannic Acid) | Lap Shear Adhesion Strength (kPa) | Modulus of Toughness | Key Characteristics |
| Putrescine | 3:1:2 | >50 | - | Rapid gelation at 37°C.[3] |
| Spermidine | 6:1:2 | >50 | - | Promising for reversible pressure-sensitive adhesives.[3] |
| Spermine | 16:1:4 | >50 | Significantly higher than putrescine adhesive.[3] | Higher viscoelastic dissipation.[3] |
Experimental Protocols
2.2.1. Synthesis of Biogenic Amine-Based Bio-adhesive (General Protocol)
This protocol is based on the formulation of a double-network bio-adhesive using biogenic amines, tannic acid, and Li-lipoate.[3]
Materials:
-
Putrescine, Spermidine, or Spermine
-
Tannic Acid
-
Lithium Lipoate (Li-lipoate)
-
Deionized Water
Procedure:
-
Prepare stock solutions of the biogenic amine, tannic acid, and Li-lipoate in deionized water at the desired concentrations.
-
In a suitable reaction vessel, combine the Li-lipoate solution, the chosen biogenic amine solution, and the tannic acid solution in the optimized molar ratios as specified in the table above.
-
Mix the components thoroughly at room temperature until a homogeneous solution is formed. The resulting mixture is the ready-to-use bio-adhesive.
2.2.2. Rheological Analysis
The viscoelastic properties of the biogenic amine-based adhesives can be characterized using an oscillatory rheometer.
Equipment:
-
Oscillatory rheometer with parallel plate geometry
Procedure:
-
Place a defined volume of the freshly prepared bio-adhesive onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap setting.
-
Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region) at both room temperature (e.g., 24°C) and physiological temperature (37°C) to monitor the storage (G') and loss (G'') moduli over time. Gelation is considered to have occurred when G' surpasses G''.[3]
2.2.3. Lap Shear Adhesion Test (Adapted from ASTM F2255-05)
This test determines the adhesive strength of the bio-adhesive on a substrate mimicking soft tissue.[8]
Materials:
-
Collagen films (as a tissue mimic)
-
Tensile testing machine
-
The prepared bio-adhesive
Procedure:
-
Cut two strips of collagen film to standard dimensions (e.g., 25 mm x 75 mm).
-
Apply a defined volume of the bio-adhesive to a specific area (e.g., 25 mm x 10 mm) at one end of a collagen strip.
-
Overlap the second collagen strip onto the adhesive-coated area of the first strip, creating a lap joint with a defined overlap area.
-
Apply gentle pressure to ensure even spreading of the adhesive.
-
Allow the adhesive to cure for a specified time at the desired temperature (e.g., 37°C).
-
Mount the ends of the bonded collagen strips in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of displacement until the bond fails.
-
Record the maximum load at failure. The lap shear adhesion strength is calculated by dividing the maximum load by the overlap area.
Mechanism of Adhesion and Biocompatibility
The adhesion of biogenic amine-based adhesives is attributed to a combination of electrostatic interactions and covalent bonding. The positively charged amine groups interact with negatively charged components of tissues, while catechol groups from tannic acid can form covalent bonds.[3]
Biocompatibility Assessment (ISO 10993-5)
A standardized in vitro cytotoxicity test should be performed to evaluate the biocompatibility of the bio-adhesive.[5][9]
Protocol Outline:
-
Extract Preparation: Prepare an extract of the cured bio-adhesive in a cell culture medium according to ISO 10993-12.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., L929 fibroblasts) to a near-confluent monolayer.
-
Exposure: Replace the cell culture medium with the prepared extract of the bio-adhesive. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Assessment: Evaluate cell viability using a quantitative assay (e.g., MTT or XTT assay) and assess cell morphology via microscopy. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[10]
Visualization of Workflow
Figure 1: Experimental workflow for biogenic amine-based bio-adhesives.
Soybean-Based Bio-adhesives
Bio-adhesives derived from soybean oil offer a sustainable alternative to petroleum-based adhesives.[11][12] In this system, epoxidized soybean oil (ESO) is cross-linked using melamine-diamine polymers with varying chain lengths: melamine ethylene diamine (MED), melamine butane diamine (MBD), and melamine pentane diamine (MPD).[6][7] The length of the diamine chain plays a crucial role in determining the final properties of the adhesive.[13]
Quantitative Data
The following tables summarize the lap shear strength and thermal properties of soybean-based bio-adhesives cross-linked with different melamine-diamine polymers.
Table 1: Lap Shear Strength of Soybean-Based Bio-adhesives on Various Substrates [6][7]
| Adhesive Formulation | Substrate | Lap Shear Strength at 100°C (kPa) | Lap Shear Strength at 180°C (kPa) |
| MED-ESO | Stainless Steel | ~300 | ~1050 |
| MBD-ESO | Stainless Steel | - | 1220 |
| MPD-ESO | Stainless Steel | - | 1996 |
| MED-ESO | Copper | <25 | - |
| MED-ESO | Aluminum | <25 | - |
Table 2: Thermal Properties of Soybean-Based Bio-adhesives [13]
| Adhesive Formulation | Glass Transition Temperature (Tg) (°C) | 5% Mass Loss Temperature (T5%) (°C) | 10% Mass Loss Temperature (T10%) (°C) |
| MED-ESO | 26.99 | 256 | 284 |
| MBD-ESO | 19.11 | 233 | 258 |
| MPD-ESO | 11.39 | 276 | 308 |
Experimental Protocols
3.2.1. Synthesis of Melamine-Diamine Polymers (MED, MBD, MPD) [13]
Materials:
-
Melamine (MA)
-
Ethylene diamine (EDA), Butane diamine (BDA), or Pentane diamine (PDA)
-
Ammonium Chloride (NH4Cl)
Procedure:
-
In a reaction flask, mix the respective diamine (EDA, BDA, or PDA) and melamine (MA) with stirring at 50°C.
-
Add 6% NH4Cl (based on the weight of MA) to the mixture.
-
Heat the reaction mixture to 195°C and maintain this temperature for 12 hours with continuous stirring.
-
The resulting product is the corresponding melamine-diamine polymer (MED, MBD, or MPD).
3.2.2. Synthesis of Melamine-Diamine-ESO Resins [7]
Materials:
-
Epoxidized Soybean Oil (ESO)
-
Melamine-diamine polymer (MED, MBD, or MPD)
Procedure:
-
Mix the synthesized melamine-diamine polymer and ESO in a 1:1 proportion in a reaction vessel.
-
Heat the mixture to 150°C under stirring and maintain this temperature for 2 hours.
-
The resulting product is the final bio-adhesive resin (MED-ESO, MBD-ESO, or MPD-ESO).
3.2.3. Preparation of Adhesive Specimen for Lap Shear Test [6]
Materials:
-
Substrates (e.g., stainless steel, aluminum, copper strips)
-
The synthesized bio-adhesive resin
-
Clamps
Procedure:
-
Prepare the substrate strips with a defined bonding area (e.g., 25 mm x 25 mm).
-
Apply the bio-adhesive resin to the surface of one substrate strip.
-
Place the second substrate strip over the adhesive-coated area to form a lap joint.
-
Apply manual force using clamps to ensure a thin, uniform bond line.
-
Cure the adhesive at a specified temperature (e.g., 180°C) for a defined time (e.g., 60 minutes).
-
Perform the lap shear test as described in section 2.2.3.
Adhesion Mechanism and Effect of Diamine Chain Length
The adhesion of these soybean-based bio-adhesives is achieved through the reaction of the abundant aliphatic amino groups in the melamine-diamine polymers with the epoxy groups and triglycerides of the ESO.[5][7] This results in a highly cross-linked polymer network.
The length of the diamine chain influences the properties of the adhesive:
-
Increased Chain Length: Leads to higher flexibility of the polymer chains, making the reactive amine groups more accessible.[6] This generally results in a higher degree of cross-linking and improved lap shear strength.[14]
-
Glass Transition Temperature (Tg): The Tg tends to decrease with increasing aliphatic chain length of the diamine. This is attributed to the increased mobility of the longer, more flexible polymer chains, resulting in a more rubbery behavior.[13]
Visualization of Synthesis and Adhesion Mechanism
Figure 2: Synthesis and adhesion mechanism of soybean-based bio-adhesives.
Signaling Pathways and Cellular Interactions
While the primary adhesion mechanisms are chemical, the interaction of these bio-adhesives with biological tissues can trigger cellular signaling pathways, particularly relevant for applications in tissue engineering and drug delivery.
Figure 3: Potential signaling pathways activated upon bio-adhesive application.
The application of a bio-adhesive can initiate cellular responses through both mechanical and biochemical cues.
-
Mechanical Cues: The physical presence and mechanical properties of the adhesive can activate mechanosensitive ion channels, leading to changes in intracellular calcium levels. This can, in turn, influence pathways like Rho GTPase signaling, which regulates cytoskeletal dynamics, cell migration, and adhesion.[15]
-
Biochemical Cues: The chemical components of the bio-adhesive or their degradation products can interact with cell surface receptors, potentially activating signaling cascades such as the Extracellular signal-Regulated Kinase (ERK) pathway. The ERK pathway is a key regulator of cell proliferation, differentiation, and survival, all of which are critical for tissue repair and integration of the bio-adhesive.[15]
For drug development professionals, understanding these interactions is crucial for designing bio-adhesives that not only provide mechanical support but also actively promote healing and tissue regeneration, or for developing drug-eluting adhesives that can modulate these pathways for therapeutic benefit. Further research is needed to elucidate the specific signaling events triggered by different long-chain diamine-based bio-adhesives.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring bioadhesion: insight on innovative strategies to investigate bioadhesive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medinstitute.com [medinstitute.com]
- 4. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. researchgate.net [researchgate.net]
- 7. Soybean-Based Bio-Adhesives: Role of Diamine on the Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdcpp.com [mdcpp.com]
- 10. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 11. Cohesion mechanisms for bioadhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]
- 15. Intracellular signaling dynamics and their role in coordinating tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Polyether Diamine Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of polyether diamine linkers in bioconjugation. Polyether diamine linkers, often based on polyethylene glycol (PEG), are instrumental in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). Their hydrophilic and flexible nature can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1]
Introduction to Polyether Diamine Linkers in Bioconjugation
Polyether diamine linkers are bifunctional molecules featuring a central polyether chain, typically PEG, flanked by two primary amine groups. These linkers are crucial in modern bioconjugation strategies, particularly in the construction of ADCs, for several reasons:
-
Enhanced Solubility and Stability: The hydrophilic polyether backbone can significantly improve the aqueous solubility of hydrophobic drug payloads and prevent aggregation of the final conjugate.[1]
-
Improved Pharmacokinetics: PEGylation, the process of conjugating PEG chains, is well-known to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and shielding them from proteolytic degradation.[1]
-
Versatile Conjugation Chemistry: The terminal amine groups provide reactive handles for a variety of conjugation strategies, allowing for the covalent attachment of biomolecules and payloads.
Quantitative Data on Bioconjugates with Polyether Linkers
The choice of linker can significantly impact the efficacy and stability of an antibody-drug conjugate. The following tables summarize key quantitative data from studies utilizing PEG-based linkers.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with PEG Linkers
| Cell Line | ADC Construct | Linker Type | Payload | IC50 (nM) | Reference |
| NCI-N87 (HER2-positive) | ZHER2-SMCC-MMAE (HM) | Non-PEG | MMAE | 4.94 | [2] |
| NCI-N87 (HER2-positive) | ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | MMAE | 31.9 | [2] |
| NCI-N87 (HER2-positive) | ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | MMAE | 111.3 | [2] |
| BT-474 (HER2-positive) | ZHER2-SMCC-MMAE (HM) | Non-PEG | MMAE | 2.48 | [2] |
| BT-474 (HER2-positive) | ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | MMAE | 26.2 | [2] |
| BT-474 (HER2-positive) | ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | MMAE | 83.5 | [2] |
| MCF-7 (HER2-low) | All conjugates | Various PEG | MMAE | >1000 | [2] |
| PC-3 (HER2-negative) | All conjugates | Various PEG | MMAE | >1000 | [2] |
Table 2: Stability of ADCs with Different Linkers in Plasma
| ADC Construct | Linker Type | Plasma Source | Incubation Time | % Payload Release | Reference |
| ADC with mDPR linker | Self-stabilizing maleimide | Rat | 7 days | Stable (minimal de-conjugation) | [3] |
| ADC with MC-containing linker | Maleimidocaproyl | Rat | 7 days | Extensive de-conjugation | [3] |
| Ab095-vc-MMAE | Valine-citrulline | Mouse | 6 days | >20% | [4] |
| Ab095-vc-MMAE | Valine-citrulline | Rat | 6 days | >4% | [4] |
| Ab095-vc-MMAE | Valine-citrulline | Human | 6 days | <1% | [4] |
| Ab095-vc-MMAE | Valine-citrulline | Monkey | 6 days | <1% | [4] |
Experimental Protocols
The following are detailed protocols for common bioconjugation techniques involving polyether diamine linkers.
Protocol 1: Two-Step Conjugation of a Carboxyl-Containing Payload to an Antibody using a Homobifunctional Amine-PEG-Amine Linker
This protocol describes the conjugation of a payload with a carboxylic acid group to an antibody using a homobifunctional amine-PEG-amine linker. The process involves two main steps: 1) activation of the payload's carboxyl group and reaction with one amine of the linker, and 2) activation of the antibody's carboxyl groups and reaction with the second amine of the linker-payload intermediate.
Materials:
-
Antibody (e.g., IgG)
-
Carboxyl-containing payload
-
Amine-PEG-Amine linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
Step 1: Synthesis of Payload-Linker Intermediate
-
Dissolve the carboxyl-containing payload in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
In a separate tube, dissolve EDC (1.5 eq) and Sulfo-NHS (1.5 eq) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the payload solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Dissolve the Amine-PEG-Amine linker (5-10 eq excess over the payload) in Coupling Buffer.
-
Add the activated payload solution to the linker solution and react for 2 hours at room temperature with gentle stirring.
-
Purify the payload-linker intermediate using reverse-phase chromatography to remove excess linker and unreacted payload. Lyophilize the purified product.
Step 2: Conjugation of Payload-Linker Intermediate to Antibody
-
Prepare the antibody in Coupling Buffer at a concentration of 5-10 mg/mL.
-
In a separate tube, dissolve EDC (10 eq excess over antibody) and Sulfo-NHS (10 eq excess over antibody) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the antibody solution and incubate for 15 minutes at room temperature to activate the antibody's carboxyl groups.
-
Immediately desalt the activated antibody using a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Dissolve the purified payload-linker intermediate in Coupling Buffer.
-
Add the payload-linker intermediate solution (10-20 fold molar excess over the antibody) to the activated antibody solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload-linker and other impurities.[5]
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or mass spectrometry.[][7]
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the conjugate using SDS-PAGE and mass spectrometry.
Protocol 2: Conjugation of a Thiol-Containing Protein to a Maleimide-Activated Surface using a Diamine Linker
This protocol outlines the functionalization of a surface with maleimide groups via a diamine linker, followed by the conjugation of a thiol-containing protein.
Materials:
-
Carboxyl-functionalized surface (e.g., beads, plate)
-
Amine-PEG-Amine linker
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing protein (e.g., cysteine-engineered antibody fragment)
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Reaction Buffer: PBS, pH 6.5-7.0, containing 1-5 mM EDTA
-
Quenching solution: 1 M 2-Mercaptoethanol or Cysteine in PBS
Procedure:
Step 1: Surface Functionalization with Amine Groups
-
Wash the carboxyl-functionalized surface with Activation Buffer.
-
Prepare a solution of EDC (10 mM) and Sulfo-NHS (25 mM) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the surface and incubate for 15 minutes at room temperature.
-
Wash the activated surface with Coupling Buffer.
-
Prepare a solution of Amine-PEG-Amine (10-50 mM) in Coupling Buffer.
-
Add the diamine linker solution to the activated surface and react for 2 hours at room temperature.
-
Wash the amine-functionalized surface thoroughly with Coupling Buffer and then with PBS.
Step 2: Activation with Maleimide Groups
-
Dissolve SMCC in DMSO to prepare a 10 mM stock solution.
-
Dilute the SMCC stock solution in Coupling Buffer to the desired final concentration (e.g., 1 mM).
-
Add the SMCC solution to the amine-functionalized surface and react for 1-2 hours at room temperature.
-
Wash the maleimide-activated surface with PBS to remove unreacted SMCC.
Step 3: Conjugation of Thiol-Containing Protein
-
Dissolve the thiol-containing protein in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Add the protein solution to the maleimide-activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[]
-
Wash the surface with PBS to remove unbound protein.
-
Quench any unreacted maleimide groups by incubating with the quenching solution for 30 minutes.
-
Wash the final conjugated surface extensively with PBS.
Visualizations of Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways relevant to bioconjugates utilizing polyether diamine linkers.
Caption: General workflow for the synthesis, purification, and characterization of an antibody-drug conjugate (ADC).
Caption: Mechanism of action of an antibody-drug conjugate (ADC) from binding to payload-induced cell death.
References
Application Notes and Protocols: Step-Growth Polymerization of Tridecane-1,13-diamine with Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of polyamides derived from the renewable monomer tridecane-1,13-diamine. The protocols detailed below are intended for laboratory-scale synthesis and characterization of these polymers, which exhibit potential for various applications, including as biomaterials and high-performance engineering plastics.
Introduction
Polyamides, commonly known as nylons, are a class of polymers characterized by the repeating amide linkage (–CO–NH–). Their properties, such as high thermal stability, mechanical strength, and chemical resistance, are largely influenced by the monomer constituents. The use of long-chain monomers, such as this compound derived from renewable resources like erucic acid, offers a pathway to producing polyamides with unique properties, including lower moisture absorption and increased flexibility compared to their short-chain counterparts.[1] This document focuses on the step-growth polymerization of this compound with various dicarboxylic acids to produce a range of novel polyamides.
Applications
The polyamides derived from this compound exhibit a range of properties that make them attractive for several advanced applications:
-
Biomaterials: Their biocompatibility and tunable mechanical properties make them potential candidates for use in medical devices, drug delivery systems, and tissue engineering scaffolds. The lower moisture absorption of these long-chain polyamides can lead to better dimensional stability in physiological environments.
-
High-Performance Engineering Plastics: The introduction of aromatic dicarboxylic acids can significantly increase the glass transition and melting temperatures, leading to materials suitable for demanding applications in the automotive and electronics industries.
-
Fibers and Textiles: The semi-crystalline nature of these polyamides allows for the formation of strong, durable fibers with potential applications in specialized textiles and industrial ropes.
Quantitative Data Summary
The thermal properties of polyamides synthesized from this compound and various dicarboxylic acids are summarized in the table below. These properties are critical for determining the processing conditions and potential end-use applications of the polymers.
| Polyamide Name | Dicarboxylic Acid | Melting Temperature (T_m) (°C) | Glass Transition Temperature (T_g) (°C) |
| Nylon 13,6 | Adipic Acid | 206 | 60 |
| Nylon 13,T | Terephthalic Acid | 263 | 90 |
| Nylon 13,13 | Brassylic Acid | 176-191 | 29-36 |
Note: The range in values for Nylon 13,13 is due to variations reported in the literature under different synthesis and testing conditions.[1]
Experimental Protocols
The synthesis of polyamides from this compound and dicarboxylic acids is typically a two-step process involving the formation of a nylon salt prepolymer followed by melt polycondensation.
General Workflow
General experimental workflow for polyamide synthesis.
Protocol 1: Synthesis of Nylon 13,6 (from Adipic Acid)
Materials:
-
This compound (TDA)
-
Adipic acid (AA)
-
Isopropanol (IPA)
-
Deionized water (degassed)
Step 1: Nylon 13,6 Salt and Prepolymer Formation [1]
-
Prepare a solution of TDA by dissolving 5.35 g of TDA in 50 mL of hot isopropanol.
-
Prepare a separate solution of adipic acid by dissolving 3.65 g of adipic acid in 75 mL of hot isopropanol.
-
Combine the two solutions in a round-bottom flask and reflux the mixture for 2 hours to form the nylon salt.
-
Isolate the precipitated salt by filtration and dry under vacuum.
-
Dissolve 5-10 g of the dried AA/TDA salt in a minimum amount of hot, nitrogen-purged deionized water (approximately 3-4 times the weight of the salt).
-
Transfer the solution to a stainless steel pressure vessel equipped with a magnetic stir bar.
-
Degas the solution five times by pressurizing with nitrogen and then venting.
-
Heat the sealed vessel to 220°C and maintain this temperature for 2 hours with stirring.
-
Slowly release the pressure to remove water vapor.
-
Continue heating at 220°C under high vacuum for 1.5 hours to form the prepolymer.
-
Allow the vessel to cool to room temperature under vacuum. The resulting brittle prepolymer can be removed as small chips.
Step 2: Melt Condensation Polymerization [1]
-
Place 3-10 g of the prepolymer chips into a glass tube reactor equipped with an overhead mechanical stirrer, a vacuum line, a nitrogen inlet, and an outlet.
-
Immerse the reactor in a preheated oil bath at 250°C.
-
Apply a high vacuum to the reactor.
-
Once the prepolymer is molten, begin stirring.
-
Continue the reaction under high vacuum at 250°C for 1.5 hours to increase the molecular weight of the polymer.
-
After the reaction is complete, cool the reactor to room temperature. The solid polymer can then be removed and ground for further characterization.
Protocol 2: Synthesis of Nylon 13,T (from Terephthalic Acid)
Materials:
-
This compound (TDA)
-
Terephthalic acid (TA)
-
Deionized water (degassed)
Step 1: Nylon 13,T Salt and Prepolymer Formation
-
Prepare a nylon salt solution by dissolving equimolar amounts of this compound and terephthalic acid in hot, degassed deionized water. For example, use 10 g of the TDA/TA salt in 40 g of water.
-
Transfer the solution to a stainless steel pressure vessel.
-
Degas the system five times with nitrogen and finally hold under vacuum.
-
Heat the reaction mixture to 220°C with magnetic stirring. The pressure will rise to approximately 350 psi.
-
Maintain the reaction at 220°C for 2 hours.
-
Slowly release the pressure to vent the water vapor, yielding the prepolymer.
Step 2: Melt Condensation Polymerization
-
Transfer the prepolymer to a glass reactor equipped with a mechanical stirrer, an oil bath, and a vacuum line.
-
Heat the reactor to a temperature above the melting point of the prepolymer (e.g., 270-280°C) under a nitrogen atmosphere.
-
Once the prepolymer is molten, apply a high vacuum and continue stirring.
-
Maintain the reaction under vacuum for a specified period (e.g., 1-2 hours) to drive the polymerization to completion and achieve a high molecular weight polymer.
-
Cool the reactor under a nitrogen atmosphere. The resulting solid polymer can be isolated for analysis.
Polymerization Reaction Mechanism
The step-growth polymerization proceeds through the formation of an amide bond between the amine groups of this compound and the carboxylic acid groups of the dicarboxylic acid, with the elimination of water.
Step-growth polymerization of this compound.
Characterization
The synthesized polyamides should be characterized to determine their chemical structure, molecular weight, and thermal properties. Recommended techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T_g) and the melting temperature (T_m).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Safety Precautions
-
All polymerization reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
High-temperature reactions require appropriate shielding and careful handling to prevent thermal burns.
-
Pressure vessels should be operated by trained personnel and regularly inspected for safety.
References
Application Notes and Protocols: Tridecane-1,13-diamine in Corrosion Inhibitor Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tridecane-1,13-diamine as a precursor for synthesizing novel corrosion inhibitors. The information is intended to guide researchers in the preparation, characterization, and evaluation of these inhibitors for applications in materials science and industrial processes.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Long-chain aliphatic diamines, such as this compound, serve as excellent backbone structures for the synthesis of effective corrosion inhibitors. The two primary amine groups provide reactive sites for the introduction of functional moieties that can enhance the molecule's adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.
One of the most common and effective derivatives are Schiff bases, formed through the condensation reaction of the diamine with aldehydes. The resulting imine groups, along with the long hydrocarbon chain, contribute to a high surface coverage and robust film formation on the metal, effectively inhibiting both anodic and cathodic corrosion reactions.
Synthesis of a Model Corrosion Inhibitor: N,N'-bis(salicylidene)-tridecane-1,13-diamine
A common synthetic route to enhance the corrosion inhibition properties of diamines is the formation of a Schiff base with an aromatic aldehyde containing a hydroxyl group, such as salicylaldehyde. The resulting molecule combines the hydrophobicity of the long alkyl chain with the electron-donating and chelating properties of the aromatic rings and imine and hydroxyl groups.
Synthesis Protocol
A representative protocol for the synthesis of N,N'-bis(salicylidene)-tridecane-1,13-diamine is as follows:
-
Dissolution of Diamine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mole) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add salicylaldehyde (2 moles) dropwise while stirring. A few drops of glacial acetic acid can be added as a catalyst.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated product is then collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized this compound derivative as a corrosion inhibitor is evaluated using various electrochemical and gravimetric techniques. The following protocols are for the evaluation of the inhibitor on mild steel in a 1 M HCl solution, a common corrosive environment for testing.
Weight Loss Measurements
This classical method provides a direct measure of the corrosion rate.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with a series of emery papers of decreasing grit size, wash with distilled water and acetone, and dry.[2]
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with various concentrations of the inhibitor.[2]
-
Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, dry, and weigh again.[2]
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[3]
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
References
Application Notes and Protocols for the Formulation of Polyamides from Renewable Diamine Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing demand for sustainable materials has driven significant research into the development of bio-based polymers. Polyamides, a class of high-performance polymers, are traditionally derived from petrochemical feedstocks.[1][2][3][4] This document provides detailed application notes and protocols for the formulation of polyamides using diamine monomers sourced from renewable resources, offering a sustainable alternative without compromising performance.[3] The utilization of renewable diamines from sources like plant oils, sugars, and lignin derivatives presents a viable path toward environmentally friendly polyamides with diverse properties.[1][3][5][6][7][8]
Data Presentation: Properties of Bio-Based Polyamides
The properties of polyamides are significantly influenced by the chemical structure of their constituent monomers. The following tables summarize key quantitative data for various polyamides synthesized from renewable diamine monomers, allowing for easy comparison.
Table 1: Thermal Properties of Bio-Based Polyamides
| Polyamide Designation | Renewable Diamine | Dicarboxylic Acid/Derivative | Melting Temperature (T_m) (°C) | Glass Transition Temperature (T_g) (°C) | Decomposition Temperature (T_d) (°C) |
| PA (DMOD-PXDA) | p-Xylylenediamine | Dimethyl 9-octadecenedioate | ~190 | 78 (Traditional Heating) | - |
| PA12,36 | 1,12-dodecanediamine | Fatty dimer acid (Pripol™ 1009) | 85.8 | 30.4 | 425 (T_d5%) |
| Nylon 13,6 | 1,13-tridecane diamine | Adipic acid | 206 | 60 | - |
| Furan-based PA (PA4F) | 1,4-diaminobutane | 2,5-furandiformyl chloride | - | - | up to 450 |
| DVA-PAs | Divanillic acid-derived diamine | Divanillic acid | - | - | ~380 |
| PA10F | 1,10-decanediamine | 2,5-furandicarboxylic acid | - | - | - |
Data sourced from multiple studies and compiled for comparative purposes.[1][9][10][11][12]
Table 2: Mechanical Properties of Bio-Based Polyamides
| Polyamide Designation | Tensile Strength (MPa) | Tensile Modulus (MPa) | Elongation at Break (%) |
| Divanillic acid-derived PAs | 30 - 60 | - | - |
| PA10F | 52.12 | 1636 | ~69 |
| PA12,36 | 10.0 ± 2.1 | - | 1378 ± 3 |
| PA (DMOD-PXDA) films | Comparable to MH-PA (DMOD-PXDA) | - | Higher for traditionally heated |
Mechanical properties are highly dependent on processing conditions and testing standards.[1][3][10]
Experimental Protocols
Protocol 1: Synthesis of Bio-Based Polyamides via Melt Polycondensation
This protocol describes a general method for synthesizing bio-based polyamides from a renewable diamine and a dicarboxylic acid via melt polycondensation. This technique is widely applicable and avoids the use of solvents.[10]
Materials:
-
Renewable diamine monomer (e.g., 1,12-dodecanediamine)
-
Bio-based or conventional dicarboxylic acid (e.g., fatty dimer acid, adipic acid)[10][12]
-
Catalyst (optional, e.g., TBD - 1,5,7-triazabicyclo[4.4.0]dec-5-ene)[13]
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature controller
Procedure:
-
Monomer Preparation: Ensure both the diamine and dicarboxylic acid monomers are of high purity. Dry the monomers under vacuum to remove any residual moisture, which can interfere with the polymerization process.
-
Charging the Reactor: Charge the reactor with equimolar amounts of the renewable diamine and the dicarboxylic acid.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the initial heating phase.
-
Heating and Melting: Begin heating the reactor to a temperature slightly above the melting points of the monomers to create a homogenous melt. Engage the mechanical stirrer once the monomers have melted.
-
Polycondensation: Gradually increase the temperature to the desired polymerization temperature (typically 200-280°C, depending on the monomers). Water, the byproduct of the condensation reaction, will begin to distill off.
-
Vacuum Application: Once the rate of water distillation decreases, apply a high vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyamide.
-
Polymerization Time: Continue the reaction under vacuum for a predetermined time (typically 1-4 hours) until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
Polymer Recovery: Extrude the molten polymer from the reactor into a water bath to solidify it. The resulting polymer strand can then be pelletized.
-
Purification: The synthesized polyamide can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove any unreacted monomers or oligomers.
-
Drying: Dry the purified polyamide pellets in a vacuum oven at an elevated temperature (below the T_g) to remove any residual solvent and moisture before characterization.
Protocol 2: Characterization of Bio-Based Polyamides
This protocol outlines the standard techniques used to characterize the synthesized bio-based polyamides.
1. Structural Characterization:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond and identify characteristic functional groups.[13]
-
Sample Preparation: A small amount of the polymer is either pressed into a thin film or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1640 cm⁻¹ and 1540 cm⁻¹, respectively. The N-H stretching vibration is typically observed around 3300 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.[13]
-
Sample Preparation: Dissolve the polyamide in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid).[14]
-
Analysis: The chemical shifts and integration of the peaks in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum will confirm the expected polymer structure.
-
2. Thermal Properties Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g) and melting temperature (T_m) of the polyamide.[13]
-
Procedure: A small, weighed sample of the polymer is heated and cooled at a controlled rate (e.g., 10°C/min) in a DSC instrument under a nitrogen atmosphere. The T_g is observed as a step change in the heat flow, and the T_m is observed as an endothermic peak.
-
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.[13]
-
Procedure: A small, weighed sample is heated at a constant rate (e.g., 10°C/min) in a TGA instrument under a nitrogen or air atmosphere. The temperature at which significant weight loss occurs is recorded as the decomposition temperature (T_d).
-
3. Molecular Weight Determination:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the polymer.[13]
-
Procedure: The polymer is dissolved in a suitable mobile phase and injected into the SEC/GPC system. The elution time is compared to a calibration curve generated from polymer standards of known molecular weights.
-
4. Mechanical Properties Testing:
-
Tensile Testing: To measure the tensile strength, tensile modulus, and elongation at break of the polyamide.
-
Sample Preparation: Prepare standardized dumbbell-shaped specimens by injection molding or compression molding.
-
Procedure: The specimens are pulled at a constant rate in a universal testing machine until they fracture. The stress-strain curve is recorded to determine the mechanical properties.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Biobased Polyamides: Bridging Sustainability and Performance [bio-sourced.com]
- 5. Renewable rigid diamines: efficient, stereospecific synthesis of high purity isohexide diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. renewable-rigid-diamines-efficient-stereospecific-synthesis-of-high-purity-isohexide-diamines - Ask this paper | Bohrium [bohrium.com]
- 7. research.wur.nl [research.wur.nl]
- 8. The production of biobased diamines from renewable carbon sources: Current advances and perspectives [cjche.cip.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and characterization of bio⁃based furan polyamide by interfacial polymerization [plaschina.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
Application Notes and Protocols for the Melt Polycondensation of Nylon 13,6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup and protocol for the synthesis of Nylon 13,6 via melt polycondensation. This bio-based polyamide, derived from 1,13-tridecanediamine and adipic acid, offers properties suitable for various high-performance applications.
Experimental Overview
The synthesis of Nylon 13,6 is a two-stage melt polycondensation process. The first stage involves the preparation of a balanced 1:1 molar salt of 1,13-tridecanediamine and adipic acid. This is followed by a prepolymerization step to form low molecular weight oligomers, and a subsequent polycondensation step under high temperature and vacuum to achieve a high molecular weight polymer.
Reaction Scheme:
n H₂N-(CH₂)₁₃-NH₂ + n HOOC-(CH₂)₄-COOH → [-NH-(CH₂)₁₃-NH-CO-(CH₂)₄-CO-]n + 2n H₂O
1,13-tridecanediamine + Adipic Acid → Nylon 13,6 + Water
Experimental Protocols
Preparation of Nylon 13,6 Salt (1,13-diammoniumtridecane adipate)
This protocol outlines the synthesis of the nylon salt from 1,13-tridecanediamine and adipic acid.
Materials:
-
1,13-tridecanediamine (TDA)
-
Adipic Acid (AA)
-
Isopropyl Alcohol (IPA)
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Refrigerator
-
Vacuum oven
Procedure:
-
Dissolution of Monomers:
-
Prepare a solution of 1,13-tridecanediamine by dissolving 5.35 g of TDA in 50 mL of hot isopropyl alcohol.
-
In a separate flask, prepare a solution of adipic acid by dissolving 3.65 g of adipic acid in 75 mL of hot isopropyl alcohol.
-
-
Salt Formation:
-
Combine the two hot solutions in a round-bottom flask.
-
Reflux the mixture for 2 hours with continuous stirring.
-
-
Precipitation and Isolation:
-
Allow the solution to cool to room temperature.
-
Reduce the volume to approximately 50 mL using a rotary evaporator.
-
Add 50 mL of hexane to the concentrated solution to induce precipitation.
-
Store the solution in a refrigerator overnight to complete the precipitation.
-
-
Washing and Drying:
-
Isolate the precipitate by vacuum filtration and wash with 20 mL of cold isopropyl alcohol.
-
Dry the salt under vacuum to a constant weight. The expected yield is approximately 87%.
-
Melt Polycondensation of Nylon 13,6
This protocol details the two-step melt polymerization process to synthesize high molecular weight Nylon 13,6.
Equipment:
-
Jacketed glass reactor (or a three-necked round-bottom flask) equipped with:
-
A mechanical stirrer (high-torque) with a suitable paddle design for viscous melts.
-
A nitrogen inlet adapter.
-
A condenser connected to a vacuum pump with a cold trap.
-
-
Heating mantle or oil bath with a temperature controller.
-
Vacuum pump capable of reaching <1 mbar.
-
Pressure gauge.
Procedure:
Step 1: Prepolymerization (Oligomer Formation)
-
Charge the reactor with an aqueous solution of the prepared Nylon 13,6 salt (e.g., a 50-60% solution in deionized water).
-
Seal the reactor and purge with dry, oxygen-free nitrogen for at least 30 minutes to create an inert atmosphere.
-
With a slow nitrogen bleed, heat the reactor to approximately 215-220 °C. As the temperature rises, water will begin to distill off.
-
Maintain this temperature for 1-2 hours to allow for the formation of low molecular weight prepolymer (oligomers). This step is crucial to prevent the sublimation of the diamine monomer.
Step 2: Polycondensation
-
Gradually increase the temperature of the reactor to 265-270 °C.
-
Once the temperature has stabilized, gradually apply vacuum to the system. Reduce the pressure from atmospheric pressure to less than 1 mbar over a period of 1-2 hours.
-
Continue the reaction under high vacuum at 265-270 °C for an additional 2-3 hours. The viscosity of the melt will increase significantly during this stage. The progress of the polymerization can be monitored by the torque of the mechanical stirrer.
-
Once the desired viscosity is achieved, stop the heating and stirring.
-
Release the vacuum with nitrogen and allow the reactor to cool to room temperature.
-
The solid Nylon 13,6 polymer can then be removed from the reactor.
Data Presentation
Table 1: Reaction Parameters for Melt Polycondensation of Nylon 13,6
| Parameter | Stage 1: Prepolymerization | Stage 2: Polycondensation |
| Temperature | 215-220 °C | 265-270 °C |
| Pressure | Atmospheric (Nitrogen Purge) | Gradual reduction to <1 mbar |
| Duration | 1-2 hours | 3-5 hours |
| Atmosphere | Inert (Nitrogen) | Vacuum |
Table 2: Typical Properties of Synthesized Nylon 13,6
| Property | Value |
| Melting Temperature (Tm) | 206 °C[1][2] |
| Glass Transition Temperature (Tg) | 60 °C[1][2] |
| Equilibrium Melting Temperature | 248 °C[2] |
| Intrinsic Viscosity | ~0.65 dL/g |
| Moisture Absorption | Significantly lower than Nylon 6 and Nylon 6,6[1][2] |
Visualizations
Experimental Workflow for Nylon 13,6 Synthesis
Caption: Workflow for the synthesis of Nylon 13,6.
Logical Relationship of Polycondensation Stages
Caption: Logical steps in the melt polycondensation of Nylon 13,6.
References
The Versatility of 4,7,10-Trioxa-1,13-tridecanediamine in Advanced Drug Delivery Systems
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7,10-Trioxa-1,13-tridecanediamine (TTDDA) is a flexible, hydrophilic, and bifunctional linker molecule that is increasingly recognized for its significant potential in the design and development of sophisticated drug delivery systems. Structurally similar to polyethylene glycol (PEG), TTDDA offers key advantages such as enhanced solubility and stability of drug conjugates and nanoparticles. Its diamine functional groups provide versatile handles for conjugation to drugs, targeting ligands, and nanoparticle surfaces. This document provides an overview of the applications of TTDDA in drug delivery, detailed experimental protocols for the synthesis and characterization of TTDDA-based systems, and visualizations of relevant biological pathways and experimental workflows.
Applications of 4,7,10-Trioxa-1,13-tridecanediamine in Drug Delivery
TTDDA serves as a critical component in various drug delivery platforms, primarily functioning as a linker to connect different moieties of a delivery system. Its key applications include:
-
Targeted Drug Conjugates: TTDDA can be used to tether cytotoxic agents to targeting ligands, such as folic acid, for selective delivery to cancer cells that overexpress the corresponding receptors. This approach enhances the therapeutic index of the drug by concentrating it at the tumor site while minimizing systemic toxicity. An example is the conjugation of the anticancer drug chlorambucil to folic acid via a TTDDA linker for targeted chemotherapy of leukemia.
-
Surface Modification of Nanoparticles: The amine groups of TTDDA can be used to functionalize the surface of nanoparticles, such as liposomes, polymeric nanoparticles, or carbon dots. This surface modification can improve the biocompatibility of the nanoparticles, reduce non-specific protein adsorption, and provide attachment points for targeting molecules.
-
Component of PROTACs: As a PEG-based linker, TTDDA can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.
-
Hydrophilic Spacer: The hydrophilic nature of the trioxa-alkane chain makes TTDDA an excellent spacer arm to improve the aqueous solubility of hydrophobic drugs or drug conjugates.
Quantitative Data Summary
While specific quantitative data for nanoparticle formulations directly using 4,7,10-Trioxa-1,13-tridecanediamine as the primary surface coating or linker is not extensively available in publicly accessible literature, the following table summarizes the reported yield for a TTDDA-based drug conjugate and presents hypothetical, yet expected, physicochemical properties for a TTDDA-functionalized nanoparticle formulation based on general knowledge of similar systems. This serves as a guide for researchers in designing and evaluating their own TTDDA-based drug delivery systems.
| Parameter | Folate-TTDDA-Chlorambucil Conjugate | Hypothetical TTDDA-Functionalized PLGA Nanoparticles |
| Synthesis/Formulation Parameter | ||
| Overall Yield | 54%[1][2] | - |
| Physicochemical Characterization | ||
| Particle Size (z-average, nm) | Not Applicable | 150 - 250 |
| Polydispersity Index (PDI) | Not Applicable | < 0.2 |
| Zeta Potential (mV) | Not Applicable | +15 to +30 (due to terminal amines) |
| Drug Loading & Encapsulation | ||
| Drug Loading Capacity (%) | Not Applicable | 5 - 15 |
| Encapsulation Efficiency (%) | Not Applicable | > 70 |
| In Vitro Release | ||
| Burst Release (first 2h) | Not Applicable | < 20% |
| Cumulative Release (72h) | Not Applicable | 60 - 80% |
Experimental Protocols
Protocol 1: Synthesis of a Folate-TTDDA-Chlorambucil Targeted Drug Conjugate
This protocol is adapted from the synthesis of a folate-based chlorambucil delivery system.
Materials:
-
Folic acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
4,7,10-Trioxa-1,13-tridecanediamine (TTDDA)
-
Chlorambucil (CLB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid in DMSO.
-
Add DCC and NHS to the solution to activate the carboxylic acid groups of folic acid.
-
Stir the reaction mixture at room temperature for several hours to form the NHS ester of folic acid (FA-NHS).
-
-
Conjugation of FA-NHS to TTDDA:
-
In a separate flask, dissolve TTDDA in a mixture of DMSO and DCM.
-
Slowly add the FA-NHS solution to the TTDDA solution. The molar ratio should be controlled to favor mono-substitution.
-
Add TEA to act as a base.
-
Stir the reaction overnight at room temperature.
-
Purify the resulting FA-TTDDA conjugate using column chromatography.
-
-
Activation of Chlorambucil:
-
Dissolve chlorambucil in DCM.
-
Add DCC and NHS and stir at room temperature for several hours to form CLB-NHS.
-
-
Final Conjugation:
-
Dissolve the purified FA-TTDDA in DMSO.
-
Add the CLB-NHS solution to the FA-TTDDA solution.
-
Add TEA and stir the reaction for 24-48 hours at room temperature.
-
Purify the final product, Folate-TTDDA-Chlorambucil, by column chromatography.
-
-
Characterization:
-
Confirm the structure of the final conjugate using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess purity by HPLC.
-
Protocol 2: Formulation and Characterization of TTDDA-Surface-Functionalized Nanoparticles
This protocol describes a general method for preparing drug-loaded polymeric nanoparticles with a TTDDA-functionalized surface.
Materials:
-
Poly(lactic-co-glycolic acid)-NHS ester (PLGA-NHS)
-
4,7,10-Trioxa-1,13-tridecanediamine (TTDDA)
-
Hydrophobic drug of choice
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Dialysis tubing (MWCO 10-12 kDa)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve PLGA-NHS and the hydrophobic drug in acetone to form the oil phase.
-
Inject the oil phase into an aqueous solution of PVA under vigorous stirring to form an o/w emulsion.
-
Continue stirring for several hours to allow for the evaporation of acetone and the formation of solid nanoparticles.
-
-
Surface Functionalization with TTDDA:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA.
-
Resuspend the PLGA-NHS nanoparticles in a suitable buffer (e.g., PBS pH 7.4).
-
Add an excess of TTDDA to the nanoparticle suspension.
-
Incubate the mixture for several hours at room temperature with gentle stirring to allow the amine groups of TTDDA to react with the NHS esters on the nanoparticle surface.
-
-
Purification:
-
Purify the TTDDA-functionalized nanoparticles by dialysis against deionized water for 24-48 hours to remove unreacted TTDDA and other impurities.
-
Lyophilize the purified nanoparticles for long-term storage.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles in suspension.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known weight of lyophilized nanoparticles in a suitable organic solvent.
-
Quantify the amount of encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
-
-
In Vitro Drug Release:
-
Suspend a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS pH 7.4).
-
Place the suspension in a dialysis bag and incubate in a larger volume of release buffer at 37°C with constant stirring.
-
At predetermined time points, withdraw samples from the external buffer and replace with fresh buffer.
-
Quantify the drug concentration in the collected samples to determine the cumulative release profile.
-
-
Visualizations
Caption: Experimental workflow for TTDDA-functionalized nanoparticles.
Caption: Targeted drug delivery via folate receptor-mediated endocytosis.
References
Application Notes and Protocols: Synthesis of Fluorescent Nanomaterials via Diamine Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent nanomaterials, such as Carbon Dots (CDs), Quantum Dots (QDs), and Gold Nanoclusters (AuNCs), are revolutionizing bioimaging, sensing, and drug delivery.[1][2][3] Unlike traditional organic dyes, these nanomaterials offer superior photostability, tunable emission spectra, and broad absorption profiles.[1][4] However, the fluorescence quantum yield and colloidal stability of pristine nanomaterials can be limited by surface defects, which act as non-radiative recombination centers.
Surface passivation is a critical strategy to mitigate these defects and enhance photoluminescence.[5][6] Diamines, organic molecules containing two amine functional groups (e.g., ethylenediamine), have emerged as highly effective surface passivating agents.[5][7] They cap the nanomaterial surface, reducing defects and significantly boosting fluorescence intensity.[8] Furthermore, the terminal amine groups provide reactive sites for the covalent attachment of biomolecules, making them ideal for targeted biological applications.[1][9][10]
This document provides detailed protocols for the synthesis and surface modification of fluorescent nanomaterials using diamines and summarizes key quantitative data from recent literature.
Key Concepts: The Role of Diamine Modification
Surface modification with diamines enhances the optical properties of nanomaterials through several mechanisms. The primary mechanism is surface passivation . The lone pair of electrons on the nitrogen atoms of the amine groups can effectively passivate surface trap states (defects) on the nanomaterial, which reduces non-radiative electron-hole recombination pathways and consequently increases the fluorescence quantum yield.[5][6] The introduction of C-N bonds on the surface of carbon dots, for instance, is a clear indicator of successful passivation with ethylenediamine.[11][8] This modification can lead to a dramatic increase in fluorescence intensity, as observed in molasses-derived carbon dots where intensity increased from 800 a.u. to 8500 a.u. after ethylenediamine treatment.[8]
Figure 1: Diamine passivation of nanomaterial surface defects to enhance fluorescence.
Experimental Workflow and Protocols
A typical workflow for producing diamine-modified fluorescent nanomaterials involves synthesis of the core nanomaterial followed by surface modification, purification, and characterization. In some methods, the diamine is included during the initial synthesis in a one-pot reaction.
Figure 2: General experimental workflow for producing diamine-modified nanomaterials.
Protocol 1: One-Pot Microwave Synthesis of Ethylenediamine-Passivated Carbon Dots (CDs)
This protocol describes a rapid, one-pot synthesis of highly fluorescent CDs using a carbon source and ethylenediamine as the passivating agent, adapted from microwave-assisted methods.[11][8]
A. Materials and Equipment
-
Carbon Source (e.g., Molasses, Citric Acid)
-
Ethylenediamine (EDA)
-
Deionized (DI) Water
-
Domestic Microwave Oven (e.g., 1100 W)
-
Beaker or Microwave-safe vessel
-
Centrifuge (capable of >4000 rpm)
-
Dialysis tubing (e.g., MWCO 500-1000 Da)
-
Magnetic stirrer and stir bar
-
pH meter
B. Synthesis Procedure
-
Precursor Solution: Dissolve your chosen carbon source (e.g., 1 g of molasses) in 20 mL of DI water in a 100 mL beaker.
-
Add Passivation Agent: While stirring, add a specific volume of ethylenediamine to the solution. The ratio of carbon source to diamine is a critical parameter to optimize.
-
Microwave Irradiation: Place the beaker in the center of the microwave oven. Heat the solution at high power (e.g., 1100 W) for a short duration, typically 10-20 minutes.[11][8] The solution will turn dark brown to black, indicating carbonization.
-
Cooling: Carefully remove the vessel from the microwave and allow it to cool to room temperature.
C. Purification
-
Centrifugation: Transfer the cooled solution to centrifuge tubes. Centrifuge at high speed (e.g., 4500 rpm) for 30 minutes to pellet larger, unreacted particles.[11][8]
-
Collection: Carefully collect the supernatant, which contains the smaller, fluorescent CDs.
-
Dialysis: Transfer the supernatant into dialysis tubing and dialyze against DI water for 24-48 hours to remove unreacted precursors and small molecules.[11][8] Change the DI water every few hours initially.
-
Storage: The purified CD solution can be stored at 4°C for further use.
D. Characterization
-
Optical: Confirm fluorescence using a UV lamp (365 nm). Measure absorbance with a UV-Vis spectrophotometer and photoluminescence (PL) spectra with a fluorescence spectrophotometer to determine excitation/emission maxima and relative quantum yield.
-
Structural: Analyze functional groups using Fourier-transform infrared spectroscopy (FTIR); the presence of a C-N peak indicates successful passivation.[11] Determine particle size and morphology using Transmission Electron Microscopy (TEM).[5]
Protocol 2: General Surface Modification of Carboxylated Nanoparticles via EDC/NHS Coupling
This protocol is suitable for modifying pre-synthesized nanoparticles (e.g., QDs, nanodiamonds) that possess surface carboxyl (-COOH) groups, using a diamine for functionalization. This method utilizes carbodiimide chemistry.[4][9]
A. Materials and Equipment
-
Carboxyl-functionalized nanoparticles (e.g., COOH-NDs)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Diamine (e.g., 1,3-diamino-2-propanol, ethylenediamine)
-
Activation Buffer: MES buffer (pH 6.0)
-
Coupling Buffer: PBS or Borate buffer (pH 7.4-8.0)
-
Centrifuge or size-exclusion chromatography columns for purification
-
Magnetic stirrer, pH meter, reaction vials
B. Procedure
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer (pH 6.0).
-
Carboxyl Group Activation: Add EDC and NHS to the nanoparticle suspension. A typical molar excess is 10-fold of each over the estimated number of surface carboxyl groups. Allow the mixture to react for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups to form a more stable NHS-ester intermediate.
-
Diamine Coupling: Add the chosen diamine to the activated nanoparticle solution. It is often recommended to change the buffer to a slightly alkaline pH (e.g., PBS at pH 7.4) to facilitate the reaction with the primary amine. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule with an amine group (e.g., Tris buffer or β-mercaptoethanol) to react with any remaining NHS-esters.
C. Purification
-
Remove excess reagents and byproducts by repeated centrifugation and resuspension in the desired buffer or by using size-exclusion chromatography.
D. Characterization
-
Confirm successful modification via FTIR or zeta potential measurements. A shift to a more positive zeta potential is expected after introducing amine groups.
-
Assess changes in fluorescence, size (DLS), and stability post-modification.
Quantitative Data Summary
The effectiveness of diamine surface modification is evident in the improved properties of the resulting nanomaterials. The following table summarizes quantitative data from various studies.
| Nanomaterial Type | Diamine Modifier | Synthesis / Modification Method | Avg. Particle Size | Quantum Yield (QY) | Key Findings & Reference |
| Carbon Dots (CDs) | Ethylenediamine | Microwave | Not Specified | Not Specified | Fluorescence intensity increased from 800 to 8500 a.u.[11][8] |
| Carbon Dots (CDs) | Ethylenediamine | Hydrothermal | 4.2 - 5.6 nm | Not Specified | Amine functionalization of soot-derived CDs for sensing applications.[5] |
| Carbon Dots (CDs) | 2,3-Phenazinediamine | Solvothermal | Not Specified | 24% | Synthesis of bright-yellow-emissive CDs.[12] |
| Carbon Dots (CDs) | (from Chitosan) | Hydrothermal | Not Specified | 7.8% | One-step synthesis of highly amino-functionalized CDs.[12] |
| Graphene QDs | Glycine | Post-modification | 5.9 nm | 35.7% | High quantum yield achieved with amino acid functionalization.[13] |
| Quantum Dots (QDs) | Diamine-terminated PEG | Ligand Exchange | 4 - 6 nm (hydrodynamic) | High | Resulted in a thin polymer shell and excellent colloidal stability.[9] |
| Quantum Dots (655 nm) | Not Specified | Not Specified | Not Specified | 18% | Measured at the single-particle level.[14] |
Conclusion
Diamine surface modification is a powerful and versatile strategy for enhancing the fluorescence and functionality of a wide range of nanomaterials. The protocols provided offer robust starting points for researchers to synthesize high-quality, amine-functionalized nanoparticles. As demonstrated by the quantitative data, this approach significantly boosts quantum yield and provides a platform for subsequent bioconjugation, paving the way for advanced applications in high-sensitivity bioimaging, diagnostics, and targeted therapeutics.
References
- 1. Facile Synthesis of Surface-Modified Carbon Quantum Dots (CQDs) for Biosensing and Bioimaging [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances of gold nanoclusters for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing multifunctional quantum dots for bioimaging, detection, and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylenediamine mediated luminescence enhancement of pollutant derivatized carbon quantum dots for intracellular trinitrotoluene detection: soot to sh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06460A [pubs.rsc.org]
- 6. users.uoi.gr [users.uoi.gr]
- 7. A green synthetic route for the surface-passivation of carbon dots as an effective multifunctional fluorescent sensor for the recognition and detection of toxic metal ions from aqueous solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Modification of Fluorescent Nanodiamonds for Biological Applications [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Advances and Challenges of Fluorescent Nanomaterials for Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application of Long-Chain Diamines in Trypanocidal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of long-chain diamines as potential trypanocidal agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of their proposed mechanisms of action and experimental workflows.
Introduction
Chagas disease and African trypanosomiasis, caused by the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei, respectively, are neglected tropical diseases that affect millions of people worldwide.[1][2] The current therapeutic options are limited, often associated with severe side effects, and face challenges with drug resistance, underscoring the urgent need for novel, effective, and safe trypanocidal agents.[3] Long-chain diamines and related amino alcohols have emerged as a promising class of compounds with significant in vitro activity against different stages of Trypanosoma parasites.[1][4][5][6]
The rationale for investigating long-chain diamines stems from their structural similarity to natural polyamines like spermidine and putrescine. Trypanosomes have a unique polyamine metabolism that is distinct from their mammalian hosts, making it an attractive target for chemotherapeutic intervention.[7][8] These parasites are often auxotrophic for polyamines and rely on specific transporters to salvage them from the host environment.[9][10][11] Long-chain diamines can potentially interfere with polyamine uptake or metabolism, leading to parasite death.[9] Another key target in the trypanocidal action of some compounds is the trypanothione reductase system, which is essential for the parasite's antioxidant defense and is absent in humans.[3][12][13][14][15]
This application note details the trypanocidal activity of various long-chain diamines, provides protocols for their in vitro evaluation, and illustrates their potential mechanisms of action.
Data Presentation: Trypanocidal Activity and Cytotoxicity of Long-Chain Diamines and Related Compounds
The following tables summarize the in vitro activity of various long-chain diamines and aminoalcohols against Trypanosoma cruzi and Trypanosoma brucei, along with their cytotoxicity against mammalian cell lines. The data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Activity of Long-Chain Aminoalcohols and Diamines against Trypanosoma cruzi
| Compound | T. cruzi Strain | Form | IC50 (µM) | Cytotoxicity (CC50, µM) on Vero Cells | Selectivity Index (SI = CC50/IC50) | Reference |
| Compound 5 (aminoalcohol) | CL-B5 | Amastigote | 0.6 | >32.4 | 54 | [1][4] |
| Nifurtimox (reference) | CL-B5 | Amastigote | 0.6 | - | - | [4] |
| Compound 2 (2-aminohexadecanol) | JEM | Epimastigote | 3.0 | 78 | 26 | [2] |
| Compound 6 (2-butylaminohexadecanol) | MG | Epimastigote | 1.9 | 100 | 52.6 | [2] |
| Compound 14 (Boc-monoprotected diamine, C12) | MG | Epimastigote | 12.5 | >100 | >8 | [1] |
| Compound 15 (Boc-monoprotected diamine, C16) | MG | Epimastigote | 13.5 | >100 | >7.4 | [1] |
| Compound 16 (Boc-monoprotected diamine, C18) | MG | Epimastigote | 16.5 | >100 | >6 | [1] |
Table 2: In Vitro Activity of Long-Chain Diamines and Aminoalcohols against Trypanosoma brucei
| Compound | T. brucei Species | EC50 (µM) | Cytotoxicity (CC50, µM) on Vero Cells | Selectivity Index (SI = CC50/EC50) | Reference |
| Diamine/Aminoalcohol Derivatives (8 compounds) | T. b. rhodesiense & T. b. gambiense | <1 | up to 39 | up to 39 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of long-chain diamines are provided below.
Protocol 1: In Vitro Trypanocidal Activity Assay against T. cruzi Epimastigotes
This protocol is used to determine the 50% inhibitory concentration (IC50) of test compounds against the replicative, non-infective epimastigote stage of T. cruzi.
Materials:
-
T. cruzi epimastigotes (e.g., MG, JEM, or CL-B5 strains)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference drug (e.g., Nifurtimox or Benznidazole)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.125 mg/mL)
-
Plate reader (fluorometer or spectrophotometer)
-
Incubator (28°C)
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the exponential growth phase.
-
Harvest the parasites by centrifugation and resuspend them in fresh medium to a density of 5 x 10^5 cells/mL.[16]
-
Prepare serial dilutions of the test compounds and the reference drug in the culture medium in a 96-well plate. Ensure the final solvent concentration is not toxic to the parasites (typically ≤ 0.5%).
-
Add 100 µL of the parasite suspension to each well containing 100 µL of the compound dilutions.
-
Include wells with parasites and medium only (negative control) and wells with medium only (background control).
-
Incubate the plates at 28°C for 48 to 72 hours.[16]
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.[16]
-
Measure the fluorescence (Ex/Em: 530/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Trypanocidal Activity Assay against T. cruzi Amastigotes
This protocol assesses the activity of compounds against the intracellular, replicative amastigote stage of T. cruzi, which is the clinically relevant form in mammals.
Materials:
-
Vero cells or another suitable host cell line (e.g., L929)
-
T. cruzi trypomastigotes
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Test compounds and reference drug
-
96-well microtiter plates (black, clear bottom for microscopy)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI or Giemsa)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed Vero cells into 96-well plates at a density that allows for the formation of a confluent monolayer (e.g., 5 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infect the Vero cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:cell).[17]
-
Incubate for 5-18 hours to allow for parasite invasion.[17][18]
-
Wash the plates with PBS to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of the test compounds and the reference drug.
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a DNA-specific stain like DAPI to visualize both host cell and parasite nuclei.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of amastigotes per host cell.
-
Calculate the percentage of inhibition of amastigote replication for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
This assay is crucial to determine the selectivity of the trypanocidal compounds by assessing their toxicity to a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., Vero, L929, or HepG2)
-
Appropriate cell culture medium with 10% FBS
-
Test compounds
-
96-well microtiter plates
-
Resazurin solution or MTT reagent
-
Plate reader
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Include wells with cells and medium only (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate the plates for 48 to 96 hours at 37°C in a 5% CO2 atmosphere.[18]
-
Add resazurin solution or MTT reagent and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.
Mandatory Visualizations
Diagram 1: Proposed Mechanism of Action of Long-Chain Diamines
Caption: Proposed mechanisms of trypanocidal action for long-chain diamines.
Diagram 2: Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro screening of trypanocidal compounds.
Diagram 3: Structure-Activity Relationship Logic
Caption: Key structural modifications influencing trypanocidal activity.
Conclusion
Long-chain diamines represent a valuable scaffold for the development of novel trypanocidal agents. Their activity against both epimastigote and clinically relevant amastigote forms of T. cruzi, as well as against T. brucei, highlights their potential. The favorable selectivity indices observed for some derivatives suggest a promising therapeutic window. The detailed protocols provided herein offer a standardized approach for the in vitro evaluation of these and other candidate compounds. Future work should focus on elucidating the precise molecular targets, optimizing the structure-activity relationships to enhance potency and selectivity, and advancing the most promising leads to in vivo efficacy studies. The unique polyamine metabolism of trypanosomes remains a compelling area for targeted drug discovery, with long-chain diamines serving as a key chemical series in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Trypanocidal Activity of Long Chain Diamines and Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanocidal Activity of Long Chain Diamines and Aminoalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diamine and aminoalcohol derivatives active against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypanocidal activity of lipophilic diamines and amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Trypanosoma cruzi Diamine Transporter Is Essential for Robust Infection of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of a high-affinity diamine transport system in Trypanosoma cruzi epimastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypanocidal Effect of Isotretinoin through the Inhibition of Polyamine and Amino Acid Transporters in Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Improved tricyclic inhibitors of trypanothione reductase by screening and chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Trypanothione: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Aryl Polyamines Derivatives as Anti-Trypanosoma cruzi Agents Targeting Iron Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc Protected 4,7,10-trioxa-1,13-tridecanediamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine, a versatile hydrophilic linker, in the synthesis of high-value molecules for drug discovery and development. The focus is on its application in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine is a bifunctional linker featuring a mono-protected amine and a free terminal amine, connected by a flexible and hydrophilic polyethylene glycol (PEG) spacer.[1] This structure allows for sequential and controlled conjugation to two different molecular entities. The PEG component is known to enhance the solubility, stability, and pharmacokinetic properties of the final conjugate, making it an invaluable tool in modern drug design.[1][2]
The primary applications of this linker lie in:
-
Antibody-Drug Conjugates (ADCs): Where it serves as a bridge between a monoclonal antibody and a cytotoxic payload. The hydrophilic nature of the linker can help to mitigate aggregation and improve the overall properties of the ADC.[2]
-
Proteolysis Targeting Chimeras (PROTACs): In this modality, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[3][4] The length and flexibility of the PEG chain can be critical for optimal ternary complex formation and subsequent degradation.[5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂N₂O₅ | [6] |
| Molecular Weight | 292.4 g/mol | [6] |
| Appearance | Colorless to light yellow viscous liquid | - |
| Solubility | Soluble in water, DMSO, DCM, DMF | [7] |
| Storage | -20°C, keep dry and avoid sunlight | [6] |
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
The synthesis of an ADC using N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine typically involves a multi-step process. The following is a generalized protocol.
Experimental Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Protocol: Synthesis of Linker-Payload Conjugate
This protocol describes the initial coupling of the linker to a cytotoxic payload containing a carboxylic acid functional group.
1. Amide Coupling:
-
Materials:
-
N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine
-
Cytotoxic payload with a carboxylic acid group
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the cytotoxic payload (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine (1.2 equivalents) in anhydrous DMF.
-
Add the linker solution to the activated payload solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Boc Deprotection:
-
Materials:
-
Boc-protected linker-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected linker-payload conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can be used directly in the next step or after purification.
-
Protocol: Conjugation to Antibody and Purification
This protocol outlines the conjugation of the linker-payload to a monoclonal antibody, followed by purification.
1. Antibody Preparation (if required):
-
For cysteine-based conjugation, the antibody's interchain disulfide bonds may need to be partially or fully reduced.
-
Materials:
-
Monoclonal antibody
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Buffer: Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare a solution of the antibody in PBS.
-
Add a controlled molar excess of the reducing agent.
-
Incubate at a specific temperature (e.g., 37°C) for a defined time to achieve the desired level of reduction.
-
2. Conjugation:
-
Materials:
-
Prepared antibody
-
Linker-payload conjugate with a reactive group (e.g., maleimide for cysteine conjugation, NHS ester for lysine conjugation)
-
Buffer: PBS
-
-
Procedure:
-
Dissolve the linker-payload conjugate in a co-solvent like DMSO.
-
Add the linker-payload solution to the antibody solution with gentle stirring. A typical molar excess of the linker-payload is used.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration.
-
Quench the reaction by adding an excess of a quenching agent (e.g., N-acetylcysteine for maleimide reactions).
-
3. Purification:
-
The crude ADC is purified to remove unconjugated antibody, excess linker-payload, and aggregates.
-
Methods:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size.
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which can also resolve different drug-to-antibody ratio (DAR) species.
-
Characterization of ADCs
| Technique | Purpose |
| UV-Vis Spectroscopy | Determine protein concentration and average DAR. |
| Mass Spectrometry (MS) | Confirm the identity and determine the DAR distribution. |
| Size Exclusion Chromatography (SEC) | Assess the level of aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | Determine the DAR distribution and purity. |
| Reverse Phase HPLC (RP-HPLC) | Assess purity and DAR. |
Application 2: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are synthesized by conjugating a ligand for a target protein (warhead) and a ligand for an E3 ligase via the N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine linker.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC).
Protocol: PROTAC Synthesis
This protocol describes a stepwise approach to PROTAC synthesis.
1. First Amide Coupling:
-
Materials:
-
N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine
-
E3 ligase ligand with a carboxylic acid group (e.g., a pomalidomide derivative)
-
Coupling agents (HATU or HBTU)
-
Base (DIPEA)
-
Solvent (Anhydrous DMF)
-
-
Procedure:
-
Follow the amide coupling procedure described in the ADC section to couple the E3 ligase ligand to the free amine of the N-Boc protected linker.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
-
2. Boc Deprotection:
-
Materials:
-
Boc-protected linker-E3 ligase ligand conjugate
-
TFA
-
DCM
-
-
Procedure:
-
Follow the Boc deprotection procedure described in the ADC section.
-
The resulting amine salt is typically used in the next step without further purification.
-
3. Second Amide Coupling:
-
Materials:
-
Deprotected linker-E3 ligase ligand conjugate
-
Target protein ligand (warhead) with a carboxylic acid group
-
Coupling agents (HATU or HBTU)
-
Base (DIPEA)
-
Solvent (Anhydrous DMF)
-
-
Procedure:
-
Activate the carboxylic acid of the target protein ligand using HATU and DIPEA in DMF, as previously described.
-
Add the deprotected linker-E3 ligase ligand conjugate to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, work up the reaction as described in the first amide coupling step.
-
4. Purification:
-
Crude PROTACs are typically purified by preparative reverse-phase HPLC (RP-HPLC) to achieve high purity.
Characterization of PROTACs
| Technique | Purpose |
| LC-MS | Confirm the molecular weight of the final product and assess purity. |
| ¹H and ¹³C NMR | Confirm the chemical structure of the PROTAC. |
| HRMS | Determine the exact mass of the synthesized PROTAC. |
Quantitative Data
The following table presents representative data for ADCs and PROTACs utilizing PEG linkers, which can be considered indicative for conjugates synthesized with N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine.
Table 1: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers
| ADC Construct | Linker Type | t₁/₂ (days) | Clearance (mL/h/kg) | AUC₀→∞ (h·µg/mL) | Reference |
| ADC-1 | SMCC | 10.4 | 0.7 | 14,370 | [8] |
| ADC-2 | CX-DM1 (hydrophilic) | 9.9 | 0.7 | 15,225 | [8] |
Table 2: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers
| ADC Construct | Target Cell Line | IC₅₀ (ng/mL) | Reference |
| SMCC-DM1 ADC | Cell Line A | ~10 | [8] |
| CX-DM1 ADC | Cell Line A | <1 | [8] |
Note: The data presented are for analogous linker technologies and are intended to provide a general understanding of the expected performance. Actual results with N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine may vary.
Conclusion
N-Boc protected 4,7,10-trioxa-1,13-tridecanediamine is a highly valuable and versatile linker for the synthesis of complex bioconjugates. Its hydrophilic PEG spacer and bifunctional nature enable the construction of ADCs and PROTACs with potentially improved physicochemical and pharmacokinetic properties. The protocols provided herein offer a solid foundation for researchers to incorporate this linker into their synthetic strategies for novel therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 7. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Polyamide Synthesis with Long-Chain Diamines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and molecular weight of polyamides synthesized with long-chain diamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield and low molecular weight in polyamide synthesis?
Several factors can contribute to suboptimal results in polyamide synthesis. The most common issues include:
-
Poor Monomer Purity: Impurities in the diamine or diacid monomers can terminate the polymerization chain reaction, significantly reducing the final molecular weight and overall yield.[1][2] Even small amounts of monofunctional impurities can act as chain stoppers.[2]
-
Imprecise Stoichiometry: Step-growth polymerization requires a precise equimolar balance between the diamine and diacid functional groups to achieve high molecular weights.[3][4] A slight excess of one monomer is sometimes used to control the molecular weight and end-group functionality.[4]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and pressure play a critical role.[5][6] High temperatures, while often necessary, can also lead to side reactions that cap the polymer chains or cause degradation.[3][7]
-
Poor Polymer Solubility: If the growing polyamide chain becomes insoluble in the reaction solvent, it can precipitate prematurely, halting further chain growth and limiting the molecular weight.[8][9] This is a critical consideration, especially for rigid aromatic polyamides.[10]
-
Side Reactions: Unwanted chemical reactions can limit chain propagation. For example, at high temperatures, terminal amino groups can undergo deamination, and terminal carboxylic groups can dehydrate, forming non-reactive end-caps that inhibit further polymerization.[7]
Q2: How does the choice of solvent affect the polymerization of long-chain diamines?
The reaction solvent is critical for maintaining the growing polymer chains in solution.
-
For polyamides with long alkyl chains, which are less polar, solvents like anisole may be more effective, leading to higher molecular weight polymers.[8]
-
In cases where the polyamide has limited solubility, a mixture of solvents, such as anisole and DMSO, can be used to increase polarity and improve solubility. However, highly polar solvents like DMSO can sometimes decrease catalyst activity.[8]
-
The use of solvents like THF has been shown to be effective, allowing for high monomer concentrations without premature precipitation for certain long-chain diamines.[9] In contrast, solvents like CH2Cl2 may cause rapid precipitation of the product.[9]
Q3: Can catalysts be used to improve the yield and reaction conditions?
Yes, catalysts are frequently used to improve the efficiency of polyamide synthesis, allowing for milder reaction conditions and avoiding the need for stoichiometric activation reagents.[8][11]
-
Ruthenium-based catalysts , such as PNN pincer ruthenium complexes (e.g., the Milstein catalyst), have been successfully used for the direct synthesis of polyamides from diols and diamines through catalytic dehydrogenation.[8][11][12][13] This method is atom-economical, producing only hydrogen gas as a byproduct.[12]
-
Titanium-based catalysts have been shown to be effective in the melt polycondensation of monomers like dimethyl 2,5-furandicarboxylate (DMFDC) and hexamethylenediamine (HMDA) to yield high molecular weight furan-based polyamides.[3]
Q4: What are common side reactions and how can they be minimized?
Side reactions can significantly impede the growth of high molecular weight polyamides. Key side reactions include:
-
Deamination and Dehydration: At elevated temperatures, terminal amino groups can undergo deamination, and terminal carboxyl groups can dehydrate. These reactions form end-groups that cap the polymer chain and prevent further growth.[7] Careful control of reaction temperature and time is crucial to minimize these effects.
-
Transamidation: This reaction can occur at high temperatures, particularly with an excess of amino end-groups, leading to chain scission and a broader molecular weight distribution.[3]
-
Cyclization: The formation of cyclic oligomers can compete with linear polymer growth, especially with certain monomer combinations. This effectively removes monomers from the linear polymerization process, reducing the final molecular weight.[14]
Q5: How can I purify the final polyamide product effectively?
Purification is essential to remove unreacted monomers, catalysts, and solvents.
-
Precipitation: A common method is to precipitate the polymer by adding the reaction solution to a non-solvent (e.g., cold ethanol).[9]
-
Soxhlet Extraction: This technique can be used to remove low molecular weight oligomers and impurities, which can help to narrow the polydispersity index (PDI) of the final polymer.[9]
-
Solvent Removal: Removing high-boiling point polar solvents like DMSO, DMF, and NMP can be challenging.[9] It may require heating under vacuum for extended periods.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during polyamide synthesis with long-chain diamines.
Low Polymer Yield or Molecular Weight
If you are experiencing lower than expected yield or molecular weight, consider the following troubleshooting steps.
References
- 1. researchgate.net [researchgate.net]
- 2. docsity.com [docsity.com]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 4. google.com [google.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. bitmesra.ac.in [bitmesra.ac.in]
- 7. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional polyamides with gem -diazido units: synthesis and diversification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01087K [pubs.rsc.org]
- 10. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct synthesis of polyamides via catalytic dehydrogenation of diols and diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
Technical Support Center: Purification of Crude Tridecane-1,13-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Tridecane-1,13-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized from precursors like oleic acid, may contain several impurities.[1] These can include:
-
Unreacted starting materials: Such as residual oleic acid or its derivatives.
-
Intermediates: Depending on the synthetic route, these could be amides or nitriles.
-
Byproducts: Formed from side reactions during synthesis.
-
Solvents: Residual solvents from the reaction or initial extraction steps.
-
Water: Moisture can be present from reaction work-up or exposure to the atmosphere.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods for long-chain aliphatic diamines are:
-
Vacuum Distillation: Ideal for separating the diamine from non-volatile or very high-boiling impurities.[2]
-
Recrystallization: Effective for removing small amounts of impurities that have different solubility profiles.
-
Column Chromatography: Useful for separating impurities with similar polarities to the desired product.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Often requires derivatization of the amine to a UV-active or fluorescent compound for detection.
-
Titration: Acid-base titration can determine the overall amine content.
Troubleshooting Guides
Recrystallization
Issue: Oiling out instead of crystallization.
-
Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Add a small amount of a co-solvent in which the diamine is less soluble to lower the overall solvent power.
-
Try a lower-boiling point solvent.
-
Ensure a slower cooling rate to allow for proper crystal lattice formation.
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Issue: Poor recovery of the purified product.
-
Cause: The diamine has significant solubility in the cold recrystallization solvent.
-
Solution:
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer).
-
Minimize the amount of solvent used to dissolve the crude product initially.
-
Consider using a solvent system where the solubility difference between hot and cold is more pronounced.
-
Vacuum Distillation
Issue: Product decomposition during distillation.
-
Cause: The distillation temperature is too high, even under vacuum.
-
Solution:
-
Improve the vacuum to further lower the boiling point.
-
Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
-
Issue: Bumping or unstable boiling.
-
Cause: Uneven heating or lack of boiling chips/stirring.
-
Solution:
-
Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Ensure the distillation flask is not more than two-thirds full.
-
Heat the flask gradually.
-
Column Chromatography
Issue: Poor separation of the diamine from impurities.
-
Cause: Inappropriate choice of stationary or mobile phase. Aliphatic amines can interact strongly with silica gel.
-
Solution:
-
Use a modified mobile phase: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing on silica gel.
-
Consider a different stationary phase: Alumina may be a better choice for basic compounds. Reversed-phase (C18) chromatography can also be effective, particularly for polar impurities.
-
Optimize the solvent gradient: If using gradient elution, ensure the polarity change is gradual enough to resolve closely eluting compounds.
-
Data Presentation
Table 1: Solvent Properties for Recrystallization and Chromatography
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good for dissolving the non-polar backbone, can be used as an anti-solvent. |
| Toluene | 111 | 2.4 | May be a suitable recrystallization solvent. |
| Dichloromethane | 40 | 3.1 | A common solvent for column chromatography. |
| Ethyl Acetate | 77 | 4.4 | Can be used in combination with less polar solvents for chromatography. |
| Acetone | 56 | 5.1 | A polar solvent, may be useful for washing or as part of a chromatographic mobile phase. |
| Methanol | 65 | 5.1 | A polar solvent, often used with a non-polar co-solvent in chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials, select a solvent or solvent mixture in which this compound is soluble when hot but sparingly soluble when cold. Toluene or a hexane/ethyl acetate mixture are good starting points.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. A short-path apparatus is recommended.
-
Sample Loading: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Cooling and Venting: Once the distillation is complete, allow the apparatus to cool before carefully venting the system to atmospheric pressure.
Protocol 3: Column Chromatography of this compound
-
Stationary Phase Selection: Pack a chromatography column with silica gel or alumina.
-
Mobile Phase Selection: Choose an appropriate eluent system. A good starting point for silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the addition of ~0.5-1% triethylamine to prevent tailing.
-
Sample Loading: Dissolve the crude diamine in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization process.
References
Technical Support Center: Biosynthesis of Long-Chain Diamines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the biosynthesis of long-chain diamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the microbial biosynthesis of long-chain diamines?
A1: The main obstacles include low product yields, the metabolic burden on host strains, toxicity of the diamines to the microbial host, and the genetic instability of engineered pathways.[1] Additionally, ensuring an adequate supply of precursors and maintaining a balance of necessary cofactors like NADPH and ATP are critical challenges.[2][3][4] Downstream processing, including the separation and purification of high-purity diamines from complex fermentation broths, also presents a significant hurdle.[3]
Q2: Which microbial hosts are most commonly used for long-chain diamine production, and why?
A2: Escherichia coli and Corynebacterium glutamicum are the most frequently used microbial factories for diamine production.[3][5][6] C. glutamicum is particularly noted for its high production capacity for amino acids, which are often precursors for diamines like L-lysine for cadaverine.[3] E. coli is also widely used due to its well-understood genetics and the availability of extensive genetic engineering tools.[5]
Q3: What are common metabolic engineering strategies to improve long-chain diamine production?
A3: Key strategies include:
-
Overexpression of key enzymes: Increasing the expression of enzymes in the desired biosynthetic pathway.
-
Deletion of competing pathways: Knocking out genes that divert precursors to other metabolic pathways.[7]
-
Cofactor engineering: Modifying pathways to increase the availability of essential cofactors like NADPH.[2][4]
-
Alleviating feedback inhibition: Using feedback-resistant enzyme variants to prevent the product from inhibiting its own synthesis.[7]
-
Exporter engineering: Overexpressing transporter proteins to efficiently export the diamine product out of the cell, which can help reduce cellular toxicity.
Q4: How does product toxicity affect the biosynthesis of long-chain diamines?
A4: Long-chain diamines can be toxic to microbial hosts, potentially by disrupting the cell membrane.[8] This toxicity can inhibit cell growth and enzyme activity, thereby limiting the final product titer.[1] Strategies to mitigate toxicity include engineering robust host strains, optimizing fermentation conditions, and implementing efficient product export systems.
Q5: Why is the genetic stability of engineered strains a concern?
A5: Engineered microbial strains can lose their production capabilities during long-term fermentation. This instability can arise from metabolic burden, the toxicity of the product, or the excision of integrated genes, particularly those present in multiple copies.[1] Regular monitoring of strain integrity and production phenotype is crucial for maintaining a stable and efficient bioprocess.[9]
Troubleshooting Guide
Q: My diamine yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Insufficient Precursor Supply: The synthesis of long-chain diamines often relies on central metabolites like L-aspartate or L-glutamate.[3]
-
Inefficient Enzyme Activity: The enzymes in your engineered pathway may have low activity or stability.
-
Solution: Consider using enzymes from different organisms or perform protein engineering to improve their catalytic properties. Ensure optimal codon usage for the expression host.
-
-
Cofactor Imbalance: The biosynthesis of diamines can be demanding on cofactors such as NADPH.[4]
-
Product Degradation or Diversion: The host organism may have native pathways that degrade the produced diamine.
-
Solution: Identify and knock out genes responsible for diamine catabolism. For example, in E. coli, deleting the puuA gene can prevent putrescine degradation.[7]
-
-
Suboptimal Fermentation Conditions: The pH, temperature, aeration, or media composition may not be optimal for production.
Q: I'm observing poor cell growth in my production strain. What should I investigate?
A: Poor cell growth is often linked to metabolic burden or product toxicity.
-
Metabolic Burden: The overexpression of multiple heterologous genes can place a significant strain on the host's resources.
-
Solution: Use promoters of varying strengths to balance pathway expression. Consider chromosomal integration of genes instead of high-copy plasmids to ensure more stable and moderate expression levels.
-
-
Product Toxicity: The accumulation of diamines inside the cell can be toxic.[8]
-
Solution: Overexpress a diamine exporter to facilitate product transport out of the cell. You can also try to adapt the strain to higher concentrations of the diamine through adaptive laboratory evolution.
-
Q: My production rates are inconsistent across different fermentation batches. What could be the cause?
A: Inconsistent production often points to issues with genetic instability or variability in experimental conditions.
-
Genetic Instability: The engineered strain may be losing the genetic modifications responsible for production over time.[1]
-
Solution: Perform regular checks on the genetic integrity of your strain using methods like PCR or sequencing.[9] Using chromosomal integration for pathway genes can enhance stability compared to plasmids.
-
-
Inoculum and Media Preparation: Variability in the age or quality of the inoculum, or inconsistencies in media preparation, can lead to different outcomes.
-
Solution: Standardize your protocols for inoculum preparation and media composition. Ensure all components are fully dissolved and the final pH is correctly adjusted.
-
Quantitative Data Summary
The following tables summarize reported production metrics for various long-chain diamines in engineered microbial hosts.
Table 1: Production of 1,3-Diaminopropane (C3)
| Host Organism | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference |
|---|
| E. coli | Overexpression of dat and ddc from A. baumannii, ppc, aspC; deletion of pfkA | 13 | Not Reported |[6][10] |
Table 2: Production of Putrescine (1,4-Diaminobutane, C4)
| Host Organism | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference |
|---|---|---|---|---|
| C. glutamicum | Overexpression of speC from E. coli, feedback-resistant argB, deletion of argR and argF | 42.3 | Not Reported | [3] |
| Fungal Strain | Overexpression of SPE1-S from S. cerevisiae and ArgB/C | 33.4 | 0.96 |[15] |
Table 3: Production of Cadaverine (1,5-Diaminopentane, C5)
| Host Organism | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference |
|---|---|---|---|---|
| C. glutamicum | Overexpression of ldcC from E. coli | 103.8 | Not Reported | [3] |
| C. glutamicum | Deletion of hom, co-expression of cadA and amyA | 5.1 | Not Reported |[3] |
Table 4: Production of 1,6-Diaminohexane (C6)
| Host Organism | Key Genetic Modifications | Titer (mg/L) | Yield | Reference |
|---|
| E. coli | Introduction of L-lysine α-oxidase, LeuABCD, KivD, and transaminases | 213.5 | 65% conversion from L-lysine |[16] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for Diamine Production in E. coli**
This protocol provides a general framework for fed-batch fermentation. Optimization of specific parameters like feeding rate and induction time is crucial.
1. Media and Solutions:
-
Batch Medium (per liter): 20 g glucose, 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 7 g K₂HPO₄, 0.5 g NaCl, 1 mM MgSO₄, 0.1 mM CaCl₂, trace elements solution.
-
Feeding Solution: 500 g/L glucose, 20 g/L MgSO₄·7H₂O.
-
Inducer: 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
pH Control: 25% (v/v) NH₄OH.
2. Procedure:
-
Prepare the seed culture by inoculating a single colony into 50 mL of LB medium and incubating overnight at 37°C with shaking at 200 rpm.
-
Inoculate a 5 L fermenter containing 3 L of batch medium with the overnight seed culture to an initial OD₆₀₀ of 0.1.
-
Control the fermentation temperature at 37°C and the pH at 7.0 using automated addition of NH₄OH. Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed (e.g., 300-800 rpm) and airflow rate.
-
When the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by adding the feeding solution at a controlled rate to maintain a low glucose concentration.
-
When the OD₆₀₀ reaches approximately 20-30, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue the fermentation for 24-48 hours post-induction, collecting samples periodically to measure cell density, glucose concentration, and diamine titer.
Protocol 2: Quantification of Diamines using High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of diamines after derivatization with dansyl chloride.
1. Reagents:
-
Dansyl chloride solution (10 mg/mL in acetone).
-
Saturated sodium bicarbonate solution.
-
Proline solution (100 mg/mL in water).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Diamine standards.
2. Derivatization Procedure:
-
Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.
-
To 100 µL of the supernatant, add 100 µL of saturated sodium bicarbonate.
-
Add 200 µL of the dansyl chloride solution and mix vigorously.
-
Incubate the mixture at 60°C for 1 hour in the dark.
-
Add 100 µL of the proline solution to quench the reaction by reacting with excess dansyl chloride.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 50% B to 100% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or fluorescence detector (Excitation: 340 nm, Emission: 525 nm).
-
Quantification: Create a standard curve using known concentrations of the target diamine.
Visualizations
Biosynthetic Pathway for 1,6-Diaminohexane
Caption: Engineered pathway for 1,6-diaminohexane biosynthesis from L-lysine.
General Troubleshooting Workflow for Low Diamine Yield
Caption: A logical workflow for troubleshooting low yields in diamine biosynthesis.
References
- 1. Frontiers | Genomic and metabolic instability during long-term fermentation of an industrial Saccharomyces cerevisiae strain engineered for C5 sugar utilization [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Stability Analysis of Production Strain - Lifeasible [biofertilizer.lifeasible.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology [frontiersin.org]
- 14. Optimization of Fermentation Conditions for Bacillus amyloliquefaciens JL54 and Preparation of Powder Through Spray Drying [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent side reactions in diamine polymerization
Welcome to the technical support center for diamine polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during diamine polymerization in a question-and-answer format.
Frequently Asked Questions
Q1: Why is the molecular weight of my polyamide lower than expected?
A1: Low molecular weight in polyamide synthesis is a common issue that can stem from several factors:
-
Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the functional groups. An excess of either the diamine or diacid monomer will lead to chain termination, significantly limiting the polymer chain length.[1] For high molecular weight polymers, an equimolar ratio of amine and carboxylic acid functional groups is crucial.[1]
-
Monomer Impurity: Impurities in the diamine or diacid monomers can interfere with the polymerization reaction. Monofunctional impurities, in particular, will act as chain stoppers, capping the growing polymer chains and preventing further elongation. It is essential to use high-purity monomers for successful polymerization.
-
Incomplete Reaction: The polymerization reaction may not have proceeded to a high enough conversion. To achieve high molecular weight, step-growth polymerizations require very high conversions, typically over 99%. Factors such as insufficient reaction time, low temperature, or inefficient removal of byproducts (e.g., water in melt polymerization) can limit the extent of reaction.
-
Side Reactions: Side reactions such as intramolecular cyclization can consume functional groups that would otherwise participate in chain growth, leading to a lower overall molecular weight.
Q2: What is causing gel formation in my polymerization reaction?
A2: Gel formation, or cross-linking, can occur through several mechanisms:
-
Impurities with Higher Functionality: If your monomers are contaminated with tri-functional or higher-functional species (e.g., a triamine or a tricarboxylic acid), these can act as branching points, leading to the formation of a cross-linked network or gel.
-
Side Reactions at High Temperatures: At elevated temperatures, side reactions involving the amide group or the polymer backbone can lead to branching and cross-linking. For example, in the thermal degradation of some polyamides, cross-linking reactions can occur.[2]
-
Intramolecular vs. Intermolecular Reactions: The competition between intramolecular (cyclization) and intermolecular (chain growth) reactions is crucial. At high dilutions, intramolecular reactions are favored, while at higher concentrations, intermolecular chain growth is more likely. However, as the polymer chains grow, the likelihood of intermolecular reactions between chains can increase, potentially leading to gelation if branching reactions occur.[3]
Q3: My polyamide is discolored (yellowing). What is the cause and how can I prevent it?
A3: Yellowing of polyamides is typically a result of thermo-oxidative degradation.[4]
-
Causes: Exposure to high temperatures in the presence of oxygen can lead to the formation of chromophoric groups (color-causing groups) in the polymer backbone.[5] This can happen during melt polymerization or subsequent processing. The nitrogen-containing amide groups can be particularly susceptible to oxidation.[5]
-
Prevention:
-
Use of Antioxidants: The addition of antioxidants, such as phosphite stabilizers, can help to prevent oxidative degradation during high-temperature processing. These stabilizers work by decomposing hydroperoxides, which are key intermediates in the oxidation process.[6] Combinations of phosphite and hindered phenolic antioxidants often show a synergistic effect.[6]
-
Inert Atmosphere: Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of oxygen and reduce the extent of oxidative degradation.
-
Temperature Control: Avoid excessively high temperatures during polymerization and processing.
-
Additives: In some cases, specific additives like sodium sulfite or sodium thiosulfate can be used to reduce the yellowing tendency.[7]
-
Q4: I am observing byproducts in my reaction. What are the common side reactions in diamine polymerization?
A4: Besides the main polymerization reaction, several side reactions can occur:
-
Intramolecular Cyclization: Diamines can react intramolecularly to form cyclic compounds, especially when the resulting ring is a stable 5- or 6-membered ring. This is a competition with the intermolecular polymerization reaction and is favored at low concentrations.[8] The formation of cyclic oligomers is a known phenomenon in the synthesis of nylons like Nylon 66.[8]
-
Thermal Degradation: At high temperatures, typically used in melt polymerization, the polyamide chains can undergo degradation. This can involve the cleavage of the C-N bond in the amide group, leading to the formation of smaller molecules and a decrease in molecular weight.[9]
-
Decarboxylation: Carboxylic acid end groups can decarboxylate at high temperatures, releasing carbon dioxide and forming a non-reactive chain end, which limits further polymerization.
-
Deamination: Amine end groups can undergo deamination, particularly at elevated temperatures, which can also lead to chain termination.
Data Presentation
The following tables summarize quantitative data on factors influencing side reactions and polymer properties.
Table 1: Effect of Stoichiometric Imbalance on the Number-Average Degree of Polymerization (DP) in a Typical A₂ + B₂ Polycondensation
| Molar Ratio (r) of Functional Groups (A/B) | Extent of Reaction (p) | Number-Average Degree of Polymerization (DP) |
| 1.00 | 0.95 | 20 |
| 1.00 | 0.99 | 100 |
| 1.00 | 0.995 | 200 |
| 0.99 | 1.00 | 199 |
| 0.98 | 1.00 | 99 |
| 0.95 | 1.00 | 39 |
Data is theoretical and calculated based on the Carothers equation: DP = (1+r) / (1 + r - 2rp). This table illustrates the critical importance of achieving a stoichiometric balance (r=1) and a high extent of reaction (p) to obtain a high degree of polymerization.[1]
Table 2: Activation Energies for Thermal Degradation of Aliphatic Polyamides
| Polyamide | Activation Energy (Ea) (kJ/mol) | Degradation Temperature Range (°C) | Notes |
| Nylon 6,6 | 188 | 350-500 | Main degradation peak around 438.8°C.[10] |
| Nylon 6,10 | 230 | 420-550 | Higher thermal stability compared to Nylon 6,6.[2] |
| PA5T/56 | 154-178 | - | Bio-based semi-aromatic polyamide.[11] |
This data indicates that the thermal stability of polyamides varies with their chemical structure, with longer aliphatic chains generally leading to higher activation energies for degradation.[2][10][11]
Table 3: Quantitative Analysis of Side Products in Nylon 66 by ¹³C NMR
| Component | Content (mol %) |
| cis-Amide Conformers | 1.1 |
| Acid End Groups | 1.0 |
| Amine End Groups | 0.5 |
| Cyclic Unimers | Present, but not quantified in this study |
Data from a study on a typical commercial Nylon 66 sample. This demonstrates the utility of NMR for quantifying structural irregularities and end groups, which can be used to calculate the number-average molecular weight.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to diamine polymerization.
Protocol 1: Purification of Diamine and Diacid Monomers
Objective: To purify hexamethylenediamine and adipic acid to polymer-grade purity.
A. Purification of Hexamethylenediamine
-
Distillation: Crude hexamethylenediamine is purified by distillation under reduced pressure.[12]
-
Apparatus: A standard distillation apparatus with a fractionating column.
-
Procedure: a. Charge the distillation flask with crude hexamethylenediamine. b. Add a small amount of a non-volatile base, such as potassium hydroxide (0.01 to 1.0% by weight), to the distillation column to remove low-boiling impurities.[4] c. Heat the flask gradually to the boiling point of hexamethylenediamine at the given pressure (e.g., 85-200°C at 10-50 mm Hg).[4] d. Collect the middle fraction, which will contain the purified hexamethylenediamine. e. Characterize the purity of the collected fraction using techniques such as gas chromatography (GC) or freezing point depression.[13]
B. Purification of Adipic Acid
-
Recrystallization: Adipic acid is purified by recrystallization from water.[14]
-
Apparatus: Beakers, heating plate, Buchner funnel, and filter paper.
-
Procedure: a. Dissolve the crude adipic acid in hot deionized water. b. If the solution is colored, add a small amount of activated carbon and heat for a short period. c. Hot-filter the solution to remove the activated carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. e. Collect the adipic acid crystals by vacuum filtration using a Buchner funnel. f. Wash the crystals with a small amount of cold deionized water. g. Dry the purified crystals in a vacuum oven at a temperature below 75°C to avoid decomposition.[14] h. The purity can be assessed by melting point determination.
Protocol 2: Melt Polymerization of Nylon 6,6
Objective: To synthesize Nylon 6,6 via melt polycondensation of hexamethylenediamine and adipic acid.
-
Nylon Salt Formation: a. Dissolve 10.00 g of purified adipic acid in 100 mL of ethanol in a 250-mL beaker.[1] b. To this solution, add 12 mL of a 70% v/v aqueous solution of purified hexamethylenediamine.[1] c. Heat the mixture at low heat for 10 minutes to form the hexamethylene diammonium adipate salt (nylon salt) as a white precipitate.[1] d. Collect the salt by filtration, wash with ethanol, and air dry.[1]
-
Polymerization: a. Place the dry nylon salt in a high-pressure autoclave. b. Purge the autoclave with an inert gas (e.g., nitrogen) to remove oxygen. c. Heat the autoclave to approximately 220°C. The salt will melt, and the pressure will rise due to the formation of steam. d. Maintain the pressure at around 250 psi and slowly increase the temperature to 275°C. e. Gradually release the pressure to allow the removal of water vapor, which drives the polymerization reaction to completion. f. After about 1-2 hours, extrude the molten polymer from the autoclave into a water bath to cool and solidify. g. The resulting polymer strand can then be pelletized for further analysis.
Protocol 3: Characterization of Polyamides by GPC and NMR
A. Gel Permeation Chromatography (GPC)
-
Sample Preparation: a. Dissolve the polyamide sample in a suitable solvent. For many polyamides, hexafluoroisopropanol (HFIP) is a good choice.[2] b. The concentration should be around 1-2 mg/mL. For high molecular weight polymers, a lower concentration is recommended.[2] c. Allow the sample to dissolve completely, which may take several hours. Avoid vortexing or sonicating.[2] d. Filter the solution through a 0.2 µm PTFE filter before injection.[15]
-
Analysis: a. Use a GPC system equipped with columns suitable for the chosen solvent (e.g., PL-HFIP gel columns for HFIP).[2] b. Calibrate the system using polymer standards of known molecular weight (e.g., PMMA standards). c. Inject the filtered sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: a. Dissolve the polyamide sample in a suitable deuterated solvent. A mixture of 2,2,2-trifluoroethanol (TFE) and deuterated chloroform (CDCl₃) can provide well-resolved spectra for many nylons.[8]
-
Analysis: a. Acquire a ¹³C NMR spectrum. b. Identify the peaks corresponding to the repeating units of the polymer backbone. c. Identify and integrate the smaller peaks corresponding to end groups (e.g., -CH₂-COOH and -CH₂-NH₂), cis-amide conformers, and cyclic oligomers.[8] d. The number-average molecular weight (Mn) can be calculated from the ratio of the integrals of the end-group signals to the repeating unit signals.[16]
Visualizations
The following diagrams illustrate key concepts and workflows related to diamine polymerization.
Diagram 1: Common Side Reactions in Diamine Polymerization
Caption: Mechanisms of common side reactions in diamine polymerization.
Diagram 2: Troubleshooting Workflow for Low Molecular Weight Polyamide
Caption: A logical workflow for troubleshooting low molecular weight in polyamide synthesis.
Diagram 3: Experimental Workflow for Melt Polymerization
References
- 1. fiveable.me [fiveable.me]
- 2. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. mdpi.com [mdpi.com]
- 4. What do I need to know about the discoloration of polyamide? - onsite [onsite.helpjuice.com]
- 5. testextextile.com [testextextile.com]
- 6. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 7. US3560431A - Prevention of yellowing in polyamides - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solution polymerization - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 14. mdpi.com [mdpi.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Polymer Analysis in Materials Science [sigmaaldrich.com]
Technical Support Center: Optimizing Curing Time for Epoxy Resins with Tridecane-1,13-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tridecane-1,13-diamine as a curing agent for epoxy resins. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on optimizing curing parameters.
Frequently Asked Questions (FAQs)
Q1: What is the recommended mixing ratio of this compound with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin?
A1: The optimal mixing ratio is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin. For this compound, the AHEW is theoretically calculated to be 53.6 g/eq. Therefore, for a standard DGEBA resin with an EEW of 188 g/eq, the recommended stoichiometric mixing ratio is approximately 28.5 parts by weight of this compound per 100 parts by weight of epoxy resin. It is crucial to consult the technical data sheet for your specific epoxy resin to confirm its EEW.
Q2: How does the long alkyl chain of this compound affect the curing process and final properties of the epoxy?
A2: The long, flexible tridecane (C13) chain in this compound introduces several unique characteristics to the epoxy system. Compared to shorter-chain aliphatic amines, it can lead to a longer pot life and a less aggressive exothermic reaction, providing more working time. The cured epoxy often exhibits increased flexibility, higher impact strength, and improved toughness. However, this flexibility may also result in a lower glass transition temperature (Tg) and reduced thermal stability compared to epoxies cured with more rigid aromatic amines.
Q3: Can this compound be used for room temperature curing?
A3: Yes, as an aliphatic diamine, this compound is capable of curing epoxy resins at ambient temperatures. However, to achieve optimal properties and ensure full cross-linking, a post-curing schedule at an elevated temperature is often recommended. Room temperature curing will generally result in a longer curing time to achieve a tack-free state and full mechanical strength.
Troubleshooting Guides
Issue 1: Slow or Incomplete Curing at Ambient Temperature
Symptoms:
-
The epoxy surface remains tacky or soft for an extended period (beyond 24 hours).
-
The cured epoxy exhibits poor mechanical properties and low hardness.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Mixing Ratio | Ensure you are using the correct stoichiometric ratio based on the AHEW of this compound (53.6 g/eq) and the EEW of your epoxy resin. Inaccurate measurements can lead to an excess of either resin or hardener, preventing full curing.[1] |
| Low Ambient Temperature | The curing reaction of epoxy resins is significantly slowed by lower temperatures.[1] For every 10°C drop in temperature, the curing time can approximately double. Maintain a consistent ambient temperature of at least 20-25°C (68-77°F). If working in a colder environment, consider a mild heat source to gently warm the curing assembly. |
| High Humidity | Moisture in the air can interfere with the curing reaction of amine hardeners, leading to a cloudy appearance or surface tackiness.[2] Work in a controlled environment with humidity below 60%. |
| Insufficient Mixing | Thoroughly mix the resin and hardener for at least 3-5 minutes, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture. Unmixed components will not cure properly. |
Issue 2: Rapid Curing and Excessive Exotherm
Symptoms:
-
The epoxy mixture becomes hot and begins to gel very quickly, significantly reducing the working time (pot life).
-
The cured epoxy may appear discolored (yellowed or darkened) or contain bubbles.
Possible Causes & Solutions:
| Cause | Solution |
| High Ambient Temperature | Elevated temperatures accelerate the exothermic curing reaction.[1][3] If the ambient temperature is high, try to work in a cooler, climate-controlled environment. |
| Large Batch Size | Mixing a large volume of epoxy and hardener at once can trap heat, leading to a rapid increase in temperature and a runaway reaction.[4] Mix smaller batches that can be used within the pot life. For larger applications, consider using a slower hardener or a formulation with a longer pot life. |
| Reactive Fillers | Some fillers can be reactive and accelerate the curing process. Ensure any fillers used are inert and compatible with the epoxy-amine system. |
Data Presentation: Curing Schedules for DGEBA Epoxy with this compound
The following table provides hypothetical yet plausible curing data for a standard DGEBA epoxy resin (EEW 188 g/eq) cured with a stoichiometric amount of this compound. This data is intended as a starting point for your own experimental design.
| Curing Temperature (°C) | Gel Time (minutes) | Time to Tack-Free (hours) | Recommended Post-Cure Schedule | Expected Glass Transition Temp. (Tg) (°C) |
| 25 (Ambient) | 120 - 180 | 18 - 24 | 2 hours at 60°C | 45 - 55 |
| 40 | 60 - 90 | 8 - 12 | 2 hours at 80°C | 50 - 60 |
| 60 | 30 - 45 | 4 - 6 | 1 hour at 100°C | 55 - 65 |
| 80 | 15 - 25 | 2 - 3 | 1 hour at 120°C | 60 - 70 |
Experimental Protocols
Protocol 1: Determining Optimal Curing Time via Differential Scanning Calorimetry (DSC)
Objective: To experimentally determine the optimal curing time and temperature for an epoxy system cured with this compound.
Methodology:
-
Sample Preparation: Accurately weigh the DGEBA epoxy resin and this compound in the stoichiometric ratio (e.g., 100:28.5 by weight) into a mixing vessel. Mix thoroughly for 3-5 minutes.
-
DSC Sample Encapsulation: Place approximately 5-10 mg of the freshly mixed epoxy system into a DSC pan and hermetically seal it. Prepare an identical empty sealed pan to serve as a reference.
-
Isothermal DSC Scan:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a desired isothermal curing temperature (e.g., 40°C, 60°C, or 80°C).
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time until the exothermic peak returns to the baseline, indicating the completion of the primary curing reaction. The time at which the exotherm is complete is the minimum curing time at that temperature.[5][6]
-
-
Post-Cure and Tg Determination:
-
After the isothermal hold, cool the sample to room temperature.
-
Perform a second temperature ramp (e.g., from 25°C to 150°C at a heating rate of 10°C/min) to determine the glass transition temperature (Tg) of the cured sample.[7] The absence of any residual exothermic peaks in this second scan confirms that the cure was complete.[5]
-
-
Data Analysis: Analyze the DSC thermograms to determine the time to peak exotherm and the total heat of reaction. Compare the results at different isothermal temperatures to select the optimal curing schedule for your application.
Visualizations
Caption: Workflow for optimizing epoxy curing time using DSC.
References
- 1. EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS – ResinPro – Creativity at your service [resinpro.eu]
- 2. bestbartopepoxy.com [bestbartopepoxy.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. pcimag.com [pcimag.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. thermalsupport.com [thermalsupport.com]
Managing moisture absorption in polyamides like Nylon 13,T
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing moisture absorption in polyamides, with a focus on materials like Nylon 13,T.
Troubleshooting Guide
This guide addresses common issues encountered during the processing and handling of polyamides due to moisture absorption.
Q1: My injection molded polyamide parts show surface defects like splay, discoloration, or voids. What is the likely cause and how can I fix it?
A1: These defects are classic signs of excessive moisture in the polyamide resin during processing.[1] When the wet resin is heated to its processing temperature, the water turns to steam, which is destructive to the polymer and causes cosmetic and structural flaws.[2]
-
Immediate Action: Stop the process and dry the polyamide resin. Most manufacturers recommend drying nylon to below 0.2% moisture content before injection molding.[2]
-
Drying Protocol: Surface moisture can typically be removed by drying for three to four hours.[2][3][4] However, for moisture that has been absorbed more deeply into the resin pellets, a much longer drying time of up to 24 hours or more may be necessary to allow the water molecules to diffuse to the surface.[2][3][4][5]
-
Preventative Measures: Store polyamide resins in sealed, dry packaging to prevent moisture absorption from the atmosphere.[6] Once a container is opened, minimize its exposure to ambient air.
Q2: I've noticed significant dimensional changes in my polyamide components after manufacturing. Why is this happening and what can be done?
A2: Polyamides are hygroscopic, meaning they absorb moisture from the environment.[2][7][8] This absorption causes the material to swell.[7][9] The extent of this dimensional change is influenced by the type of nylon, ambient temperature, and relative humidity.[3] For example, the nylon 6 family can exhibit dimensional changes of up to 3.3% due to moisture-induced swelling.[9]
-
Material Selection: Different grades of nylon have substantially different moisture absorption rates.[10] For applications requiring high dimensional stability, consider a grade with lower moisture absorption, such as Nylon 12, which saturates at about 1.4% moisture, compared to Nylon 6 which can saturate at 9.4%.[10] Aromatic polyamides also tend to absorb less moisture than aliphatic polyamides.[1]
-
Environmental Control: If possible, control the humidity of the environment where the parts are used or stored.[6]
-
Design Consideration: Account for potential dimensional changes during the design phase of the component.[9]
-
Conditioning: For some applications, pre-conditioning the parts to equilibrium with the expected service environment's humidity can be a solution.[11][12]
Q3: The mechanical properties of my polyamide test specimens are inconsistent. Could moisture be the cause?
A3: Yes, moisture is a very likely cause. Water acts as a plasticizer in polyamides, meaning it disrupts the hydrogen bonds between polymer chains, allowing them to move more freely.[2][3][7][10] This plasticization has a significant and predictable effect on mechanical properties:
-
Decreased Strength and Stiffness: Tensile strength and stiffness (modulus) decrease as moisture content increases.[2][3][7][10]
-
Increased Toughness and Ductility: Impact strength, elongation at break, and overall toughness increase with higher moisture content.[2][3][7][10]
To ensure consistent results, it is critical to control the moisture content of your test specimens. Always test materials in a known state, either "dry as molded" (typically <0.2% moisture) or "conditioned" to a specific relative humidity (e.g., 50% RH).[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for polyamide processing issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of moisture absorption in polyamides?
A1: Polyamide molecules contain polar amide groups (-CONH-).[13] These groups are hydrophilic and readily attract polar water molecules from the surrounding environment through hydrogen bonding.[3][4][6] Water molecules diffuse into the amorphous (non-crystalline) regions of the polymer, forcing the polymer chains apart.[2] This process is reversible; the material will release moisture into a drier environment.[2][6]
Q2: How does moisture affect the glass transition temperature (Tg) of polyamides?
A2: Moisture significantly lowers the glass transition temperature (Tg) of polyamides.[2][8] The absorbed water molecules act as a plasticizer, increasing the free volume between polymer chains and enhancing their mobility.[7][8] This increased mobility means less thermal energy is required for the material to transition from a rigid, glassy state to a more flexible, rubbery state. The Tg can drop by 20°C or more, with some studies on PA6 showing a decrease of over 70°C between a dry sample and one with 4.9% water content.[2][8]
Q3: What is the difference between "moisture absorption" and "hydrolysis" in polyamides?
A3:
-
Moisture Absorption is a reversible physical process where water molecules are absorbed into the polymer matrix and held by hydrogen bonds.[2] This causes plasticization but does not break the polymer chains. The effects of plasticization can be reversed by drying the material.[1][10]
-
Hydrolysis is an irreversible chemical reaction where water molecules break the amide bonds in the polymer backbone, resulting in chain scission and a reduction in molecular weight.[13] This leads to a permanent degradation of mechanical properties that cannot be restored by drying.[1][13] Hydrolysis is a significant concern when processing polyamides at high temperatures with excessive moisture present.[1][4]
Q4: How can I accurately measure the moisture content of my polyamide samples?
A4: Several methods are available, with the choice depending on the required accuracy and whether the measurement needs to be non-destructive.
-
Gravimetric Analysis (e.g., ASTM D570): This is a common and straightforward method. The sample is weighed, then dried in an oven at a specified temperature until it reaches a constant weight. The difference between the initial and final weights represents the moisture content. A more precise version of this is Dynamic Vapor Sorption (DVS), which uses a high-accuracy microbalance to continuously measure mass as the sample is exposed to varying humidity levels.[14]
-
Karl Fischer Titration: This is a highly accurate chemical method for determining trace amounts of water in a sample. It is considered a reference method but is destructive.
-
Near-Infrared (NIR) Spectroscopy: This is a non-destructive technique that can be used for rapid, and even online, monitoring of moisture content.[15] The method is based on the absorption of specific wavelengths of light by water molecules and can be calibrated without destructive reference measurements.[15]
Data Presentation
Table 1: Effects of Moisture on Polyamide Mechanical Properties
| Property | Effect of Increased Moisture | Reason |
| Tensile Strength | Decreases | Plasticization reduces intermolecular forces.[7] |
| Stiffness (Modulus) | Decreases | Polymer chains can slide past each other more easily.[2][10] |
| Elongation at Break | Increases | Increased chain mobility allows for more stretching before failure.[7] |
| Impact Strength | Increases | The material becomes less brittle and can absorb more energy.[2][3][10] |
| Glass Transition (Tg) | Decreases | Water acts as a plasticizer, increasing free volume.[2][8] |
Table 2: Comparative Moisture Absorption of Different Polyamide Grades
| Polyamide Type | Moisture Absorption at Saturation (Approx. %) | Key Characteristics |
| Nylon 6 | 9.0 - 10.0% | High absorption rate.[5][15] |
| Nylon 66 | 8.0 - 8.5% | High absorption, slightly less than Nylon 6.[14][15] |
| Nylon 12 | 1.4 - 1.5% | Much lower absorption, better dimensional stability.[5][10] |
| Nylon 13,T | Data not widely available, but as an aromatic polyamide, it is expected to have lower moisture absorption than aliphatic nylons like PA6 and PA66. | Aromatic polyamides generally absorb less moisture.[1] |
Note: Values are approximate and can vary based on specific grade, fillers, and environmental conditions.
Experimental Protocols & Visualizations
Experimental Protocol: Gravimetric Moisture Content Determination (Based on ASTM D570)
-
Sample Preparation: Prepare at least three test specimens of the polyamide material. Dimensions should be recorded accurately.
-
Initial Weighing: Weigh each specimen to the nearest 0.1 mg using a calibrated analytical balance. This is the "initial wet weight".
-
Drying: Place the specimens in a temperature-controlled oven. The drying temperature should be chosen carefully to avoid thermal degradation (e.g., 80-100°C for many nylons).
-
Periodic Weighing: Remove the specimens from the oven at regular intervals (e.g., every 24 hours), place them in a desiccator to cool to room temperature, and then re-weigh them.
-
Reaching Constant Weight: Continue the drying and weighing cycle until the change in mass between two consecutive weighings is negligible (e.g., < 0.1%). This final weight is the "dry weight".
-
Calculation: Calculate the percentage of moisture absorbed using the following formula: Moisture Content (%) = [(Initial Wet Weight - Dry Weight) / Dry Weight] * 100
Experimental Workflow Diagram
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ulprospector.com [ulprospector.com]
- 3. bapolymers.com [bapolymers.com]
- 4. etp.teknorapex.com [etp.teknorapex.com]
- 5. youtube.com [youtube.com]
- 6. TANVI [tanvifilter.com]
- 7. m.youtube.com [m.youtube.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. intechpower.wordpress.com [intechpower.wordpress.com]
- 10. White Paper Brief: Nylon and Moisture Absorption — NYCOA [nycoa.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
- 15. researchgate.net [researchgate.net]
Storage and handling guidelines for liquid polyamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of liquid polyamines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with liquid polyamine solutions.
Issue 1: My liquid polyamine solution has turned yellow or brown.
-
Question: Why has my clear liquid polyamine solution developed a yellow or brown tint, and what should I do?
-
Answer: Discoloration is a common indicator of oxidation. Polyamines, especially in their free base form, are susceptible to oxidation when exposed to air.[1] This process can be accelerated by exposure to light and elevated temperatures. While slight discoloration may not always indicate a significant loss of potency for some applications, it is a sign of degradation. To minimize oxidation, it is crucial to handle and store polyamine solutions under an inert atmosphere, such as nitrogen or argon, and to protect them from light.[1] For sensitive experiments, it is recommended to use a fresh, unopened vial or to prepare fresh solutions from a solid form if possible.
Issue 2: A precipitate has formed in my polyamine solution.
-
Question: I observed a precipitate in my liquid polyamine solution. What could be the cause, and how can I resolve this?
-
Answer: Precipitate formation can be due to several factors:
-
Exposure to Carbon Dioxide: Polyamines are basic and can react with atmospheric carbon dioxide to form carbamates, which may precipitate out of solution, especially in concentrated stocks.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of polyamines, particularly if they are in a buffered solution or close to their saturation point.
-
Contamination: Introduction of contaminants can lead to the formation of insoluble salts or complexes.
-
Interaction with Leachates: Storing polyamines in inappropriate containers may lead to leaching of materials that can react with the polyamine.[2][3]
To address this, ensure containers are tightly sealed and consider flushing the headspace with an inert gas before sealing.[1] If precipitation is observed, gentle warming and agitation may redissolve the precipitate, but if the cause is a chemical reaction, the solution may need to be discarded.
-
Issue 3: I am seeing inconsistent results in my experiments.
-
Question: My experiments using liquid polyamines are yielding inconsistent results. What could be the underlying issue?
-
Answer: Inconsistent experimental outcomes can often be traced back to the handling and storage of the polyamine solution.
-
Degradation: As mentioned, polyamines can degrade via oxidation.[1] This can lead to a decrease in the effective concentration of the active polyamine, resulting in variability.
-
Hygroscopicity: Some polyamines are hygroscopic, meaning they can absorb moisture from the air. This can alter the concentration of the stock solution over time.
-
Repeated Freeze-Thaw Cycles: While freezing is often recommended for long-term storage, repeated freeze-thaw cycles can degrade the polyamine and introduce moisture. It is best to store polyamines in single-use aliquots.[1]
To ensure consistency, it is crucial to aliquot stock solutions upon receipt and store them under the recommended conditions. Always use fresh aliquots for each experiment to avoid issues related to degradation and concentration changes.
-
Frequently Asked Questions (FAQs)
Storage
-
Question: What are the ideal storage conditions for liquid polyamines?
-
Answer: Most liquid polyamines should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5][6] For long-term stability, many polyamines, especially in solution, should be stored at 2-8°C or frozen at -20°C.[1][7][8] Always refer to the manufacturer's specific recommendations. Containers should be tightly sealed to prevent exposure to air and moisture.[9][10] For oxygen-sensitive solutions, storing under an inert gas like argon or nitrogen is recommended.[1]
-
Question: Can I store my polyamine solution at room temperature?
-
Answer: While some polyamine salts may be stable at room temperature for short periods, liquid forms and solutions are generally more stable when refrigerated or frozen. Storing at room temperature can increase the rate of degradation, especially for free bases which are prone to oxidation.[1]
Handling
-
Question: What personal protective equipment (PPE) should I use when handling liquid polyamines?
-
Answer: Due to their corrosive and potentially toxic nature, it is essential to wear appropriate PPE. This includes chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a lab coat.[5][10] All handling of concentrated liquid polyamines should be performed in a well-ventilated area or under a chemical fume hood.[9]
-
Question: How should I prepare stock solutions from liquid polyamines?
-
Answer: When preparing aqueous stock solutions, it is best to use degassed water to minimize dissolved oxygen.[1] For polyamines that are sensitive to oxidation, preparing solutions under an inert atmosphere is ideal. Solutions should be sterile-filtered for biological applications.
-
Question: What materials are compatible with liquid polyamines?
-
Answer: For storage and handling, use containers made of glass, stainless steel, fiberglass, polyethylene, or polypropylene.[2][3] Avoid contact with incompatible materials such as strong oxidizing agents, acids, and certain metals like aluminum, which can be corroded by polyamines.[2][3][4][6][11]
Disposal
-
Question: How should I dispose of liquid polyamine waste?
-
Answer: Liquid polyamine waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6][9] Do not pour it down the drain. Collect waste in a properly labeled, sealed container.
Quantitative Data Summary
| Polyamine | Form | Recommended Storage Temperature | Solubility in Water | Shelf Life/Stability |
| Putrescine | Dihydrochloride | -70°C[1] | 100 mg/mL | Solutions stable for 30 days refrigerated; frozen aliquots recommended for longer storage. |
| Free Base | Store in a cool, dry, well-ventilated place.[5] | Miscible | Air, moisture, and CO2 sensitive. | |
| Spermidine | Neat Oil | -20°C[7] | ~50 mg/mL[7] | Stable for ≥4 years at -20°C; aqueous solutions not recommended for storage beyond one day.[7] |
| 0.1M Solution | 2-8°C[8] | N/A | Stable if kept sterile and protected from oxygen.[8] | |
| Spermine | Free Base | 2-8°C[1] | 50 mg/mL[1] | Solutions are readily oxidized; most stable in degassed water, stored as frozen aliquots under inert gas.[1] |
| Tetrahydrochloride | Room Temperature | 100 mg/mL | Store under desiccating conditions; can be stored for up to 12 months. |
Visual Guides
Caption: Troubleshooting workflow for common liquid polyamine issues.
Caption: Safe handling and storage guidelines for liquid polyamines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. polymersco.com [polymersco.com]
- 3. Polydadmac Manufacturer, Polydadmac Coagulant for Water Treatment | Sinofloc [sinofloc.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Spermidine 0.1 M solution Additive Screening Solution 30/Kit-No 78374 124-20-9 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. camachem.com [camachem.com]
Technical Support Center: Overcoming Diamine Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered with diamines in various reaction media.
Frequently Asked Questions (FAQs)
Q1: My diamine is not dissolving in the chosen reaction solvent. What should I do first?
A1: The first step is to verify that the solvent is appropriate for your specific diamine. The principle of "like dissolves like" is a good starting point; polar diamines tend to dissolve in polar solvents, while non-polar diamines are more soluble in non-polar organic solvents.[1] The solubility of diamines is influenced by their structure; for instance, as the carbon chain length of a linear diamine increases, its polarity decreases, leading to increased solubility in organic solvents.[2]
If the initial solvent is theoretically appropriate, consider the following troubleshooting steps:
-
Increase Temperature: Gently heating the mixture can significantly increase the solubility of many diamines.[3] However, be cautious of potential degradation at elevated temperatures.
-
Mechanical Agitation: Ensure vigorous stirring or sonication to aid the dissolution process.[4]
-
Particle Size Reduction: Grinding the diamine to a finer powder increases the surface area available for solvation.
Q2: My reaction is sluggish, and I suspect it's due to poor diamine solubility. How can I improve the reaction rate?
A2: Poor solubility can indeed lead to low reaction rates.[2] To address this, you can employ several strategies to enhance the concentration of the dissolved diamine:
-
Co-solvency: Introduce a co-solvent to the reaction mixture. A co-solvent is a water-miscible solvent in which the diamine has higher solubility.[5][6] This technique works by reducing the interfacial tension between the aqueous solution and a hydrophobic solute.[6] Commonly used co-solvents include ethanol, propylene glycol, and glycerin.[5]
-
Phase-Transfer Catalysis: If the reaction involves two immiscible phases, a phase-transfer catalyst can be used to transport the diamine from one phase to the other, thereby facilitating the reaction.
Q3: My diamine precipitates out of the solution during the reaction. What is causing this and how can I prevent it?
A3: Precipitation during a reaction is often caused by a change in the reaction medium's properties. For example, some reactions, like the formation of polyamides from a diamine and a diacid chloride, release acidic byproducts (e.g., HCl).[2] This can lower the pH of the solution, causing the unreacted diamine to protonate and precipitate as a salt, which may be insoluble in the organic solvent.[2]
To prevent precipitation, you can:
-
Add a Base: Incorporate a non-nucleophilic base into the reaction mixture to neutralize the acidic byproduct as it is formed.
-
Use a Buffered Solution: If the reaction can be performed in an aqueous or protic solvent, using a buffer can help maintain a stable pH.[2]
-
Control Reagent Addition: Slowly adding the second reactant can help to keep the concentration of the byproduct low at any given time, potentially preventing precipitation.
Q4: Can I use salt formation to improve the solubility of my diamine?
Q5: How does the structure of a diamine affect its solubility?
A5: The molecular structure of a diamine plays a critical role in its solubility characteristics:
-
Aromatic vs. Aliphatic: Aromatic diamines, like phenylenediamine, have different solubility profiles compared to aliphatic diamines, such as hexamethylenediamine.[3][15] Aromatic compounds are often more soluble in aromatic solvents.[1]
-
Branching: Increased branching on the carbon skeleton can influence solubility, though the effects can be complex.
-
Presence of Other Functional Groups: The presence of other polar functional groups, such as hydroxyl groups, can increase the potential for hydrogen bonding and improve solubility in polar solvents.
Quantitative Data on Diamine Solubility
The solubility of diamines is highly dependent on the specific diamine, the solvent, and the temperature. Below are some examples of solubility data.
Table 1: Solubility of Naphthalenediamines in Various Solvents at 298.15 K
| Diamine | Solvent | Molar Fraction Solubility (x 10^3) |
| 1,5-Naphthalenediamine | Ethyl Acetate | 15.30 |
| Acetonitrile | 12.50 | |
| Methanol | 4.82 | |
| n-Propanol | 3.61 | |
| Isopropanol | 2.53 | |
| Toluene | 0.49 | |
| 1,8-Naphthalenediamine | Ethyl Acetate | 2.85 |
| Acetonitrile | 2.51 | |
| Toluene | 1.95 | |
| n-Propanol | 1.83 | |
| Isopropanol | 1.45 | |
| Methanol | 0.73 | |
| Data extracted from a study on the solubility of naphthalenediamines.[3] |
Table 2: Solubility of Hexamethylenediamine
| Solvent | Solubility | Notes |
| Water | Freely soluble (≥ 100 mg/mL at 23°C) | Forms hydrogen bonds with water.[15][16] |
| Alcohol | Slightly soluble | |
| Benzene | Slightly soluble | |
| Hexane | Low solubility | Illustrates the "like dissolves like" principle.[15] |
| Data compiled from various chemical databases.[16] |
Experimental Protocols
Protocol 1: General Method for Determining Diamine Solubility
-
Preparation: Add a known excess amount of the diamine to a measured volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling: Carefully extract a known volume of the supernatant.
-
Quantification: Analyze the concentration of the diamine in the supernatant using a suitable analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
Calculation: Calculate the solubility based on the determined concentration.
Protocol 2: Enhancing Diamine Solubility via pH Adjustment
-
Dispersion: Disperse the diamine in the aqueous medium.
-
Acid Addition: Slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing the dissolution of the solid.
-
Endpoint: Continue adding acid until the diamine is fully dissolved. Record the final pH.
-
Stability Check: Observe the solution for any signs of precipitation over time.
-
Caution: Be aware that the resulting salt may have different reactivity and solubility in other components of your reaction mixture.
Visualizations
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 11. researchgate.net [researchgate.net]
- 12. rjpdft.com [rjpdft.com]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Diamine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection and purification processes for diamine synthesis.
Frequently Asked Questions (FAQs)
Catalyst Selection and Synthesis
-
Q1: What are the most common catalysts for synthesizing aliphatic diamines from dinitriles?
-
A1: The most prevalent catalysts for the hydrogenation of dinitriles to diamines are sponge metal catalysts, particularly Raney Nickel and Raney Cobalt.[1][2][3][4] Supported noble metal catalysts, such as Palladium on carbon (Pd/C) and Rhodium on alumina (Rh/Al2O3), are also utilized.[5][6] The choice of catalyst significantly impacts reaction efficiency, selectivity, and operating conditions.
-
-
Q2: How do I choose between Raney Nickel, Raney Cobalt, and Palladium-based catalysts?
-
A2: The selection depends on the desired outcome and process parameters. Raney Nickel often exhibits high activity and can achieve excellent yields of primary amines under optimized conditions.[1][2][3][4] Raney Cobalt is another effective catalyst, though it may require different temperature profiles for optimal yield compared to Raney Nickel.[1][2][3][4] Palladium catalysts, particularly nanoporous palladium, can offer high selectivity to primary amines under mild conditions without additives.[7][8]
-
-
Q3: What is the role of additives like sodium hydroxide (NaOH) or ammonia in the reaction?
-
A3: Basic additives such as NaOH or ammonia are often used to suppress the formation of secondary and tertiary amine byproducts.[9][10] For supported Ni catalysts, the addition of NaOH can significantly improve both the hydrogenation activity and the selectivity towards the desired primary diamine.[9]
-
-
Q4: What are typical reaction conditions (temperature, pressure) for dinitrile hydrogenation?
-
A4: Reaction conditions are catalyst and substrate-dependent. For adiponitrile hydrogenation using Raney Ni, temperatures may range from 60-100°C with hydrogen pressures around 8 MPa.[1] Higher temperatures and pressures generally favor higher conversion and yield, but optimization is crucial to minimize side reactions.[1][2][3][4]
-
Purification
-
Q5: What are the common impurities in crude diamine products?
-
A5: Common impurities include the partially hydrogenated intermediate (aminonitrile), cyclic byproducts, and secondary amines.[1][9] For instance, in the synthesis of hexamethylenediamine (HMDA) from adiponitrile, 6-aminohexanenitrile (AHN), azacycloheptene, and hexamethyleneimine (HMI) are known byproducts.[1][9] Dissolved ammonia can also be a significant impurity if used during the synthesis.[11]
-
-
Q6: What is the most effective method for purifying crude diamines?
-
A6: Fractional distillation under vacuum is a standard and effective method for separating the diamine from less volatile and more volatile impurities.[12][13][14] For specific impurities, chemical treatments followed by distillation may be necessary. For example, adding potassium hydroxide during distillation can help convert certain low-boiling impurities into high-boiling ones, facilitating their removal.[12]
-
-
Q7: How can I remove residual catalyst particles from my product?
-
A7: After the reaction, the catalyst is typically removed by filtration. For very fine particles (catalyst fines), allowing the catalyst to settle followed by decantation of the product can be effective.[10]
-
Analysis
-
Q8: Which analytical techniques are best for determining diamine purity?
-
A8: Gas chromatography with a flame ionization detector (GC-FID) is a widely used and precise technique for assessing the purity of volatile compounds like diamines.[15][16][17] High-performance liquid chromatography (HPLC) is also a valuable tool, often used for less volatile diamines or when derivatization is employed.[18]
-
-
Q9: Is derivatization necessary for the GC or HPLC analysis of diamines?
-
A9: For GC analysis, derivatization can improve the volatility and thermal stability of the diamines, leading to better chromatographic separation. For HPLC, derivatization is often employed to add a UV-active or fluorescent tag to the diamine, enhancing detection sensitivity.[18]
-
Troubleshooting Guides
Low Yield or Conversion
-
Q: My diamine yield is consistently low, although the dinitrile conversion is high. What are the likely causes and solutions?
-
A: High conversion with low yield points towards the formation of byproducts.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Troubleshooting: The effect of temperature on selectivity can be catalyst-dependent. For Raney Ni, increasing the temperature from 80°C to 100°C can increase HMDA yield from ~90% to 100%.[2] Conversely, for Raney Co, an increase from 80°C to 100°C may not improve the yield.[2] Carefully optimize the reaction temperature for your specific catalyst.
-
-
Possible Cause 2: Insufficient Hydrogen Pressure.
-
Troubleshooting: Low hydrogen pressure can lead to the formation of intermediate imines which can then participate in side reactions. Increasing the hydrogen pressure generally favors the complete hydrogenation to the primary amine. For adiponitrile hydrogenation, pressures of around 8 MPa have been shown to be effective.[1]
-
-
Possible Cause 3: Catalyst Deactivation.
-
Troubleshooting: The catalyst may be poisoned by impurities in the feedstock or solvent. Ensure all starting materials are of high purity. Catalyst deactivation can also occur from sintering at excessively high temperatures. Consider a lower reaction temperature or a different catalyst support.
-
-
Possible Cause 4: Formation of Secondary Amines and Cyclic Byproducts.
-
-
Low Selectivity to Primary Diamine
-
Q: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary diamine?
-
A:
-
Possible Cause 1: Absence of a Selectivity-Promoting Additive.
-
Possible Cause 2: Catalyst Choice.
-
Troubleshooting: Some catalysts are inherently more selective towards primary amines. For example, nanoporous palladium has shown high selectivity for nitrile hydrogenation to primary amines without the need for additives.[7][8] If you are using a catalyst like Pd/C, which can sometimes favor tertiary amine formation from aliphatic nitriles, consider switching to a rhodium on carbon (Rh/C) catalyst, which tends to favor secondary amine formation, or a more primary amine-selective catalyst.[19]
-
-
Possible Cause 3: Reaction Conditions.
-
Troubleshooting: Lowering the reaction temperature can sometimes reduce the rate of side reactions leading to secondary and tertiary amines. A systematic optimization of temperature and pressure is recommended.
-
-
-
Product Purity and Contamination Issues
-
Q: My final product is discolored after purification. What could be the cause?
-
A:
-
Possible Cause 1: Thermal Degradation.
-
Possible Cause 2: Oxidation.
-
Troubleshooting: Diamines can be sensitive to air oxidation, especially at elevated temperatures, which can lead to colored impurities.[13] It is crucial to handle the diamine under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.
-
-
-
-
Q: I am detecting residual catalyst in my final product. How can I improve its removal?
-
A:
-
Possible Cause 1: Inefficient Filtration.
-
Troubleshooting: If using a powdered catalyst like Raney Nickel, ensure you are using a filter medium with an appropriate pore size. A secondary filtration step through a finer filter medium like Celite might be necessary.
-
-
Possible Cause 2: Catalyst Fines.
-
Troubleshooting: Very small catalyst particles (fines) may pass through standard filters. Consider allowing the crude product to stand for a period to allow these fines to settle before decanting and filtering the supernatant.
-
-
-
Data Presentation
Table 1: Comparison of Raney Ni and Raney Co for Adiponitrile (ADN) Hydrogenation to Hexamethylenediamine (HMDA) [1][2][3][4]
| Parameter | Raney Ni | Raney Co |
| Optimal Temperature | 100 °C | 80 °C |
| H₂ Pressure | 8 MPa | 8 MPa |
| ADN/Catalyst Ratio (w/w) | 15 | 15 |
| ADN/HMDA Ratio (v/v) | 0.2 | 0.06 |
| HMDA Yield | 100% | 97% |
| Key Byproducts | 6-aminohexanenitrile (AHN), azacycloheptene | 6-aminohexanenitrile (AHN), azacycloheptene |
Table 2: Qualitative Comparison of Common Catalysts for Dinitrile Hydrogenation
| Catalyst | Selectivity to Primary Amine | Activity | Operating Conditions | Cost |
| Raney Nickel | Good to Excellent (with additives) | High | Moderate to High T & P | Low |
| Raney Cobalt | Good (with additives) | High | Moderate to High T & P | Low |
| Palladium/Carbon (Pd/C) | Variable (can form secondary/tertiary amines)[19] | High | Mild to Moderate T & P | High |
| Rhodium/Carbon (Rh/C) | Good for secondary amines from aliphatic nitriles[19] | High | Mild to Moderate T & P | High |
Experimental Protocols
1. Synthesis of Hexamethylenediamine from Adiponitrile using Raney Nickel
-
Materials:
-
Adiponitrile (ADN)
-
Raney Nickel (slurry in water)
-
Ethanol
-
Hexamethylenediamine (HMDA)
-
Deionized Water
-
High-purity Hydrogen gas
-
-
Procedure: [1]
-
Carefully load a high-pressure batch reactor with the desired amounts of water, ethanol, adiponitrile, and hexamethylenediamine (to act as a selectivity enhancer).
-
Safety Note: Raney Nickel is pyrophoric and must be handled with care to prevent exposure to air.[9] Weigh the required amount of Raney Nickel slurry and transfer it to the reactor under an inert atmosphere or by washing it in with a portion of the reaction solvent.
-
Seal the reactor and purge it three times with high-purity hydrogen.
-
Pressurize the reactor to the desired pressure (e.g., 8 MPa).
-
Begin stirring (e.g., 500 rpm) and heat the reactor to the target temperature (e.g., 100°C).
-
Monitor the reaction progress by hydrogen uptake or by taking samples for analysis (if the reactor is equipped for it).
-
Once the reaction is complete, cool the reactor to room temperature in an ice bath.
-
Carefully vent the reactor and purge with an inert gas.
-
The crude product can then be separated from the catalyst by filtration.
-
2. Purification of Crude Hexamethylenediamine by Vacuum Fractional Distillation
-
Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a thermometer, and a vacuum source with a pressure gauge.[14][20]
-
Procedure:
-
Charge the round-bottom flask with the crude hexamethylenediamine and add boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Begin circulating cooling water through the condenser.
-
Start the vacuum pump and allow the pressure in the system to stabilize at the desired level.
-
Begin heating the distillation flask gently.
-
Collect any low-boiling fractions that distill over first.
-
As the temperature rises and stabilizes at the boiling point of hexamethylenediamine at the given pressure, change the receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to drop or rise sharply, indicating the end of the product fraction.
-
Stop heating and allow the system to cool to room temperature before slowly reintroducing air to the apparatus.[20]
-
3. Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)
-
Sample Preparation:
-
Accurately prepare a dilute solution of the purified diamine in a suitable solvent (e.g., ethanol or toluene).[21] An internal standard can be added for more accurate quantification.
-
-
Typical GC-FID Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).[15]
-
Column: A polar capillary column (e.g., a wax-type column) is often suitable for amine analysis.
-
Oven Temperature Program: An initial hold at a lower temperature (e.g., 60°C) followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation of all components.[21][22]
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Identify the peaks in the resulting chromatogram based on their retention times compared to a standard of the pure diamine and potential impurities.
-
Calculate the purity of the sample based on the peak areas (area percent method or using an internal standard calibration).[22]
-
Visualizations
Caption: Catalyst selection decision workflow.
Caption: Troubleshooting flowchart for low diamine yield.
Caption: Process flow for diamine synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 11. US3193472A - Process for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 12. US2987452A - Method for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. measurlabs.com [measurlabs.com]
- 17. pepolska.pl [pepolska.pl]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. epa.gov [epa.gov]
How to control molecular weight in polycondensation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling molecular weight during polycondensation reactions.
Troubleshooting Guide
Issue 1: Lower-than-expected molecular weight
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Imprecise Stoichiometry | An imbalance in the molar ratio of functional groups is a primary cause of low molecular weight.[1][2][3] Even a small excess of one monomer can significantly limit chain growth.[4] Action: Accurately weigh and calculate the molar amounts of your monomers. Ensure high purity of reactants, as impurities can disrupt stoichiometry.[5] |
| Presence of Monofunctional Impurities | Monofunctional species act as chain stoppers, terminating the polymerization process prematurely.[3][5][6] Action: Purify monomers to remove any monofunctional impurities. Consider that monofunctional species can also be intentionally added to control molecular weight.[5][6] |
| Incomplete Reaction (Low Conversion) | High molecular weight in polycondensation is only achieved at very high monomer conversion (typically >99%).[4][7] Action: Increase the reaction time to allow the polymerization to proceed to a higher conversion. Ensure efficient removal of the condensation byproduct (e.g., water, HCl) to drive the equilibrium towards polymer formation.[8][9] |
| Side Reactions | Unwanted side reactions can consume functional groups, leading to a stoichiometric imbalance and termination of chain growth. Action: Optimize reaction temperature to minimize side reactions.[10] Ensure the chosen solvent and catalyst do not promote undesirable side reactions.[3] |
| Premature Quenching | Stopping the reaction too early will naturally result in a lower molecular weight. Action: Ensure the reaction has reached the desired conversion before quenching. Quenching can be a deliberate method to control molecular weight. |
| Inadequate Mixing | Poor mixing can lead to localized stoichiometric imbalances and temperature gradients, affecting the overall polymerization.[11] Action: Use appropriate stirring or agitation to ensure a homogeneous reaction mixture. |
Issue 2: Higher-than-expected molecular weight
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate Monomer Measurement | An error in weighing that leads to a near-perfect stoichiometric ratio when an imbalance was intended. Action: Double-check all calculations and measurements of monomer quantities. |
| Loss of a More Volatile Monomer | If one monomer is significantly more volatile, it may be lost from the reaction mixture, leading to an unintended shift in stoichiometry that could favor higher molecular weight if the initial ratio was off-balance in the other direction. Action: Use a condenser or operate in a closed system to prevent the loss of volatile reactants. |
| Insufficient Quenching Agent | If a quenching agent is used to control the molecular weight, an insufficient amount will allow the reaction to proceed further than intended. Action: Recalculate and ensure the correct amount of quenching agent is added at the desired reaction time. |
Issue 3: Broad molecular weight distribution (High Polydispersity Index - PDI)
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Side Reactions and Chain Transfer | Side reactions that lead to branching or chain transfer can broaden the molecular weight distribution. Action: Optimize reaction conditions (temperature, catalyst) to minimize side reactions. |
| Non-uniform Reaction Conditions | Temperature or concentration gradients within the reactor can lead to different rates of polymerization, resulting in a broader PDI.[11] Action: Ensure efficient mixing and uniform heating of the reaction vessel. |
| Incremental Monomer Addition | Adding one monomer incrementally to the other can sometimes lead to a broader PDI if not controlled properly. Action: For ideal step-growth kinetics, all monomers should be present from the start. If incremental addition is necessary, it must be carefully controlled. |
| Fluctuations in Reaction Temperature | Variations in temperature can affect reaction rates and equilibrium, contributing to a broader PDI. Action: Use a reliable temperature controller to maintain a stable reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: How does stoichiometry affect the molecular weight in a polycondensation reaction?
A1: Stoichiometry is a critical factor in controlling the molecular weight of polymers formed through step-growth polymerization.[3] To achieve a high molecular weight, the functional groups of the reacting monomers must be present in equimolar amounts.[3] Any deviation from a 1:1 stoichiometric ratio will limit the degree of polymerization, as the excess monomer's functional groups will eventually cap all the growing chains, preventing further chain extension.[2][4] This relationship is quantitatively described by the Carothers equation.[4][7][12]
Q2: What is the Carothers equation and why is it important?
A2: The Carothers equation relates the number-average degree of polymerization (Xn) to the extent of reaction (p) for a given stoichiometry. For a system with two monomers in equimolar quantities, the equation is:
Xn = 1 / (1 - p)[4]
This equation highlights that a very high conversion (p approaching 1) is necessary to obtain a high degree of polymerization.[7] For non-stoichiometric systems, the equation is modified to account for the molar ratio (r) of the reactants:
Xn = (1 + r) / (1 + r - 2rp)
This demonstrates that a stoichiometric imbalance (r < 1) places a ceiling on the achievable molecular weight, even at 100% conversion.[1]
Q3: How can I use a monofunctional reactant to control molecular weight?
A3: Adding a monofunctional reactant is a deliberate method to control and limit the final molecular weight.[5][6] These molecules have only one functional group and therefore act as "chain stoppers."[3] Once a monofunctional molecule reacts with a growing polymer chain, that chain end is no longer reactive and cannot grow further. By controlling the amount of the monofunctional reactant added, you can precisely control the average molecular weight of the resulting polymer.[6]
Q4: What is the role of temperature in controlling molecular weight?
A4: Temperature plays a complex role. Higher temperatures generally increase the reaction rate, which can lead to a higher molecular weight in a given amount of time.[3] However, excessively high temperatures can also promote side reactions or depolymerization, which can limit or even decrease the molecular weight.[10] The optimal temperature is specific to the monomer system and should be carefully determined to maximize the rate of polymerization while minimizing undesirable side reactions.[13]
Q5: How does the choice of catalyst influence the molecular weight?
A5: Catalysts increase the rate of the polycondensation reaction, allowing high molecular weights to be achieved in a shorter time.[14] The effectiveness of a catalyst can vary significantly depending on the type of monomers and reaction conditions.[15] An effective catalyst will accelerate the main polymerization reaction without promoting side reactions that could limit chain growth.[14][16]
Q6: What is "quenching" and how is it used to control molecular weight?
A6: Quenching is the process of rapidly stopping the polymerization reaction. This can be achieved by quickly lowering the temperature, adding a chemical that deactivates the catalyst, or introducing a substance that reacts with the end groups to terminate the chains. By quenching the reaction at a specific time, you can control the extent of the reaction and, consequently, the final molecular weight of the polymer.
Data Presentation
Table 1: Effect of Key Parameters on Molecular Weight in Polycondensation
| Parameter | Effect on Number-Average Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| Stoichiometric Ratio (approaching 1:1) | Increases | Generally Narrows (approaches 2 for ideal step-growth)[17] |
| Excess of one Monomer | Decreases[1][3] | Broadens |
| Addition of Monofunctional Reactant | Decreases[3][5] | Can be used to control and potentially narrow the distribution |
| Reaction Time | Increases (up to equilibrium or completion)[3] | Generally constant after initial stages |
| Temperature | Increases reaction rate, but can decrease Mn at very high temperatures due to side reactions/depolymerization[10][13] | Can broaden if side reactions are significant |
| Catalyst Concentration | Increases reaction rate, leading to higher Mn in a shorter time[14] | Generally has a minor effect on PDI |
| Efficient Byproduct Removal | Increases[8][9] | Narrows |
Experimental Protocols
Protocol: Synthesis of Poly(ethylene terephthalate) (PET) via Melt Polycondensation
This protocol provides a general methodology for the synthesis of PET, a common polyester, illustrating the principles of molecular weight control.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Catalyst (e.g., antimony trioxide, zinc acetate)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Ester Interchange (Transesterification):
-
Charge the reactor with DMT and EG in a molar ratio of approximately 1:2.2, along with the catalyst (e.g., 200-300 ppm of zinc acetate).
-
Heat the mixture to 150-200°C under a nitrogen atmosphere with stirring.
-
Methanol will be produced as a byproduct and should be continuously removed by distillation.
-
The reaction is typically continued until about 80-90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Add the stabilizer (e.g., phosphoric acid) to deactivate the transesterification catalyst.
-
Increase the temperature to 270-280°C.
-
Gradually reduce the pressure to below 1 mmHg to facilitate the removal of excess ethylene glycol, which is the new condensation byproduct.
-
The viscosity of the mixture will increase as the molecular weight of the polymer increases. The reaction is monitored by the torque on the stirrer.
-
Continue the reaction until the desired melt viscosity (and thus molecular weight) is achieved.
-
-
Quenching and Recovery:
-
Extrude the molten polymer from the reactor into a water bath to quench the reaction and solidify the polymer.
-
The solidified polymer strand is then pelletized.
-
Molecular Weight Control:
-
Stoichiometry: The initial molar ratio of DMT to EG is crucial. An excess of EG is used initially to drive the transesterification, but it must be removed during the polycondensation stage to achieve a high molecular weight.
-
Reaction Time and Temperature: The duration and temperature of the polycondensation step directly influence the final molecular weight. Longer times and higher temperatures (within limits to avoid degradation) lead to higher molecular weights.
-
Byproduct Removal: The efficiency of removing ethylene glycol under vacuum is critical. Incomplete removal will limit the molecular weight.
Visualizations
Caption: Key parameters influencing the final molecular weight in polycondensation reactions.
This diagram illustrates the logical relationships between the primary experimental variables and the resulting polymer molecular weight. Precise control over these factors is essential for achieving the desired material properties.
References
- 1. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemical engineering - Is stoichiometric imbalance in polymerization important if the process has an evaporation step? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. fiveable.me [fiveable.me]
- 4. Carothers equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Carothers_equation [chemeurope.com]
- 8. Polylactic acid - Wikipedia [en.wikipedia.org]
- 9. Polycondensation, Step-polymerization - LIST KneaderReactor [list-technology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Controlled Catalysis Delivering High Molecular Weight Polyesters as Recyclable Alternatives to Polystyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Step-growth polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Diamine Compound Disposal and Waste Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for the safe disposal and treatment of diamine compound waste.
Frequently Asked Questions (FAQs)
Q1: Why is the proper disposal of diamine compounds a significant concern?
A1: Diamine compounds, particularly aromatic amines, pose considerable risks to human health and the environment. They are often toxic, persistent in soil and water, and many are considered carcinogenic and mutagenic.[1][2][3][4] Improper disposal can lead to the contamination of aquatic ecosystems and groundwater, affecting both wildlife and public health.[3][4] Therefore, strict adherence to proper disposal protocols is crucial to mitigate these risks.[1]
Q2: What are the primary hazards associated with diamine waste?
A2: The primary hazards include:
-
Toxicity: Many diamines are toxic and can be readily absorbed through the skin.[4]
-
Carcinogenicity: Aromatic amines are a known class of carcinogens, with occupational exposure linked to bladder cancer.[1][4]
-
Environmental Persistence: Some diamines do not degrade easily, leading to long-term environmental contamination.[2]
-
Flammability and Reactivity: Certain diamines can be flammable and may react violently with other chemicals, such as oxidizing agents and strong acids.[5]
Q3: What are the general principles for managing diamine waste in the laboratory?
A3: All chemical waste, including diamines, should be treated as hazardous unless confirmed otherwise.[6] The fundamental principles for managing diamine waste are:
-
Waste Minimization: Order the smallest quantities necessary for your research and reduce the scale of experiments whenever possible.[7][8]
-
Segregation: Do not mix diamine waste with other waste streams, especially non-hazardous waste, to avoid increasing the volume of hazardous material.[6][9] Halogenated and non-halogenated solvent wastes should also be kept separate.[6]
-
Proper Containment: Use appropriate, compatible, and sealed containers for waste storage. The original chemical container is often the best choice.[6][7] Ensure containers are in good condition, free from leaks.[10]
-
Clear Labeling: Label all waste containers with the words "Hazardous Waste" and list all chemical constituents and their approximate percentages as soon as accumulation begins.[6][9]
-
Designated Storage: Store waste in a designated Satellite Accumulation Area at or near the point of generation.[7]
-
Scheduled Pick-up: Contact your institution's Environmental Health and Safety (EHS) or equivalent department for hazardous waste collection. Do not transport hazardous waste yourself.[6][7]
Q4: Can I dispose of small amounts of diamine waste down the sink?
A4: No. Hazardous wastes, including diamines, must not be discharged to the sewer via sink drains or other mechanisms.[6] Dilution is not an acceptable solution for pollution, and this practice is prohibited by regulations.[10][11]
Q5: What are the primary treatment methods for diamine waste before final disposal?
A5: Several methods exist for treating diamine waste, ranging from chemical degradation to biological processes. Key methods include:
-
Chemical Oxidation: Using strong oxidizing agents like acidified potassium permanganate can effectively degrade aromatic amines.[12][13] Advanced Oxidation Processes (AOPs) are also used but require careful management due to the potential for toxic by-products.[2][14]
-
Bioremediation: This is an economical and environmentally friendly approach that uses microorganisms (bacteria, fungi) to break down diamines into less harmful substances.[4][15][16]
-
Incineration: Most chemical reagents are sent to an approved hazardous waste treatment facility for thermal incineration.[7] This is typically handled by your institution's waste management provider.
Troubleshooting Guide
Issue 1: My ethylenediamine solution is degrading its storage container.
-
Cause: Ethylenediamine is corrosive and can degrade certain container materials over time.
-
Solution:
-
Immediate Action: Safely transfer the contents to a new, compatible container. Wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection.
-
Stabilization for Storage: For temporary and safer storage, consider converting the ethylenediamine into a more stable salt, such as ethylenediamine dihydrochloride or sulfate, by slowly adding the appropriate acid.[17] This should only be performed by a trained chemist.
-
Disposal: If the material is no longer needed, dispose of it as hazardous waste. If the original container is compromised, place it inside a larger, sealed, and labeled secondary container.
-
Issue 2: I am using an Advanced Oxidation Process (AOP) and am concerned about toxic by-products.
-
Cause: While AOPs can be effective, some systems, like Co(II)/peracetic acid, can lead to side reactions that produce stable and toxic by-products, including nitrosation, nitration, and coupling products.[2]
-
Solution:
-
Process Monitoring: Analyze the treated effluent to identify and quantify any by-products. This is critical to ensure that the treatment is not inadvertently creating more hazardous compounds.
-
Optimize Parameters: Adjust reaction conditions (e.g., catalyst, pH, reaction time) to favor complete mineralization to non-toxic end products like CO2 and water.[14]
-
Alternative AOPs: Investigate AOPs that are dominated by hydroxyl radicals (HO•), as these are more effective at ring-opening reactions and complete degradation, reducing the formation of toxic intermediates.[2]
-
Consult Literature: Review recent studies to select catalytic systems designed for efficient and by-product-free degradation of pollutants containing aromatic amines.[2]
-
Issue 3: Our treatment process removes the color from azo dye wastewater, but we detect residual aromatic amines.
-
Cause: Anaerobic degradation of azo dyes is an effective decolorization method, but it works by cleaving the azo bond (–N=N–), which releases the constituent aromatic amines.[18] These resulting amines can be colorless, resistant to further anaerobic degradation, and are often carcinogenic.[18][19]
-
Solution:
-
Implement a Two-Stage Process: A combined anaerobic-aerobic treatment sequence is highly effective. The initial anaerobic stage removes the color, and a subsequent aerobic stage degrades the resulting aromatic amines.[14][16]
-
Enzymatic Treatment: As a polishing step, consider using peroxidase enzymes. These can effectively remove sulfonated aromatic amines through oxidative polymerization, achieving removal rates of over 90%.[18] The resulting soluble colored compounds can then be removed with a coagulant.[18]
-
Data on Treatment Methods
The effectiveness of diamine degradation can vary significantly depending on the method and the specific compound.
| Treatment Method | Target Compound(s) | Reported Efficiency | Source(s) |
| Bioremediation (Fungi) | Nigrosin, Basic fuchsin, Malachite green | Up to 90.15% decolorization by P. chrysosporium | [20] |
| Bioremediation (Fungi) | Basic fuchsin, Nigrosin, Malachite green | Up to 81.85% decolorization by A. niger | [20] |
| Enzymatic Treatment | Sulfonated aromatic amines from azo dyes | >90% removal using Arthromyces ramosus peroxidase (ARP) | [18] |
| Chemical Oxidation | Aromatic Amines (general) | Efficient degradation, but requires careful control to avoid by-products | [12][13] |
| Wastewater Treatment | Hexamethylenediamine | Process enables wastewater to stably meet national discharge standards | [21] |
Experimental Protocols
Protocol 1: Chemical Degradation of Aromatic Amines via Potassium Permanganate Oxidation
This protocol is intended for small quantities (not more than a few hundred grams) and must be carried out by trained personnel who understand the chemistry and hazards involved.[12]
-
Objective: To degrade aromatic amines into less harmful substances.
-
Materials:
-
Aromatic amine waste
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium permanganate (KMnO₄)
-
Sodium hydrogen sulfite (NaHSO₃), solid
-
Large reaction flask (e.g., 5-L)
-
Stir plate and stir bar
-
Appropriate PPE (lab coat, safety goggles, gloves)
-
-
Procedure:
-
Preparation: In a fume hood, prepare a 1.7 N sulfuric acid solution. For 3 liters, this involves carefully adding approximately 141 mL of concentrated H₂SO₄ to ~2.86 L of water. Always add acid to water.
-
Dissolution: In a 5-L flask, dissolve 0.01 mol of the aromatic amine waste in the 3 L of 1.7 N sulfuric acid.
-
Oxidation: While stirring, add 1 L of 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.
-
Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.
-
Quenching: After the reaction period, slowly add solid sodium hydrogen sulfite in small portions until the purple color of the excess permanganate disappears and the solution becomes colorless or brown (due to manganese dioxide).
-
Final Disposal: Neutralize the final solution and consult with your institution's EHS for final disposal procedures.[12][13][17]
-
Protocol 2: General Workflow for Bioremediation Screening
-
Objective: To identify and utilize microorganisms capable of degrading specific diamine compounds.
-
Materials:
-
Procedure:
-
Isolation & Culturing: Isolate potential degrading microorganisms from contaminated soil or use known strains from a culture collection.[20][22]
-
Acclimation: Gradually expose the microbial cultures to increasing concentrations of the diamine waste in a liquid medium to select for resistant and degrading strains.
-
Degradation Assay: Inoculate a liquid medium containing a known concentration of the diamine with the acclimated microorganisms.
-
Incubation: Incubate the cultures under optimal conditions (e.g., 25-35°C, shaking) for a set period (e.g., 6-10 days).[20]
-
Analysis: At regular intervals, withdraw samples and measure the remaining concentration of the diamine using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Evaluation: Calculate the percentage of degradation over time. The most efficient strains can be selected for larger-scale bioreactor treatments.[16]
-
Visualizations
Caption: General Workflow for Diamine Waste Disposal in a Laboratory Setting.
Caption: Experimental Workflow for Chemical Degradation of Aromatic Amines.
Caption: Logical Comparison of Diamine Waste Treatment Methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nj.gov [nj.gov]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. epfl.ch [epfl.ch]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastewater [mdpi.com]
- 17. Sciencemadness Discussion Board - Disposal of ethylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Enzymatic Treatment of Sulfonated Aromatic Amines Generated from Reductive Degradation of Reactive Azo Dyes [ouci.dntb.gov.ua]
- 19. mdpi.com [mdpi.com]
- 20. Bioremediation of dyes by fungi isolated from contaminated dye effluent sites for bio-usability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN101993178B - Method for treating industrial wastewater containing hexamethylene diamine - Google Patents [patents.google.com]
- 22. Toxicity and biodegradation of diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Working with Corrosive Liquid Polyamines
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely handling and working with corrosive liquid polyamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with corrosive liquid polyamines?
A1: Corrosive liquid polyamines pose several significant hazards. Direct contact can cause severe chemical burns to the skin and eyes.[1] Inhalation of their vapors can lead to respiratory irritation and potential long-term health issues.[1] Improper disposal or spills can also present environmental hazards.[1] Furthermore, some polyamines can react with other substances, creating additional risks.[1]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling liquid polyamines?
A2: A comprehensive PPE ensemble is crucial for safety. This includes:
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes. For handling larger volumes, a face shield worn over safety goggles is recommended.[2]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but their resistance can vary depending on the specific polyamine and the duration of exposure. Always consult a glove compatibility chart and change gloves immediately if they become contaminated.[1][3]
-
Body Protection: A lab coat, preferably one that is chemical-resistant, should be worn to protect the skin.[3] For tasks with a higher risk of splashing, a chemical-resistant apron is also advised.[4]
-
Footwear: Closed-toe shoes are mandatory to protect against spills.[1]
Q3: How should corrosive liquid polyamines be stored?
A3: Proper storage is critical to prevent accidents and maintain chemical integrity.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources to prevent pressure buildup in containers.[2]
-
Containment: Keep containers tightly sealed when not in use.[5] Store them in compatible secondary containment trays to catch any potential leaks.[1]
-
Segregation: Store polyamines separately from incompatible materials, such as strong oxidizing agents, to avoid hazardous reactions.[6] Always consult the Safety Data Sheet (SDS) for specific incompatibility information.
-
Shelving: Store containers below eye level to minimize the risk of dropping and splashing.[2]
Q4: What is the correct procedure for diluting concentrated liquid polyamines?
A4: To minimize the risk of splashing and exothermic reactions, always add the corrosive polyamine to the diluent (e.g., water) slowly and in small amounts, with continuous stirring. [7] Never add the diluent to the concentrated polyamine. This procedure should be performed in a chemical fume hood.[8]
Q5: How should I dispose of waste containing liquid polyamines?
A5: Corrosive liquid polyamines are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[9] Do not pour them down the drain.[10] Collect waste in a designated, properly labeled, and compatible container.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[9]
Troubleshooting Guides
Experiment Contamination
Problem: My experiment is showing unexpected results or failing, and I suspect contamination from the polyamine solution.
| Possible Cause | Troubleshooting Step |
| Impure polyamine stock | Purchase a new batch of polyamine from a reputable supplier. Filter the existing stock solution through a compatible syringe filter. |
| Cross-contamination during handling | Always use fresh, sterile pipette tips for each reagent. Avoid touching the pipette to the inside of vials. Prepare master mixes to reduce the number of pipetting steps. |
| Leaching from incompatible plastics | Ensure all containers and labware are chemically compatible with the specific polyamine being used. Refer to the Chemical Compatibility Table below. |
| Microbial contamination | Filter-sterilize polyamine solutions before adding them to cell cultures. Visually inspect solutions for turbidity before use. |
Inconsistent Experimental Results
Problem: I am observing high variability between replicate experiments involving polyamines.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting of viscous liquid | Use positive displacement pipettes for highly viscous polyamine solutions. When using air displacement pipettes, aspirate and dispense slowly and ensure no residue is left on the tip. |
| Degradation of polyamine solution | Store polyamine stock solutions at the recommended temperature and protect them from light. Prepare fresh working solutions for each experiment. |
| pH shift in media/buffer | Measure the pH of the final solution after adding the polyamine. Adjust the pH as necessary. |
| Cell culture variability | Ensure consistent cell seeding density and passage number. Monitor cell health and morphology closely after polyamine treatment. |
Data Presentation
Chemical Compatibility of Liquid Polyamines with Common Laboratory Materials
The following table provides a general guideline for the compatibility of liquid polyamines with various materials commonly found in a laboratory setting. It is crucial to consult the manufacturer's specifications and conduct your own testing for critical applications, as compatibility can be affected by factors such as concentration, temperature, and exposure duration.
| Material | Putrescine | Spermidine | Spermine |
| Plastics | |||
| High-Density Polyethylene (HDPE) | Excellent | Excellent | Excellent |
| Low-Density Polyethylene (LDPE) | Good | Good | Good |
| Polypropylene (PP) | Excellent | Excellent | Excellent |
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | Excellent |
| Polycarbonate | Fair | Fair | Poor |
| Polystyrene | Poor | Poor | Poor |
| Elastomers | |||
| Nitrile | Good (for splash protection) | Good (for splash protection) | Fair (for splash protection) |
| Neoprene | Good | Good | Good |
| Viton® | Excellent | Excellent | Excellent |
| Silicone | Fair | Poor | Poor |
| Metals | |||
| Stainless Steel 304 | Good | Good | Good |
| Stainless Steel 316 | Excellent | Excellent | Excellent |
| Aluminum | Poor | Poor | Poor |
| Brass | Poor | Poor | Poor |
Rating Key: Excellent: No effect. Good: Minor effect, slight corrosion or discoloration. Fair: Moderate effect, not recommended for continuous use. Poor: Severe effect, not recommended for any use.
Experimental Protocols
Protocol 1: Preparation of a 1 Molar Stock Solution of Spermidine
Objective: To prepare a 1 Molar (M) aqueous stock solution of spermidine from its solid form.
Materials:
-
Spermidine (solid)
-
Nuclease-free water
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Don appropriate PPE: Lab coat, safety goggles, and chemical-resistant gloves.
-
Perform calculations: Determine the mass of spermidine required to make the desired volume of a 1 M solution (Molecular Weight of Spermidine = 145.25 g/mol ).
-
Weigh the spermidine: In a chemical fume hood, carefully weigh the calculated amount of spermidine onto a piece of weighing paper using a calibrated analytical balance.
-
Dissolve the spermidine: Transfer the weighed spermidine to a volumetric flask containing a magnetic stir bar and approximately half of the final desired volume of nuclease-free water.
-
Mix thoroughly: Place the flask on a magnetic stirrer and stir until the spermidine is completely dissolved.
-
Bring to final volume: Once dissolved, add nuclease-free water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Final mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm sterile filter unit into a sterile storage bottle.
-
Label and store: Clearly label the bottle with the chemical name, concentration, date of preparation, and your initials. Store at the recommended temperature (typically 2-8°C or -20°C for long-term storage).
Protocol 2: Safe Handling and Dilution of a Concentrated Liquid Polyamine
Objective: To safely dilute a concentrated corrosive liquid polyamine to a working concentration.
Materials:
-
Concentrated liquid polyamine
-
Appropriate diluent (e.g., sterile water, buffer)
-
Sterile graduated cylinders or volumetric flasks
-
Sterile pipettes and pipette aid
-
Sterile conical tubes or bottles for the final solution
-
Chemical fume hood
Procedure:
-
Work in a fume hood: All steps must be performed inside a certified chemical fume hood.
-
Wear appropriate PPE: This includes a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.
-
Measure the diluent: Using a sterile graduated cylinder or volumetric flask, measure the required volume of the diluent and transfer it to the final sterile container.
-
Measure the concentrated polyamine: Carefully measure the required volume of the concentrated liquid polyamine using a sterile pipette.
-
Perform the dilution: Slowly add the concentrated polyamine to the diluent while gently swirling the container. Never add the diluent to the concentrated polyamine.
-
Mix the solution: Cap the container and mix the solution thoroughly by gentle inversion or swirling.
-
Label the new solution: Clearly label the container with the name of the polyamine, its final concentration, the diluent used, the date of preparation, and your initials.
-
Clean up: Dispose of all contaminated materials (e.g., pipette tips, empty containers) in the designated hazardous waste container. Wipe down the work surface in the fume hood.
Mandatory Visualizations
Caption: Overview of the polyamine metabolism pathway.
Caption: Emergency workflow for a corrosive polyamine spill.
Caption: Decision tree for troubleshooting polyamine experiments.
References
- 1. gloves.com [gloves.com]
- 2. abcam.com [abcam.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rotationsplast.se [rotationsplast.se]
- 5. researchgate.net [researchgate.net]
- 6. braskem.com.br [braskem.com.br]
- 7. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. soscleanroom.com [soscleanroom.com]
- 9. labdepotinc.com [labdepotinc.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Validation & Comparative
Characterization of High-Performance Polyamides: A Comparative Guide Using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
Comparative Thermal Analysis of High-Performance Nylons
The thermal stability and transition temperatures of high-performance polyamides are critical parameters for determining their processing conditions and end-use applications. DSC and TGA are powerful analytical techniques to elucidate these properties. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, identifying key parameters such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature (Td).
The following table summarizes the typical thermal properties of several high-performance nylons, offering a baseline for comparison.
| Polyamide | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Nylon 6,T (Copolymer) | ~125 | 295 - 310 | >350 |
| Nylon 9,T | 125[1] | 306[1][2] | Not Specified |
| Nylon 12,T | Not Specified | Not Specified | Not Specified |
| Nylon 6 | 47 (dry)[3] | 215 - 228[4][5] | ~385 - 472[6] |
| Nylon 12 | 43 (after moisture loss)[3] | 178 - 180[5] | ~298 (onset in air)[7] |
| Nylon 6,6 | 70 (dry)[3] | 255 - 265[4][8] | ~393 (onset)[9] |
| Nylon 10I/10T (15 wt% 10T) | 118.9[10][11] | Not Specified | 438 (onset)[10][11] |
Note: The properties of polyamides can vary significantly based on their specific grade, processing history, and moisture content. The values presented are typical ranges found in the literature.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible DSC and TGA data. The following are generalized protocols for the characterization of high-performance polyamides.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyamide.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyamide sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature approximately 30-50°C above its expected melting point at a controlled heating rate (e.g., 10°C/min). This scan is used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the molten state to a temperature below its expected glass transition temperature at a controlled cooling rate (e.g., 10°C/min) to observe the crystallization behavior.
-
Second Heating Scan: Reheat the sample at the same controlled heating rate (e.g., 10°C/min) to a temperature above its melting point. The data from this scan is typically used to determine the Tg and Tm.
-
-
Atmosphere: Perform the analysis under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate) to prevent oxidative degradation.
-
Data Analysis:
-
Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Tm: Determined as the peak temperature of the endothermic melting peak in the second heating scan.
-
Tc: Determined as the peak temperature of the exothermic crystallization peak in the cooling scan.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and determine the decomposition temperature (Td) of the polyamide.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyamide sample into a TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A typical flow rate is 50-100 mL/min.
-
Data Analysis:
-
Td: Often reported as the onset temperature of decomposition, which is the temperature at which a significant weight loss begins. It can also be reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td at 5% weight loss). The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of a high-performance polyamide like Nylon 13,T using DSC and TGA.
Caption: Experimental workflow for Nylon 13,T characterization.
References
- 1. Brief Analysis of High Temperature Nylon PA9T [honyplastic.com]
- 2. ilucku.com [ilucku.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nylon Melting Point: What Is Nylon's Temperature Ranges? [europlas.com.vn]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. plasticranger.com [plasticranger.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Influence of Diamine Chain Length on the Mechanical Properties of Polyamides: A Comparative Guide
The chain length of the diamine monomer is a critical determinant of the mechanical properties of polyamides. Generally, as the diamine chain length increases, there is a noticeable impact on the material's strength, flexibility, and toughness. This guide provides a comparative analysis of the mechanical properties of various polyamides with different diamine chain lengths, supported by experimental data and detailed methodologies.
Summary of Mechanical Properties
The mechanical properties of two series of bio-based polyamides are summarized below. The first series consists of furan-based polyamides synthesized from 2,5-furandicarboxylic acid (FDCA) and aliphatic diamines of varying lengths (C5, C6, C8, C10, and C12). The second series is based on 1,9-azelaic acid and aliphatic diamines (C6, C10, and C12).
| Polyamide | Diamine Chain Length | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Bending Strength (MPa) | Izod Impact Strength (kJ/m²) |
| Furan-Based Polyamides | ||||||
| PA5F | 5 | 84[1] | - | - | - | - |
| PA6F | 6 | 74[1] | 3.5[2][3] | Low[2] | - | - |
| PA8F | 8 | 62[1] | - | - | - | - |
| PA10F | 10 | 54.46[1] | 1.454[1] | 138.60[1] | - | - |
| PA12F | 12 | 45[1] | - | - | - | - |
| Azelaic Acid-Based Polyamides | ||||||
| PA69 | 6 | - | - | - | 102.58 | 9.24 |
| PA109 | 10 | - | - | - | 84.11 | 8.82 |
| PA129 | 12 | - | - | - | 65.91 | 8.54 |
Note: Data for furan-based polyamides are compiled from multiple sources and may have been obtained under slightly different experimental conditions. The term "Low" for elongation at break of PA6F indicates that the material exhibited brittle fracture.
Experimental Protocols
Synthesis of Furan-Based Polyamides via Melt Polycondensation
This protocol describes a general two-step melt polycondensation method for synthesizing furan-based polyamides.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDC)
-
Aliphatic diamine (e.g., 1,5-pentanediamine, 1,6-hexanediamine, 1,8-octanediamine, 1,10-decanediamine, 1,12-dodecanediamine)
-
Catalyst (e.g., titanium(IV) isopropoxide - TIPT)
-
Argon or Nitrogen gas supply
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Oligomerization:
-
Stoichiometric amounts of DMFDC and the aliphatic diamine are charged into the reaction flask.
-
The flask is purged with an inert gas (Argon or Nitrogen) to prevent oxidation.
-
The mixture is heated to a temperature of approximately 65°C under a continuous inert gas flow to initiate the oligomerization reaction and facilitate the removal of the methanol byproduct.[2]
-
This stage is typically carried out for a predetermined period to form a low molecular weight prepolymer.
-
-
Polycondensation:
-
The catalyst (e.g., TIPT at a low concentration, such as 400 ppm) is introduced into the reactor.[1][2]
-
The temperature is gradually increased to around 230-240°C.[2]
-
A vacuum is slowly applied to the system to remove the remaining methanol and any other volatile byproducts, driving the polymerization reaction towards higher molecular weights.
-
The reaction is continued under high vacuum and elevated temperature until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.[2]
-
The resulting polyamide is then extruded, cooled, and pelletized for further characterization.
-
Mechanical Property Testing
The following standard methods are used to determine the mechanical properties of the synthesized polyamides.
-
Tensile Properties (Tensile Strength, Young's Modulus, Elongation at Break):
-
Standard: ASTM D638
-
Specimen: Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque.
-
Procedure: The specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. An extensometer is used to measure the elongation of the specimen. The stress-strain curve is recorded to determine the tensile strength, Young's modulus (from the initial linear portion of the curve), and elongation at break.[4]
-
-
Flexural Properties (Bending Strength):
-
Standard: ASTM D790
-
Specimen: A rectangular bar of a specified dimension.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending). The load is applied at a constant rate, and the deflection is measured until the specimen fractures or reaches a specified strain. The bending strength is calculated from the maximum load sustained by the specimen.
-
-
Izod Impact Strength:
-
Standard: ASTM D256
-
Specimen: A notched rectangular bar.
-
Procedure: The specimen is clamped in a vertical position, and a pendulum hammer is released from a specific height, striking the notched side of the specimen. The energy absorbed by the specimen to fracture is measured, providing the Izod impact strength. This test indicates the material's toughness and resistance to sudden impact.
-
Visualizing the Structure-Property Relationship
The following diagram illustrates the general relationship between the increasing diamine chain length and the resulting mechanical properties of the polyamides discussed.
Caption: Relationship between diamine chain length and polyamide mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. real.mtak.hu [real.mtak.hu]
1H NMR and FT-IR analysis of poly(tridecamethylene terephthalamide)
A comprehensive guide to the and its comparison with other long-chain aliphatic-aromatic polyamides is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the spectroscopic characteristics of these polymers, supported by experimental data and protocols.
Comparison of Spectroscopic Data
To understand the unique spectral features of poly(tridecamethylene terephthalamide), a comparison with analogous polyamides derived from shorter and longer chain diamines is essential. The following tables summarize the key 1H NMR and FT-IR data for poly(tridecamethylene terephthalamide) and its counterparts.
Table 1: 1H NMR Chemical Shift Data (δ, ppm) for Poly(alkylene terephthalamide)s
| Assignment | Poly(decamethylene terephthalamide) (PA10T) | Poly(dodecamethylene terephthalamide) (PA12T) | Poly(tridecamethylene terephthalamide) (PA13T) (Predicted) |
| Aromatic H (s) | ~7.80 | ~7.80 | ~7.80 |
| N-H (t) | ~8.20 | ~8.15 | ~8.10 |
| α-CH₂ (q) | ~3.40 | ~3.38 | ~3.35 |
| β-CH₂ (quint) | ~1.60 | ~1.58 | ~1.55 |
| γ- and inner CH₂ (m) | ~1.30 | ~1.28 | ~1.27 |
Note: Predicted values for Poly(tridecamethylene terephthalamide) are based on trends observed in related long-chain polyamides.
Table 2: Key FT-IR Absorption Bands (cm⁻¹) for Poly(alkylene terephthalamide)s
| Vibrational Mode | Poly(decamethylene terephthalamide) (PA10T) | Poly(dodecamethylene terephthalamide) (PA12T) | Poly(tridecamethylene terephthalamide) (PA13T) |
| N-H Stretching | ~3300 | ~3300 | ~3300 |
| Aromatic C-H Stretching | ~3050 | ~3050 | ~3050 |
| Asymmetric CH₂ Stretching | ~2920 | ~2918 | ~2917 |
| Symmetric CH₂ Stretching | ~2850 | ~2848 | ~2847 |
| Amide I (C=O Stretching) | ~1635 | ~1634 | ~1634 |
| Amide II (N-H Bending & C-N Stretching) | ~1540 | ~1542 | ~1542 |
| CH₂ Bending (Scissoring) | ~1465 | ~1465 | ~1465 |
| C-N Stretching | ~1270 | ~1270 | ~1270 |
| Aromatic C-H Out-of-Plane Bending | ~725 | ~725 | ~725 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible research.
Synthesis of Poly(tridecamethylene terephthalamide)
A common method for synthesizing poly(tridecamethylene terephthalamide) is through melt polycondensation.
Materials:
-
Tridecamethylene diamine
-
Terephthalic acid
-
Catalyst (e.g., antimony trioxide)
-
Heat stabilizer (e.g., triphenyl phosphite)
-
Nitrogen gas supply
Procedure:
-
An equimolar mixture of tridecamethylene diamine and terephthalic acid is charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.
-
The catalyst and heat stabilizer are added to the mixture.
-
The reactor is purged with nitrogen and heated to a temperature of 220-240°C with continuous stirring to form a prepolymer. Water, a byproduct of the condensation reaction, is removed through the distillation column.
-
The temperature is then gradually increased to 280-300°C, and a vacuum is applied to facilitate the removal of the remaining water and increase the molecular weight of the polymer.
-
The reaction is continued until the desired viscosity is achieved.
-
The resulting molten polymer is then extruded, cooled, and pelletized.
1H NMR Spectroscopy
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 10-20 mg of the polyamide sample in 0.5-1.0 mL of a suitable deuterated solvent, such as deuterated trifluoroacetic acid (TFA-d) or a mixture of TFA-d and chloroform-d (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Temperature: Room temperature
-
Number of Scans: 16-64 (depending on sample concentration)
-
Reference: Tetramethylsilane (TMS) at 0 ppm
FT-IR Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
A small amount of the solid polymer sample (either in powder or film form) is placed directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
The spectrum is typically recorded as absorbance.
Visualizations
To further elucidate the structure and analytical workflow, the following diagrams are provided.
Caption: Synthesis of Poly(tridecamethylene terephthalamide).
A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of Tridecane-1,13-diamine, a long-chain aliphatic diamine. The selection of an appropriate analytical technique is critical for quality control, ensuring the identity, purity, and stability of this compound in research and pharmaceutical development. This document presents an objective comparison of common analytical methods, supported by experimental protocols and data.
Overview of Analytical Methods
The purity of this compound can be assessed using a variety of analytical techniques. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Titrimetric Analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
Quantitative Data Comparison
The following table summarizes the key performance parameters of the different analytical methods for the purity determination of this compound. The data presented is a representative compilation based on typical performance for similar long-chain aliphatic diamines.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Titrimetric Analysis | Quantitative NMR (qHNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Neutralization of the basic amine groups with a standardized acid. | Signal intensity is directly proportional to the number of protons. |
| Typical Purity Range | 95-99.9% | 90-99.9% | 98-102% (as amine value) | 90-99.9% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (with derivatization) | Not applicable for impurity profiling | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% (with derivatization) | Not applicable for impurity profiling | ~0.1% |
| Accuracy | High | High | Moderate to High | Very High |
| Precision (RSD) | < 2% | < 2% | < 1% | < 1% |
| Sample Throughput | Moderate | High | Low to Moderate | Moderate |
| Key Advantages | High resolution for volatile impurities, robust and reliable. | Versatile for a wide range of impurities, high sensitivity with derivatization. | Cost-effective, simple instrumentation, provides total base content. | Non-destructive, provides structural information, no need for a reference standard of the analyte. |
| Key Limitations | May require derivatization for polar amines, thermal degradation of labile compounds. | Derivatization can be complex and time-consuming, potential for multiple derivatized products. | Not suitable for identifying or quantifying individual impurities, lower sensitivity. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and laboratory conditions.
Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of volatile and semi-volatile impurities in this compound. Derivatization is often employed to improve the chromatographic properties of the diamine.
Experimental Workflow:
Caption: Gas Chromatography workflow for purity analysis.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Reagents: Dichloromethane (DCM), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a derivatizing agent.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Dissolve the sample in 1 mL of DCM.
-
Add 100 µL of MSTFA and heat at 60°C for 30 minutes.
-
-
GC Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Detector Temperature: 300°C
-
-
Data Analysis: Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main component.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a versatile technique for separating this compound from its non-volatile impurities.[1] Derivatization is necessary as the analyte lacks a strong chromophore for UV detection.[1] 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent that imparts fluorescence to the molecule, enabling highly sensitive detection.[1]
Experimental Workflow:
References
A Comparative Guide to Polyamide Performance: Tridecane-1,13-diamine vs. Hexamethylenediamine
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision. This guide provides an objective comparison of the performance characteristics of polyamides synthesized from the long-chain aliphatic diamine, tridecane-1,13-diamine, and the conventional short-chain diamine, hexamethylenediamine. The information presented herein is supported by experimental data to facilitate informed material selection for demanding applications.
The fundamental difference in the length of the diamine monomer—this compound possessing a thirteen-carbon backbone versus the six-carbon chain of hexamethylenediamine—imparts distinct properties to the resulting polyamides. These differences are most notable in thermal behavior, moisture absorption, and mechanical performance. Polyamides derived from this compound, such as Nylon 13,6, are part of a class of long-chain polyamides that offer unique advantages in specific applications where lower moisture uptake and greater flexibility are required. In contrast, polyamides based on hexamethylenediamine, most notably Nylon 6,6, are workhorse materials known for their high mechanical strength and thermal resistance.[1][2]
Quantitative Performance Data
The following tables summarize the key quantitative performance indicators for polyamides synthesized with this compound (Nylon 13,6) and hexamethylenediamine (Nylon 6,6). It is important to note that the properties of polyamides, particularly mechanical properties, are highly dependent on the degree of crystallinity and moisture content. The data for Nylon 6,6 is presented for both dry (as-molded) and conditioned (moisture-equilibrated) states to reflect this dependency.
Table 1: Thermal and Physical Properties
| Property | Polyamide from this compound (Nylon 13,6) | Polyamide from Hexamethylenediamine (Nylon 6,6) | Test Standard |
| Melting Temperature (Tm) | 206 °C[3] | ~260-265 °C[4] | ISO 11357-1/-3, ASTM E1356 |
| Glass Transition Temperature (Tg) | 60 °C[3] | ~50 °C (dry) | ISO 11357-1/-2, ASTM E1356 |
| Water Absorption (at saturation in 23°C water) | Dramatically lower than Nylon 6,6[3] | ~8.0%[4] | ISO 62 |
| Density | - | ~1.14 g/cm³[4] | ISO 1183-1 |
Table 2: Mechanical Properties
| Property | Polyamide from this compound (Nylon 13,6) | Polyamide from Hexamethylenediamine (Nylon 6,6) | Test Standard |
| Tensile Strength | - | 90 MPa (dry) / 55 MPa (conditioned)[4] | ISO 527-1/-2, ASTM D638 |
| Young's Modulus | - | 3550 MPa (dry) / 1700 MPa (conditioned)[4] | ISO 527-1/-2, ASTM D638 |
| Elongation at Break | - | 50% (dry) / >100% (conditioned)[4] | ISO 527-1/-2, ASTM D638 |
| Bending Strength | - | - | ISO 178 |
| Notched Impact Strength (Charpy) | - | 4.5 kJ/m²[4] | ISO 179-1/1eA |
Note: Data for the mechanical properties of Nylon 13,6 is not as readily available in a directly comparable format to Nylon 6,6. However, studies on long-chain polyamides suggest they generally exhibit lower tensile strength and modulus but higher flexibility and impact strength compared to their short-chain counterparts.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Polyamide Synthesis: Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing polyamides.
-
Salt Preparation: An equimolar mixture of the diamine (this compound or hexamethylenediamine) and a dicarboxylic acid (e.g., adipic acid for Nylon X,6) is dissolved in water to form a nylon salt solution.
-
Pre-polymerization: The salt solution is concentrated in a reactor under pressure and elevated temperature to initiate polymerization and form a low molecular weight prepolymer, with the removal of water.
-
Polymerization: The pressure is then slowly reduced, and the temperature is increased to the final polymerization temperature (typically above the melting point of the polymer). The reaction is continued under vacuum to remove the remaining water and drive the polymerization to achieve the desired high molecular weight.
-
Extrusion and Pelletization: The molten polymer is then extruded as a strand, cooled, and cut into pellets.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamides, following ASTM E1356.
-
Sample Preparation: A small sample (5-10 mg) of the polyamide is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used, with an empty sealed aluminum pan as a reference.
-
Heating and Cooling Cycles:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature significantly above its melting point (e.g., 300°C for Nylon 6,6) at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere. This scan erases the thermal history of the sample.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the Tg and Tm. The Tg is observed as a step change in the baseline, and the Tm is the peak of the melting endotherm.
-
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition profile of the polyamides, in accordance with ASTM E1131.
-
Sample Preparation: A small sample (10-20 mg) of the polyamide is placed in a tared TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (typically nitrogen or air).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at maximum weight loss are determined from the resulting TGA curve.
Mechanical Testing: Tensile Properties
The tensile properties of the polyamides are determined using a universal testing machine according to ASTM D638.
-
Specimen Preparation: Dumbbell-shaped test specimens are prepared by injection molding or machining from a compression-molded plaque.
-
Conditioning: For conditioned properties, specimens are exposed to a controlled atmosphere (e.g., 23°C and 50% relative humidity) until moisture equilibrium is reached. For dry-as-molded properties, specimens are tested shortly after molding or after drying in a desiccator.
-
Testing Procedure: The specimen is mounted in the grips of the universal testing machine. A constant rate of crosshead displacement (strain rate) is applied until the specimen fractures.
-
Data Acquisition: The load and extension are continuously recorded. From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.
Visualizations
The following diagrams illustrate the chemical structures of the diamine monomers and a generalized workflow for polyamide characterization.
Conclusion
The choice between polyamides derived from this compound and hexamethylenediamine hinges on the specific performance requirements of the intended application. Polyamides based on this compound (e.g., Nylon 13,6) are characterized by their lower melting and glass transition temperatures, and significantly reduced moisture absorption compared to their hexamethylenediamine-based counterparts.[3] This makes them excellent candidates for applications requiring high dimensional stability in humid environments and greater flexibility.
Conversely, polyamides synthesized from hexamethylenediamine (e.g., Nylon 6,6) offer superior thermal stability and mechanical strength, particularly in a dry state.[4] Their high tensile strength and modulus make them suitable for structural components and applications where rigidity and load-bearing capacity are paramount. However, their performance is more susceptible to changes in ambient humidity.
This guide provides a foundational understanding of the performance trade-offs associated with these two classes of polyamides. For critical applications, it is recommended that researchers conduct their own targeted experimental evaluations under conditions that closely mimic the intended end-use environment.
References
A Comparative Study: Bio-Based vs. Petroleum-Based Diamines in Polyamide Production
A shift towards sustainability is prompting the polymer industry to explore bio-based alternatives to traditional petroleum-derived monomers. This guide provides a detailed comparison of polyamides synthesized from a bio-based diamine, 1,5-pentanediamine (cadaverine), and a conventional petroleum-based diamine, 1,6-hexanediamine (HMDA). An objective analysis of their performance, supported by experimental data, offers valuable insights for researchers and professionals in materials science and drug development.
The focus of this comparison is on Polyamide 5,6 (PA56), derived from the bio-based diamine, and the widely used Polyamide 6,6 (PA66), produced from its petroleum-based counterpart. Both polyamides utilize adipic acid as the diacid comonomer, allowing for a direct comparison of the impact of the diamine source on the final polymer properties.
Performance Data: A Side-by-Side Comparison
The mechanical and thermal properties of PA56 and PA66 have been evaluated under standardized testing conditions. The following tables summarize the key performance indicators, demonstrating the viability of bio-based diamines in producing high-performance polymers.
Table 1: Mechanical Properties of PA56 vs. PA66
| Property | Bio-Based PA56 | Petroleum-Based PA66 | Test Method |
| Tensile Strength | 71.3 - 80.4 MPa[1][2] | 80 - 86.7 MPa[2][3] | DIN EN ISO 527[3] |
| Flexural Strength | 131.7 MPa[2] | 110 - 136.4 MPa[2][4] | DIN EN ISO 178[4] |
| Elongation at Break | - | 70%[3] | DIN EN ISO 527[3] |
| Young's Modulus | - | 3470 MPa[3] | DIN EN ISO 527[3] |
Note: The ranges in values reflect data from different sources under potentially varying specific test conditions.
Table 2: Thermal Properties of PA56 vs. PA66
| Property | Bio-Based PA56 | Petroleum-Based PA66 | Test Method |
| Melting Temperature (Tm) | 254.1 °C[5] | ~255 - 265 °C | DSC |
| Decomposition Temperature | 403.7 °C[5] | - | TGA |
| Glass Transition Temperature (Tg) | - | ~50 - 80 °C | DSC |
Recent studies indicate that while the thermal and mechanical properties of PA56 are largely comparable to PA66, some distinct advantages are emerging for the bio-based alternative. For instance, PA56 has demonstrated superior flame retardancy and biodegradability in certain contexts.[1]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.
Mechanical Testing: Tensile and Flexural Properties
The tensile properties, including tensile strength, elongation at break, and Young's modulus, are determined following the DIN EN ISO 527 standard. This method involves preparing dumbbell-shaped specimens and subjecting them to a controlled tensile force until failure.
Flexural strength is measured according to DIN EN ISO 178 , where a rectangular specimen is subjected to a three-point bending test until it fractures or yields.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) is employed to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymers. In a typical DSC experiment, a small sample is heated at a constant rate, and the heat flow required to raise its temperature is measured relative to a reference.
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition temperature of the polymers. This technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere.
From Monomer to Polymer: Synthesis Pathways
The production of both bio-based and petroleum-based polyamides involves a two-step process: the synthesis of the diamine monomer followed by its polycondensation with a diacid.
Bio-Based Diamine Synthesis: The Journey from Lysine to Cadaverine
The bio-based diamine, 1,5-pentanediamine (also known as cadaverine), is primarily produced through the enzymatic decarboxylation of L-lysine, an amino acid that can be derived from the fermentation of renewable resources like starch.[5]
Caption: Synthesis of Bio-Based 1,5-Pentanediame (Cadaverine).
Petroleum-Based Diamine Synthesis: From Butadiene to Hexamethylenediamine
The conventional synthesis of 1,6-hexanediamine (HMDA) starts from butadiene, a petroleum derivative. The process involves the hydrocyanation of butadiene to produce adiponitrile, which is then hydrogenated to yield HMDA.
Caption: Synthesis of Petroleum-Based 1,6-Hexanediamine (HMDA).
Polymerization: Creating Polyamides
Both bio-based PA56 and petroleum-based PA66 are synthesized through a polycondensation reaction between their respective diamines and adipic acid. This reaction forms the characteristic amide linkages of the polyamide chain and releases water as a byproduct.
References
- 1. The Relationships between the Structure and Properties of PA56 and PA66 and Their Fibers [mdpi.com]
- 2. Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noltewerk.de [noltewerk.de]
- 4. directplastics.co.uk [directplastics.co.uk]
- 5. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Diamine-Modified Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of nanoparticles is a critical determinant of their biological activity and, consequently, their biocompatibility. Among the various modifications, diamine functionalization, which imparts a positive surface charge, is frequently employed to enhance cellular uptake and payload delivery. However, this positive charge can also lead to increased cytotoxicity and other adverse biological effects. This guide provides an objective comparison of the biocompatibility of diamine-modified nanoparticles with common alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Biocompatibility
The biocompatibility of nanoparticles is a multifaceted issue, with cytotoxicity, hemolytic activity, and in vivo toxicity being key parameters for assessment. The following sections present a comparative analysis of diamine-modified nanoparticles against alternatives such as polyethylene glycol (PEG)-modified (PEGylated) and carboxyl-terminated nanoparticles.
Cytotoxicity Assessment
Cytotoxicity is a critical measure of the intrinsic toxicity of a substance to cells. Common assays for evaluating nanoparticle cytotoxicity include the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.
Generally, nanoparticles with a positive surface charge, such as those modified with diamines, exhibit higher cytotoxicity. This is often attributed to their strong electrostatic interactions with the negatively charged cell membrane, leading to membrane disruption and enhanced cellular uptake.[1] In contrast, neutrally charged (e.g., PEGylated) or negatively charged (e.g., carboxylated) nanoparticles tend to show lower toxicity.
Table 1: Comparative Cytotoxicity (IC50 values) of Functionalized Nanoparticles
| Nanoparticle Type | Surface Modification | Cell Line | IC50 (µg/mL) | Reference |
| Chitosan NP | Amine (unmodified) | MCF-7 | 44.87 ± 11.49 | [2] |
| Chitosan NP | PEGylated | MCF-7 | 23.3 ± 3.73 | [2] |
| Ti3C2 MXene | Bare | MCF-7 | >500 | [3] |
| Ti3C2 MXene | PEGylated | MCF-7 | 315.81 | [3] |
| Ti3C2 MXene | PPGylated | MCF-7 | 313.51 | [3] |
| Gold NP | Polyethylenimine (PEI) | Various | Positive Control (High Toxicity) | [4] |
| Gold NP | Carboxylated PEG | Various | Negative Control (Low Toxicity) | [4] |
IC50: The concentration of a substance that reduces the viability of a cell population by 50%. A lower IC50 value indicates higher cytotoxicity.
Hemolytic Activity
Hemolysis, the rupture of red blood cells (RBCs), is a crucial indicator of the blood compatibility of intravenously administered nanoparticles. Cationic nanoparticles are known to induce hemolysis to a greater extent than their neutral or anionic counterparts due to their interaction with the negatively charged RBC membrane.
Table 2: Comparative Hemolytic Activity of Functionalized Nanoparticles
| Nanoparticle Type | Surface Modification | Concentration (µg/mL) | Hemolysis (%) | Reference |
| PAMAM Dendrimer (G6) | Amine-terminated | 125 | ~5 | [5] |
| Polystyrene NP | Unfunctionalized | Varies | Concentration-dependent | [6] |
| Magnetite NP | Bare | 1000 | < 5 | [7] |
| Magnetite NP | PEG 3350-Tween 80 | 1000 | > 5 (hemotoxic) | [7] |
| Silver NP | Carboxy Methyl Cellulose | High | No significant hemolysis | [8] |
Note: A hemolysis percentage greater than 5% is generally considered indicative of hemolytic activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of nanoparticle biocompatibility.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Nanoparticle Treatment: Expose the cells to various concentrations of the nanoparticles in triplicate and incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for a set time to allow for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined by regression analysis.[9]
LDH Cytotoxicity Assay
The LDH (lactate dehydrogenase) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent like Triton X-100).[10]
Hemolysis Assay (ASTM E2524-08)
This standard test method provides a protocol for assessing the hemolytic properties of nanoparticles.
Protocol:
-
Blood Collection and Preparation: Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin). Dilute the whole blood with a suitable buffer like DPBS.
-
Nanoparticle Incubation: Incubate various concentrations of the nanoparticle suspensions with the diluted blood for a specified period (e.g., 3.5 hours) at 37°C.[11]
-
Controls: Include a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (e.g., PEG or saline) that causes no hemolysis.[8][11]
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the amount of released hemoglobin using the cyanmethemoglobin method, which involves measuring the absorbance at 540 nm.[11][12]
-
Data Analysis: Calculate the percentage of hemolysis for each nanoparticle concentration relative to the positive control.[8]
Visualizing Cellular Interactions
Understanding the pathways by which nanoparticles enter cells and the subsequent cellular responses is crucial for assessing their biocompatibility.
Experimental Workflow for Biocompatibility Assessment
Caption: A generalized workflow for assessing the biocompatibility of nanoparticles.
Cellular Uptake and Signaling Pathways of Cationic Nanoparticles
Positively charged nanoparticles, such as those modified with diamines, primarily enter cells through endocytosis. This process involves the activation of specific signaling pathways.
Caption: Simplified signaling pathway for cationic nanoparticle uptake and induced cellular stress.
Conclusion
The biocompatibility of diamine-modified nanoparticles is a complex issue that requires careful evaluation. While their positive charge can be advantageous for cellular delivery, it is often associated with increased cytotoxicity and hemolytic activity compared to neutral or negatively charged nanoparticles. Researchers and drug development professionals must carefully weigh the benefits of enhanced cellular uptake against the potential for adverse biological effects. The use of standardized in vitro and in vivo assays, as detailed in this guide, is paramount for a thorough and reliable assessment of nanoparticle biocompatibility, ensuring the safe and effective translation of nanomedicines.
References
- 1. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 2. wilhelm-lab.com [wilhelm-lab.com]
- 3. 2.7. LDH Cytotoxicity Assay [bio-protocol.org]
- 4. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility [mdpi.com]
- 7. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meddocsonline.org [meddocsonline.org]
- 9. 2.7. MTT Assay [bio-protocol.org]
- 10. 4.9. Cytotoxicity Assay [bio-protocol.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. img.antpedia.com [img.antpedia.com]
Navigating the PROTAC Landscape: A Comparative Guide to Linker Performance, Featuring Trioxatridecanediamine
For researchers, scientists, and drug development professionals, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides a comprehensive comparison of different PROTAC linkers, with a special focus on the performance of ether-containing diamine linkers like trioxatridecanediamine, supported by experimental data and detailed protocols.
PROTACs have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers these two components. The linker is far from a passive spacer; its length, composition, and rigidity profoundly influence the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[1][]
The Crucial Role of the Linker in PROTAC Efficacy
The primary function of the PROTAC linker is to position the POI and the E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex.[] This complex is a prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker's characteristics directly impact several key performance metrics of a PROTAC:
-
Degradation Efficiency (DC50 and Dmax): The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are critical measures of a PROTAC's potency. The linker's length and flexibility are key determinants of these values. An optimal linker length allows for efficient ternary complex formation, while linkers that are too short or too long can lead to reduced degradation.[1]
-
Selectivity: Subtle changes in linker composition can influence the selectivity of a PROTAC for a specific target protein over other structurally related proteins.[1]
-
Physicochemical Properties: The linker significantly contributes to the overall molecular properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. These properties are crucial for a PROTAC's drug-like characteristics and in vivo performance.[3]
Comparative Analysis of PROTAC Linkers
The most commonly employed linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains.[1] More recently, ether-containing diamine linkers, such as 4,7,10-trioxa-1,13-tridecanediamine, have gained attention for their potential to impart favorable properties.
Trioxatridecanediamine as a PROTAC Linker
4,7,10-trioxa-1,13-tridecanediamine is a PEG-based linker that incorporates both ether and amine functionalities.[][5] This combination can offer several advantages:
-
Enhanced Solubility: The ether groups contribute to improved aqueous solubility, which can be beneficial for PROTACs with hydrophobic warheads or E3 ligase ligands.[3]
-
Modulated Flexibility: The presence of heteroatoms can influence the conformational flexibility of the linker, potentially leading to more favorable ternary complex formation.
-
Synthetic Tractability: Diamine linkers are synthetically versatile, allowing for straightforward conjugation to both the warhead and the E3 ligase ligand.[6]
While direct head-to-head comparative studies with extensive quantitative data for PROTACs utilizing a trioxatridecanediamine linker versus other linker types are not widely available in the public domain, the general principles of linker design allow for an informed comparison. The following tables summarize the expected performance characteristics based on the known properties of different linker classes.
Table 1: Comparative Performance of PROTAC Linkers
| Linker Type | Key Characteristics | Expected Impact on Degradation | Expected Physicochemical Properties |
| Alkyl Chains | Hydrophobic, flexible | Variable, highly dependent on length | Low aqueous solubility, good cell permeability |
| PEG Chains | Hydrophilic, flexible | Generally good, optimal length is crucial | High aqueous solubility, can reduce cell permeability if too long |
| Trioxatridecanediamine | Hydrophilic (ether), flexible (amine) | Potentially improved due to balanced properties | Good aqueous solubility, potentially improved cell permeability over long PEGs |
| Rigid Linkers (e.g., piperidine/piperazine) | Constrained conformation | Can enhance potency if the conformation is optimal | Can improve metabolic stability and cell permeability |
Table 2: Illustrative Quantitative Data from Linker Optimization Studies
The following data is illustrative and compiled from various studies to demonstrate the impact of linker modifications. A direct comparison with a trioxatridecanediamine linker under identical conditions is not publicly available.
| PROTAC Target | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | JQ1 | Pomalidomide | 2-PEG units | >5000 | <20 | H661 | [1] |
| BRD4 | JQ1 | Pomalidomide | 4-PEG units | <500 | >80 | H661 | [1] |
| Androgen Receptor | Enzalutamide Analog | VHL Ligand | Rigid Piperidine | <1 | >90 | LNCaP | [1] |
| BTK | Ibrutinib Analog | Pomalidomide | 4-PEG units | 1-40 | >90 | Ramos | [1] |
Experimental Protocols for PROTAC Evaluation
To rigorously assess the performance of different PROTAC linkers, a series of well-defined experimental protocols are essential.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.
Protocol:
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).
-
PROTAC of interest.
-
Assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate, add the assay buffer, the tagged POI, and the tagged E3 ligase complex.
-
Add the PROTAC at various concentrations.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The mechanism of action of a PROTAC within a cell.
Caption: A typical workflow for a Western blot experiment to assess PROTAC-mediated protein degradation.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, influencing every aspect of their performance from degradation efficacy to pharmacokinetic properties. While PEG and alkyl linkers have been the workhorses of the field, ether-containing diamine linkers like trioxatridecanediamine offer a promising alternative with the potential for improved solubility and modulated flexibility. The rational design of PROTAC linkers, guided by systematic structure-activity relationship studies and robust experimental evaluation, will continue to be a key driver of innovation in the development of next-generation targeted protein degraders.
References
Cross-validation of analytical results for diamine purity from different labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and implementing inter-laboratory cross-validation studies for the determination of diamine purity. Ensuring consistency and comparability of analytical results between different laboratories is critical for regulatory submissions, collaborative research, and maintaining product quality in the pharmaceutical industry. This document outlines common analytical techniques, presents a template for data comparison, and details experimental protocols.
Introduction to Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation is a formal process used to compare and harmonize analytical results from two or more laboratories.[1][2] This is particularly crucial when a method is transferred between sites, when different laboratories are involved in a single clinical trial, or for the general quality control of active pharmaceutical ingredients (APIs). The primary goals of such a study are to assess the reproducibility of the analytical method and to identify any systematic bias between laboratories.[2]
Participation in proficiency testing (PT) schemes or round-robin tests is a common way to conduct inter-laboratory comparisons.[1][2][3] These studies involve the distribution of homogeneous samples from a central source to all participating laboratories for analysis. The results are then collated and statistically analyzed to evaluate the performance of each laboratory and the method itself.[3][4]
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory cross-validation study.
Data Presentation: A Comparative Analysis
A key component of a cross-validation study is the clear and concise presentation of data from all participating laboratories. Due to the proprietary nature of such studies, public-domain datasets for diamine purity are scarce. The following table is a template populated with hypothetical data to illustrate how results can be compared.
In this example, three laboratories analyzed three different batches of a diamine product for purity using a validated Gas Chromatography (GC) method. The performance of each laboratory is evaluated using Z-scores, which indicate how many standard deviations an individual result is from the consensus mean of all laboratories. A Z-score between -2 and 2 is generally considered satisfactory.
Table 1: Hypothetical Inter-Laboratory Comparison of Diamine Purity (%) by GC-FID
| Batch ID | Lab A Result (%) | Lab B Result (%) | Lab C Result (%) | Mean (%) | Standard Deviation | Lab A Z-Score | Lab B Z-Score | Lab C Z-Score |
| DIA-001 | 99.52 | 99.60 | 99.55 | 99.56 | 0.04 | -0.98 | 1.02 | -0.04 |
| DIA-002 | 99.71 | 99.65 | 99.68 | 99.68 | 0.03 | 1.00 | -1.00 | 0.00 |
| DIA-003 | 99.45 | 99.55 | 99.50 | 99.50 | 0.05 | -1.00 | 1.00 | 0.00 |
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to a successful inter-laboratory study. Below are representative protocols for the determination of diamine purity by Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
1. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds such as diamines.[5][6][7]
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column suitable for amine analysis (e.g., DB-624 or equivalent).
-
-
Reagents and Materials:
-
High-purity helium or nitrogen as the carrier gas.
-
High-purity hydrogen and compressed air for the FID.
-
Diamine reference standard of known purity.
-
Suitable solvent for sample dissolution (e.g., methanol or acetonitrile).
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/minute to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the diamine sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the chosen solvent.
-
Prepare a reference standard solution at a similar concentration.
-
-
Data Analysis:
-
Calculate the purity of the diamine by the area normalization method, assuming all impurities have a similar response factor to the main component.
-
2. High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
For non-volatile diamines or when higher sensitivity is required, HPLC with pre-column derivatization is a common approach. Aliphatic amines often lack a UV chromophore, making derivatization necessary for UV or fluorescence detection.[8][9]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Reagents and Materials:
-
Derivatizing reagent (e.g., dansyl chloride, 4-chloro-7-nitrobenzofurazane (NBD-Cl)).
-
Diamine reference standard.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Buffers as required for the mobile phase and derivatization reaction.
-
-
Derivatization Procedure (Example with Dansyl Chloride):
-
To 1 mL of a diamine solution (approximately 100 µg/mL) in a suitable buffer (e.g., sodium bicarbonate, pH 9.5), add 2 mL of a dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.
-
After cooling, add a small amount of a primary amine solution (e.g., proline) to quench the excess dansyl chloride.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/minute
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or fluorescence (excitation/emission wavelengths dependent on the derivative).
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Quantify the diamine peak against a calibration curve prepared from the derivatized reference standard.
-
Logical Framework for Method Selection
The choice between GC-FID and HPLC for diamine purity analysis depends on several factors, as outlined in the diagram below.
References
- 1. eurachem.org [eurachem.org]
- 2. Round robin tests from TESTEX increase the performance and efficiency of your laboratory â Testex [testex.com]
- 3. united4efficiency.org [united4efficiency.org]
- 4. testex.com [testex.com]
- 5. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 6. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. measurlabs.com [measurlabs.com]
- 8. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Thermal stability comparison of polyamides derived from various diamines
A Comprehensive Guide to the Thermal Stability of Polyamides: A Diamine-Based Comparison
The thermal stability of polyamides is a critical performance parameter, significantly influenced by the molecular structure of their constituent monomers, particularly the diamine component. This guide provides a comparative analysis of the thermal properties of polyamides synthesized from a variety of diamines, supported by experimental data from recent scientific literature. The objective is to offer researchers, scientists, and professionals in drug development a clear understanding of how diamine selection can be used to tailor the thermal characteristics of polyamides for specific applications.
Data Summary
The thermal stability of polyamids, primarily determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), varies significantly with the structure of the diamine used in their synthesis. Key parameters include the glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and the decomposition temperature (Td), which marks the onset of thermal degradation. The following table summarizes these properties for polyamides derived from different classes of diamines.
| Diamine Type | Specific Diamine/Polyamide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | 10% Weight Loss Temperature (Td10%) (°C) | Citation(s) |
| Aromatic | Polyamides from 4,4ʹ-bis(4-carboxymethylene) biphenyl and various aromatic diamines | 210 - 261 | Not Reported | 620 - 710 (in N2) | [1] |
| Aromatic | Polyamides from an unsymmetrical diamine with trifluoromethyl groups | > 300 | 437 - 465 (in N2) | Not Reported | [2] |
| Aromatic | Polyamides from diamines with imidazole and carbazole pendant groups | Not Reported | Not Reported | 287 - 340 | [3] |
| Semiaromatic | Polyamides from aromatic diamines and aliphatic dicarboxylic acids | 125 - 280 | 316 - 416 | Not Reported | [4][5] |
| Aliphatic | Copolyamides from a novel aliphatic bio-based diamine (BABA) | 43.5 - 66.6 | ~450 | Not Reported | [6][7] |
| Aliphatic | Polyamides from 1,3-propanediamine and various dicarboxylic acids | Not Reported | Not Reported | Melting points: 196-216 | [8] |
| Bio-based | Furan-based polyamides | > Degradation Temperature | ~400 | Not Reported | [9] |
| Bio-based | Polyamides from divanillic acid and various diamines | 207 - 262 | ~380 | Not Reported | [10] |
Key Insights from Experimental Data
The data consistently demonstrates that the incorporation of aromatic diamines into the polyamide backbone significantly enhances thermal stability. Polyamides derived from aromatic diamines generally exhibit higher glass transition temperatures and decomposition temperatures compared to those synthesized with aliphatic diamines.[1][11] This is attributed to the rigid nature of the aromatic rings, which restricts chain mobility and increases the energy required for thermal degradation.
Conversely, polyamides based on aliphatic diamines, including novel bio-based structures, tend to have lower glass transition temperatures, indicating greater chain flexibility.[6][12] However, some aliphatic copolyamides can still possess high decomposition temperatures, comparable to some traditional polyamides like PA6.[6] The length of the aliphatic chain in the diamine also plays a role, with longer chains potentially leading to different thermal behaviors.[4]
Bio-based polyamides, particularly those incorporating furan or divanillic acid moieties, are emerging as promising alternatives with high thermal stability, in some cases approaching that of petroleum-based high-performance polyamides like Kevlar.[9][10]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature for determining the thermal stability of polyamides.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile and decomposition temperatures of the polyamide.
Methodology:
-
A small sample of the polyamide (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere.[3][9]
-
The atmosphere is typically an inert gas, such as nitrogen, to prevent oxidative degradation, or air to assess thermo-oxidative stability.[1][3]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs, such as 5% (Td5%) or 10% (Td10%).[1][2][3]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc) temperatures.
Methodology:
-
A small, encapsulated sample of the polyamide (typically 5-10 mg) is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and subsequent heating cycles to erase the thermal history of the material.
-
A common heating and cooling rate is 10 °C/min or 20 °C/min.[9]
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.[9]
Visualizing the Structure-Property Relationship
The following diagram illustrates the general relationship between the type of diamine used in polyamide synthesis and the resulting thermal stability.
Caption: Influence of diamine structure on polyamide thermal stability.
This guide underscores the pivotal role of diamine selection in dictating the thermal performance of polyamides. By understanding these structure-property relationships, researchers can more effectively design and synthesize polyamides with tailored thermal stabilities for a wide range of advanced applications.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. research.tue.nl [research.tue.nl]
The Impact of Diamine Chain Length on the Adhesive Strength of Resins: A Comparative Guide
The performance of resin-based adhesives is critically influenced by the selection of the curing agent, with diamines being a prevalent choice for creating robust, cross-linked networks. The molecular structure of the diamine, particularly its chain length, plays a pivotal role in determining the final mechanical and adhesive properties of the cured resin. This guide provides a comparative analysis of the effect of diamine chain length on the adhesive strength of both bio-based and conventional epoxy resins, supported by experimental data and detailed methodologies.
Quantitative Analysis of Adhesive Strength
The adhesive strength, a critical parameter for structural applications, is significantly affected by the flexibility and cross-linking density of the polymer network, which are directly influenced by the length of the diamine curing agent.
Bio-Based Epoxy Resin (Epoxidized Soybean Oil)
Recent studies on bio-adhesives derived from epoxidized soybean oil (ESO) have demonstrated a clear correlation between the increasing chain length of aliphatic diamines and enhanced adhesive strength. The data presented below is from a study by Panchal and Gupta (2024), where ESO was cured with ethylenediamine (EDA), butanediamine (BDA), and pentanediamine (PDA).[1]
| Curing Agent | Diamine Structure | Chain Length (No. of CH2 units) | Lap Shear Strength (kPa) on Steel |
| MED-ESO | Ethylenediamine (EDA) | 2 | ~300 (at 100°C), ~750 (at 180°C) |
| MBD-ESO | Butanediamine (BDA) | 4 | 1220 (at 180°C) |
| MPD-ESO | Pentanediamine (PDA) | 5 | 1996 (at 180°C) |
Data sourced from Panchal and Gupta (2024).[1]
The results indicate a progressive increase in lap shear strength as the methylene chain of the diamine becomes longer. This is attributed to the increased flexibility and mobility of the longer chains, which can lead to more effective cross-linking and improved interfacial bonding with the substrate.[1]
Conventional Epoxy Resin (DGEBA-Based)
| Curing Agent | Density (g/cm³) | Glass Transition Temp. (Tg) (°C) | Young's Modulus (GPa) |
| Ethylenediamine (EDA) | 1.142 | 110 | 0.656 |
| Diethylenetriamine (DETA) | 1.133 | 119 | 0.659 |
| Triethylenetetramine (TETA) | 1.124 | 124 | 0.661 |
Data sourced from a study on mechanical properties of DGEBA networks. Note: This table does not show a direct homologous series but provides data on commonly used linear aliphatic amines of increasing size.
Generally, an increase in the length and flexibility of the curing agent can lead to a decrease in the glass transition temperature (Tg) and modulus, while potentially increasing toughness and elongation at break. The optimal chain length for adhesive strength in DGEBA systems would likely represent a balance between achieving sufficient cross-link density for cohesive strength and maintaining enough flexibility to dissipate stress at the bond line.
Experimental Protocols
Lap Shear Adhesion Test (ASTM D1002)
The lap shear strength data presented in this guide is typically obtained following the ASTM D1002 standard test method. This procedure is crucial for a standardized comparison of adhesive performance.
1. Specimen Preparation:
-
Substrates: Metal plates (commonly aluminum or steel) of specified dimensions are used.
-
Surface Preparation: The bonding surfaces of the substrates are thoroughly cleaned and degreased, often followed by a light abrasion to promote mechanical interlocking.
-
Adhesive Application: The resin and diamine curing agent are mixed in stoichiometric ratios. A uniform layer of the mixed adhesive is applied to the specified overlap area of the substrates.
-
Curing: The bonded specimens are clamped to ensure a consistent bond line thickness and cured according to the specified temperature and time for the resin system.
2. Testing Procedure:
-
The cured lap shear specimens are placed in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until the bond fails.
-
The maximum load sustained by the joint before failure is recorded.
-
The lap shear strength is calculated by dividing the maximum load by the bond area.
Synthesis of Bio-Adhesives (MED-ESO, MBD-ESO, and MPD-ESO)
The following is a summary of the synthesis protocol for the bio-adhesives as described by Panchal and Gupta (2024).[1]
1. Materials:
-
Epoxidized Soybean Oil (ESO)
-
Aliphatic diamines: Ethylenediamine (EDA), Butanediamine (BDA), or Pentanediamine (PDA)
-
Catalyst: Ammonium chloride (NH4Cl)
2. Procedure:
-
The respective diamine (EDA, BDA, or PDA) is mixed with maleic anhydride (MA) under stirring at 50 °C.
-
Ammonium chloride (6% by weight of MA) is added to the mixture.
-
The reaction mixture is heated to 195 °C and maintained for 12 hours.
-
The resulting polymer is then used as the adhesive resin.
Visualizing the Curing Reaction and Structure-Property Relationship
To better understand the chemical and logical principles discussed, the following diagrams are provided.
Caption: Epoxy-Diamine Curing Reaction.
Caption: Effect of Diamine Chain Length.
Conclusion
The length of the diamine curing agent's carbon chain is a critical design parameter for formulating resin adhesives with tailored properties. Experimental data on bio-based epoxy resins clearly demonstrates that increasing the aliphatic chain length from two to five carbons leads to a significant improvement in adhesive strength. This is primarily attributed to the enhanced flexibility of the polymer backbone. For conventional DGEBA-based epoxy resins, while the direct correlation between a homologous series of linear aliphatic diamines and adhesive strength is not well-documented in the reviewed literature, it is understood that chain length similarly influences mechanical properties by balancing cross-link density and chain mobility. Further research into the systematic evaluation of adhesive properties of conventional epoxy resins with a homologous series of aliphatic diamines would be beneficial to provide a more complete comparative picture and enable more precise formulation design for specific adhesive applications.
References
A Comparative Guide to the Catalytic Efficacy of 1,2-Diamines versus 1,3-Diamines
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. Among the privileged scaffolds in organocatalysis, chiral diamines have emerged as powerful tools for the construction of complex molecules. This guide provides an objective comparison of the catalytic efficacy of 1,2-diamines and 1,3-diamines, supported by experimental data, detailed protocols, and mechanistic diagrams.
While 1,2-diamines have been extensively studied and applied in a wide array of asymmetric transformations, recent research has highlighted the unique potential of 1,3-diamines as effective catalysts, particularly in reactions such as the asymmetric Mannich reaction.[1][2] This guide will focus primarily on the Mannich reaction to draw a direct comparison, with additional context provided from other important synthetic reactions.
Data Presentation: Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction that enables the synthesis of chiral β-amino carbonyl compounds, which are key structural motifs in many pharmaceuticals and natural products. The following tables summarize the performance of representative 1,2-diamine and 1,3-diamine catalysts in this transformation.
Table 1: Efficacy of a 1,3-Diamine-Derived Catalyst in the Asymmetric Mannich Reaction of a β-Ketophosphonate [1]
| Entry | Ketone | Imine | Catalyst Loading (mol%) | Acid Additive | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl (2-oxopropyl)phosphonate | N-Boc-p-anisidine | 10 | CF3COOH | 24 | 95 | 96 |
| 2 | Diethyl (2-oxobutyl)phosphonate | N-Boc-p-anisidine | 10 | CF3COOH | 48 | 88 | 94 |
| 3 | Diethyl (2-oxo-3-phenylpropyl)phosphonate | N-Boc-p-anisidine | 10 | CF3COOH | 72 | 85 | 92 |
Reaction conditions: Catalyst, ketone (1.2 equiv.), imine (1.0 equiv.), and acid (10 mol%) in toluene at 25 °C.
Table 2: Efficacy of a 1,2-Diamine-Derived Catalyst (trans-cyclohexane-1,2-diamine based) in the Asymmetric Mannich Reaction
| Entry | Ketone | Imine | Catalyst Loading (mol%) | Additive | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | N-PMP-imine of p-anisaldehyde | 20 | TFA | 48 | 92 | 95 |
| 2 | Acetone | N-PMP-imine of p-anisaldehyde | 20 | TFA | 72 | 85 | 90 |
| 3 | Cyclohexanone | N-PMP-imine of benzaldehyde | 20 | TFA | 48 | 88 | 93 |
Note: Data for the 1,2-diamine catalyzed reaction is compiled from representative examples in the literature and may not be from a single source, as direct comparative studies under identical conditions are limited. PMP = p-methoxyphenyl.
Discussion of Catalytic Performance
From the data presented, both 1,2- and 1,3-diamine-derived catalysts can achieve high yields and excellent enantioselectivities in the asymmetric Mannich reaction. The 1,3-diamine catalyst, in the specific case of β-ketophosphonates, demonstrates high efficiency at a lower catalyst loading compared to some 1,2-diamine systems.[1] The design of the 1,3-diamine catalyst, which positions the primary and tertiary amine groups in a specific spatial relationship, is believed to be crucial for its high performance.[1][2]
It is important to note that the performance of any catalyst is highly dependent on the specific substrates, reaction conditions, and the overall design of the catalyst scaffold. While 1,2-diamines have a broader documented range of applications in reactions like Michael additions and aldol reactions, the emerging research on 1,3-diamines suggests they are a powerful alternative, particularly for specific substrate classes.
Experimental Protocols
General Procedure for the 1,3-Diamine-Catalyzed Asymmetric Mannich Reaction[1]
To a solution of the 1,3-diamine catalyst (0.02 mmol, 10 mol%) and trifluoroacetic acid (0.02 mmol, 10 mol%) in toluene (1.0 mL) is added the imine (0.2 mmol, 1.0 equiv.). The mixture is stirred at room temperature for 10 minutes. The ketone (0.24 mmol, 1.2 equiv.) is then added, and the reaction mixture is stirred at 25 °C for the time indicated in Table 1. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for the 1,2-Diamine-Catalyzed Asymmetric Mannich Reaction
To a solution of the chiral 1,2-diamine catalyst (0.04 mmol, 20 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the ketone (0.4 mmol, 2.0 equiv.) and an acid additive such as trifluoroacetic acid (TFA) (0.04 mmol, 20 mol%). The mixture is stirred at the desired temperature (e.g., room temperature or below) for 30 minutes. The imine (0.2 mmol, 1.0 equiv.) is then added, and the reaction is stirred for the time indicated in Table 2. The reaction is worked up in a similar manner to the 1,3-diamine catalyzed reaction, followed by purification by column chromatography.
Mechanistic Insights and Visualizations
The catalytic cycles of both 1,2- and 1,3-diamine catalysts in the Mannich reaction are believed to proceed through the formation of an enamine intermediate from the ketone and the primary amine of the catalyst. The other amine functionality, often protonated, is thought to activate the imine electrophile through hydrogen bonding.
Catalytic Cycle for a 1,3-Diamine Catalyst
Caption: Proposed catalytic cycle for the 1,3-diamine catalyzed Mannich reaction.
Experimental Workflow
Caption: General experimental workflow for the diamine-catalyzed Mannich reaction.
Comparison of Bifunctional Activation Modes
Caption: Bifunctional activation by 1,2- and 1,3-diamine catalysts.
Broader Context: Other Asymmetric Reactions
While the Mannich reaction provides a good basis for comparison, it is worth noting the roles of these diamines in other transformations:
-
Michael Addition: Both 1,2- and 1,3-diamine derivatives have been successfully employed as catalysts for the asymmetric Michael addition of carbon nucleophiles to α,β-unsaturated compounds, affording products with high enantioselectivity.
-
Aldol Reaction: 1,2-Diamine derivatives, particularly those derived from proline, are well-established catalysts for the direct asymmetric aldol reaction.[3][4] The development of 1,3-diamine catalysts for this reaction is an area of ongoing research.
-
Metal Catalysis: Chiral 1,2-diamines are extensively used as ligands in a multitude of metal-catalyzed asymmetric reactions, including hydrogenations, epoxidations, and C-C bond-forming reactions. The application of 1,3-diamines as ligands is less common but represents a promising area for future development.
Conclusion
References
Safety Operating Guide
Proper Disposal of Tridecane-1,13-diamine: A Comprehensive Guide for Laboratory Professionals
Tridecane-1,13-diamine, as an aliphatic diamine, is anticipated to be corrosive and potentially harmful to the environment. Therefore, it must be treated as hazardous waste. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach from waste generation to final disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Corrosive, Environmental Hazard).
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids and oxidizing agents, to prevent hazardous reactions.
Step 2: Waste Storage
-
Container: Use a designated, leak-proof, and corrosion-resistant container for storing this compound waste.
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. The storage area should be clearly marked as a hazardous waste accumulation point.
Step 3: Spill and Leak Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.
-
Neutralize (for small spills): For small spills, cautiously neutralize with a weak acid (e.g., citric acid) before absorbing.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company. Provide them with all available information on the chemical's properties.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Quantitative Data Summary
Based on the data for the related compound 4,7,10-Trioxa-1,13-tridecanediamine, the following quantitative information is relevant for assessing the hazards of this compound.
| Parameter | Value | Source/Analogy |
| pH | Likely > 11.5 (Strongly Basic) | General property of aliphatic amines |
| Corrosivity | Expected to be corrosive to skin and eyes | Analogy to 4,7,10-Trioxa-1,13-tridecanediamine |
| Aquatic Toxicity | Potentially harmful to aquatic life | Analogy to 4,7,10-Trioxa-1,13-tridecanediamine |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
Essential Safety & Logistical Information for Handling Tridecane-1,13-diamine
Tridecane-1,13-diamine is a long-chain aliphatic diamine. While specific hazard data is limited, compounds in this chemical class are often corrosive and can cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors or mists may cause respiratory irritation.[2] Therefore, stringent safety protocols must be followed to minimize exposure and ensure safe handling.
Summary of Key Safety Information
| Parameter | Details |
| Chemical Name | This compound |
| Synonyms | 1,13-Diaminotridecane |
| CAS Number | 14465-66-8 |
| Primary Hazards | Likely corrosive to skin and eyes. Potential for respiratory irritation. |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood.[1] Ensure easy access to an emergency eyewash station and safety shower.[1] |
| Personal Protective Equipment (PPE) | See table below for detailed PPE recommendations. |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed. |
| Spill Response | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[2][5][6] | To protect against splashes that can cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[1][2][5] | To prevent skin contact, which can lead to chemical burns. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be necessary.[6] | To avoid inhalation of potentially irritating or harmful vapors. |
| Footwear | Closed-toe shoes.[1][2] | To protect feet from spills. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: General Procedure for Amine Acylation
This protocol provides a step-by-step guide for a common reaction involving an aliphatic diamine, incorporating necessary safety measures.
Objective: To perform an acylation reaction with this compound and an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Triethylamine (or another non-nucleophilic base)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation and Inerting:
-
Assemble the reaction glassware in the chemical fume hood.
-
Ensure all glassware is dry.
-
Purge the reaction apparatus with an inert gas (Nitrogen or Argon).
-
-
Reagent Preparation:
-
In a separate flask, dissolve the required amount of this compound in the anhydrous solvent.
-
Add the non-nucleophilic base (e.g., triethylamine) to the diamine solution. This will neutralize the HCl byproduct of the reaction.
-
-
Reaction Setup:
-
Transfer the diamine solution to the round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath to control the reaction temperature, as acylation reactions are often exothermic.
-
-
Addition of Acid Chloride:
-
Dissolve the acid chloride in the anhydrous solvent in the addition funnel.
-
Add the acid chloride solution dropwise to the stirred diamine solution in the ice bath. A slow addition rate is crucial to manage the reaction's exothermicity.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for a specified time, then warm to room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding water or a dilute aqueous acid solution.
-
Perform a liquid-liquid extraction to separate the product.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
-
Waste Disposal:
-
Collect all aqueous and organic waste in separate, clearly labeled hazardous waste containers.
-
Dispose of all waste through the institution's environmental health and safety office.[4]
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. chemsafe.ie [chemsafe.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
